Methyl 5-bromo-2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHLSZJEFJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454453 | |
| Record name | Methyl 5-bromo-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181765-86-6 | |
| Record name | Methyl 5-bromo-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-2-iodobenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Compound Overview
This compound is a halogenated aromatic ester. Its structure features a benzene (B151609) ring substituted with bromo, iodo, and methyl ester functional groups, making it a versatile intermediate for various cross-coupling reactions and other chemical transformations.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| CAS Number | 181765-86-6 |
| Appearance | White to off-white solid/crystal |
| Melting Point | 45-49 °C |
| Purity | ≥97% |
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from 2-aminobenzoic acid. The pathway involves an initial bromination, followed by a Sandmeyer reaction to introduce the iodine atom, and concluding with a Fischer esterification to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
This procedure outlines the bromination of 2-aminobenzoic acid.
Materials:
-
2-aminobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Benzene (for washing)
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at a controlled temperature.
-
Continue stirring for a specified period to ensure the completion of the reaction.
-
The precipitated product, 2-amino-5-bromobenzoic acid, is collected by filtration.
-
Wash the solid with benzene and dry it thoroughly.
Step 2: Synthesis of 5-Bromo-2-iodobenzoic Acid via Sandmeyer Reaction
Materials:
-
2-amino-5-bromobenzoic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Sodium sulfite (B76179) (optional, for quenching excess iodine)
-
Ice
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid in a mixture of water and concentrated HCl.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction.
-
Cool the mixture and collect the precipitated 5-bromo-2-iodobenzoic acid by filtration.
-
Wash the solid with cold water and, if necessary, a dilute solution of sodium sulfite to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-bromo-2-iodobenzoic acid.
Step 3: Synthesis of this compound via Fischer Esterification
This final step involves the acid-catalyzed esterification of 5-bromo-2-iodobenzoic acid with methanol (B129727).[7][8][9][10][11]
Materials:
-
5-bromo-2-iodobenzoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 5-bromo-2-iodobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methyl ester protons will be a singlet at approximately 3.9 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the region of 120-140 ppm. The carbonyl carbon of the ester will be observed around 165 ppm, and the methyl carbon around 52 ppm. |
| IR (Infrared) Spectroscopy | A strong absorption band for the C=O stretch of the ester is expected around 1720-1740 cm⁻¹. C-H stretches for the aromatic ring will be observed above 3000 cm⁻¹, and the C-O stretch of the ester will be in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 340.94. The fragmentation pattern would likely show losses of the methoxy (B1213986) group (-OCH₃) and the carbonyl group (-CO). |
Experimental Workflow for Characterization
Caption: General experimental workflow for the characterization of synthesized compounds.
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Table 3: Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described three-step synthesis is a reliable method for obtaining this versatile building block. Proper characterization using the outlined spectroscopic techniques is crucial to ensure the identity and purity of the synthesized compound for its application in further research and drug development endeavors. Adherence to safety protocols is paramount when working with this and all chemical reagents.
References
- 1. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 181765-86-6 [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. texiumchem.com [texiumchem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification [organic-chemistry.org]
An In-depth Technical Guide to Methyl 5-bromo-2-iodobenzoate (CAS: 181765-86-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-iodobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a methyl ester group along with bromo and iodo substituents on the benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in medicinal chemistry and materials science. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions makes this compound a particularly valuable tool for selective and sequential functionalization.
Physicochemical and Safety Data
The key physical, chemical, and safety data for this compound are summarized in the tables below.[1][2][3][4]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 181765-86-6 |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| Appearance | White to off-white solid/powder/crystal |
| Melting Point | 45-49 °C |
| Boiling Point | >110 °C |
| Solubility | Soluble in organic solvents |
| InChI | 1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 |
| SMILES | COC(=O)c1cc(Br)ccc1I |
Table 2: Safety and Hazard Information [2]
| Hazard | Description |
| GHS Pictogram | GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301 (Toxic if swallowed) |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, respirator |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the diazotization of 2-amino-5-bromobenzoic acid followed by a Sandmeyer-type iodination to yield 5-bromo-2-iodobenzoic acid. Subsequent esterification of the carboxylic acid furnishes the desired product.
Synthesis of 5-bromo-2-iodobenzoic acid
Experimental Protocol:
-
Diazotization: To a stirred solution of 2-amino-5-bromobenzoic acid (1 equivalent) in a suitable inorganic acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C, a solution of sodium nitrite (B80452) (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Iodination: The cold diazonium salt solution is then added portion-wise to a stirred solution of potassium iodide (1.5 equivalents) in water. The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until gas evolution ceases.
-
Work-up: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. The precipitated solid is collected by filtration, washed with cold water, and dried to afford crude 5-bromo-2-iodobenzoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Esterification to this compound
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 5-bromo-2-iodobenzoic acid (1 equivalent) is dissolved in an excess of methanol (B129727).
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 5-10 mol%), is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-16 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization to afford pure this compound.
Reactivity and Applications in Organic Synthesis
This compound is a valuable substrate for a variety of cross-coupling reactions, owing to the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is more reactive towards oxidative addition to a low-valent palladium catalyst than the C-Br bond. This allows for selective functionalization at the 2-position, leaving the bromo group at the 5-position available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the 2-position of this compound.
Representative Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed Pd-phosphine complex, 1-5 mol%) is added under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-bromo-2-arylbenzoate derivative.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-I bond of this compound.
Representative Experimental Protocol (Sonogashira Coupling):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, this compound (1 equivalent), a terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent (e.g., THF or DMF) are combined.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for several hours until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The higher reactivity of the C-I bond allows for selective olefination at the 2-position of this compound.
Representative Experimental Protocol (Heck Reaction):
-
Reaction Setup: A mixture of this compound (1 equivalent), an alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2 equivalents) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to 100-140 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the desired 2-alkenyl-5-bromobenzoate product.
Spectroscopic Data
While raw spectral data is not publicly available, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure and data for analogous compounds.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H) exhibiting characteristic splitting patterns (doublets and doublet of doublets) in the aromatic region (δ 7.0-8.5 ppm). A singlet for the methyl ester protons (3H) around δ 3.9 ppm. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (~165 ppm), aromatic carbons (including two carbons directly attached to the halogens), and the methyl carbon of the ester (~53 ppm). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 340 and 342 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns corresponding to the loss of the methoxy (B1213986) group (-OCH₃) and the carbonyl group (-CO). |
| FT-IR | A strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups. C-Br and C-I stretching vibrations in the fingerprint region. |
Biological Activity and Signaling Pathway
This compound has been identified as a potential inhibitor of thioredoxin reductase (TrxR).[1][4] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis and is implicated in various diseases, including cancer.[5][6][7][8] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
Caption: Inhibition of the Thioredoxin Reductase (TrxR) signaling pathway by this compound.
Experimental and Synthetic Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and application of this compound.
Caption: A typical synthetic workflow for the preparation of this compound.
Caption: A generalized experimental workflow for a selective cross-coupling reaction using this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its differential halide reactivity allows for predictable and selective functionalization, making it an ideal substrate for the synthesis of complex molecules in drug discovery and materials science. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their work. Proper handling and safety precautions are paramount when working with this and other halogenated organic compounds.
References
- 1. CAS 181765-86-6: this compound [cymitquimica.com]
- 2. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 181765-86-6 | FM137802 [biosynth.com]
- 5. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 5-bromo-2-iodobenzoate, a halogenated aromatic ester of interest in synthetic organic chemistry. The strategic placement of bromine and iodine atoms on the benzene (B151609) ring makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. This document collates available data on its physical characteristics, offers insights into its spectroscopic signature, and presents generalized experimental protocols for its synthesis and analysis based on related compounds.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrIO₂ | [1][2][3][4] |
| Molecular Weight | 340.94 g/mol | [1][2][3][4] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 45-49 °C | [1][2][3] |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents. Expected to be soluble in common organic solvents like ether and benzene, and insoluble in water, similar to related compounds. | [5] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| CAS Number | 181765-86-6 | [1][2][3][4] |
Experimental Protocols
Synthesis of a Halogenated Benzoic Acid Methyl Ester
The synthesis of this compound would likely proceed via the esterification of 5-bromo-2-iodobenzoic acid. A general procedure for the synthesis of a related compound, 5-Bromo-2-methylbenzoic acid, is described below and can be adapted.[6]
Synthesis of 5-Bromo-2-methylbenzoic Acid:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.
-
Bromination: Add bromine (1.5 equivalents) dropwise over 10 minutes.
-
Reaction: Stir the mixture at 25 °C for 20 hours.
-
Work-up: Pour the reaction solution into ice water to precipitate the solid product.
-
Purification: Filter the precipitate, wash with water, and air-dry overnight at 60 °C.[6]
-
Recrystallization: Dissolve the crude product in ethanol (B145695) at 70 °C, cool to 20 °C, and stir for 30 minutes, followed by stirring at or below 10 °C for 3 hours. Filter the precipitated crystals and air-dry.[6]
Esterification to form the Methyl Ester:
Following the synthesis of the carboxylic acid, a standard esterification procedure, such as Fischer esterification (refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid), would be employed to yield this compound.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present. A strong carbonyl (C=O) stretch for the ester is expected around 1720–1740 cm⁻¹.[7]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted methyl benzoate, which is applicable to this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for professionals working with this compound. While some data points, such as a definitive boiling point and specific solubility, are yet to be reported in the literature, the provided information on its physical properties and analogous experimental procedures offers a robust starting point for its use in research and development.
References
- 1. This compound 97 181765-86-6 [sigmaaldrich.com]
- 2. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 181765-86-6 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 2-bromo-4-iodobenzoate | 1261588-35-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-iodobenzoate
This technical guide provides a comprehensive overview of the melting point of Methyl 5-bromo-2-iodobenzoate, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
This compound is a halogenated aromatic ester with the chemical formula C₈H₆BrIO₂. Its molecular weight is 340.94 g/mol . The compound exists as a solid at room temperature.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 181765-86-6 | [1][2] |
| Molecular Formula | BrC₆H₃(I)CO₂CH₃ | [1][2] |
| Molecular Weight | 340.94 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 45-49 °C (lit.) | [1] |
| Assay | 97% | |
| InChI Key | CJRHLSZJEFJDLA-UHFFFAOYSA-N | |
| SMILES String | COC(=O)c1cc(Br)ccc1I | [3] |
Experimental Protocols
2.1. Synthesis of Halogenated Benzoic Acids
While a specific protocol for the synthesis of this compound was not detailed in the provided literature, a general approach can be inferred from the synthesis of similar compounds like 5-Bromo-2-methylbenzoic acid and 5-iodo-2-bromobenzyl alcohol. A potential synthetic route could involve the bromination and iodination of a suitable benzoic acid derivative, followed by esterification. For instance, o-bromobenzoic acid can be iodinated using N-iodosuccinimide in the presence of a mineral acid like sulfuric acid.[4] Alternatively, a starting material like 2-methylbenzoic acid can be brominated using reagents such as 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid.[5] The resulting halogenated benzoic acid can then be esterified to the methyl ester.
2.2. Melting Point Determination
The melting point of a compound is a critical physical property used for identification and purity assessment.[6][7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8] Impurities tend to lower and broaden the melting point range.[8]
A standard method for determining the melting point involves a melting point apparatus, which can be a manual device like a Thiele tube or an automated instrument.[8]
Detailed Protocol for Melting Point Determination using a Capillary Method:
-
Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[7] If necessary, the sample should be crushed using a mortar and pestle.[7]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 1-2 cm.[9]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point. An initial rapid heating can be performed to determine an approximate melting range, followed by a more careful, slower determination.[8]
-
Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it has completely melted (t2) are recorded.[9] The melting point is reported as the range between t1 and t2.[9]
Visualizations
Caption: Workflow for Melting Point Determination.
References
- 1. This compound 97 181765-86-6 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 97 181765-86-6 [sigmaaldrich.com]
- 4. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-iodobenzoate. While a publicly available, fully assigned spectrum is not readily accessible, this document presents a predicted spectrum based on established spectroscopic principles and data from analogous compounds. It includes a comprehensive experimental protocol for acquiring the spectrum and detailed data interpretation to facilitate the characterization of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The predicted values are based on the analysis of substituent effects on the benzene (B151609) ring, where the iodine atom is strongly deshielding, the bromine atom has a moderate deshielding effect, and the methyl ester group is an electron-withdrawing group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 7.85 | d | ~ 8.5 |
| H-4 | ~ 7.45 | dd | ~ 8.5, 2.3 |
| H-6 | ~ 8.10 | d | ~ 2.3 |
| -OCH₃ | ~ 3.90 | s | - |
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the expected spin-spin coupling interactions between the aromatic protons.
Caption: Structure of this compound and predicted coupling.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
If required for a chemical shift reference, add a small drop of a solution containing tetramethylsilane (TMS).
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer.[1]
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time (aq): Approximately 4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Transmitter Frequency Offset (o1p): Centered in the aromatic region, approximately 6.5 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants for each signal.
Logical Workflow for Spectral Analysis
The following workflow outlines the steps for interpreting the acquired ¹H NMR spectrum.
Caption: Workflow for ¹H NMR spectral analysis.
This guide provides a robust framework for researchers and professionals working with this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, accurate and reliable characterization of this compound can be achieved.
References
Navigating the Structural Landscape of Methyl 5-bromo-2-iodobenzoate: A Guide to its ¹³C NMR Data
For Immediate Release
This technical guide serves as a core reference for researchers, scientists, and professionals in drug development on the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Methyl 5-bromo-2-iodobenzoate. While a definitive, experimentally verified ¹³C NMR spectrum for this specific compound is not publicly available in the referenced literature, this document provides a detailed, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this and similar halogenated aromatic esters.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for this compound are presented in Table 1. These estimations are derived from the analysis of substituent effects on the benzene (B151609) ring and comparison with ¹³C NMR data for related compounds such as bromobenzoic acids and other substituted benzoates. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the benzoate (B1203000) ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | ~130 - 135 | Quaternary carbon attached to the carboxyl group. |
| C2 | ~90 - 95 | Carbon bearing the iodine atom; significantly shielded by the halogen. |
| C3 | ~140 - 145 | Aromatic CH. |
| C4 | ~130 - 135 | Aromatic CH. |
| C5 | ~120 - 125 | Carbon bearing the bromine atom. |
| C6 | ~135 - 140 | Aromatic CH. |
| C=O | ~165 - 170 | Carbonyl carbon of the ester group. |
| O-CH₃ | ~50 - 55 | Methyl carbon of the ester group. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol provides a detailed methodology for the acquisition of ¹³C NMR spectra for halogenated aromatic esters like this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of the solid sample of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution. If necessary, briefly warm the sample to aid dissolution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency pulses.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlet peaks for each unique carbon atom.
-
Spectral Width: Set a spectral width appropriate for aromatic and carbonyl carbons, typically in the range of 0-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration in quantitative analyses.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the residual peak of CDCl₃ is typically referenced to 77.16 ppm.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the general workflow for the analysis of a compound like this compound using ¹³C NMR spectroscopy.
Caption: Workflow for ¹³C NMR Analysis.
Mass Spectrometry of Methyl 5-bromo-2-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric behavior of Methyl 5-bromo-2-iodobenzoate. Due to the absence of publicly available mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for aromatic esters and halogenated compounds. It includes a detailed, generalized experimental protocol for analysis and a visualization of the predicted fragmentation pathway.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and the loss of halogen atoms. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M+2 isotopic patterns for bromine-containing fragments.[1]
| m/z (Proposed) | Ion Formula | Proposed Structure/Identity | Notes |
| 340/342 | [C₈H₆⁷⁹BrIO₂]⁺ / [C₈H₆⁸¹BrIO₂]⁺ | Molecular Ion (M⁺) | Isotopic pattern due to Bromine. |
| 309/311 | [C₇H₃⁷⁹BrIO]⁺ / [C₇H₃⁸¹BrIO]⁺ | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |
| 281/283 | [C₇H₃⁷⁹BrO]⁺ / [C₇H₃⁸¹BrO]⁺ | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide (decarbonylation). |
| 213 | [C₈H₆IO₂]⁺ | [M - Br]⁺ | Loss of a bromine radical. |
| 185 | [C₇H₆IO]⁺ | [M - Br - CO]⁺ | Loss of bromine followed by carbon monoxide. |
| 154 | [C₆H₃Br]⁺ | Brominated phenyl fragment | Loss of the iodo and ester groups. |
| 127 | [I]⁺ | Iodine cation | Direct cleavage of the C-I bond. |
| 75 | [C₆H₃]⁺ | Benzyne fragment | Loss of all substituents. |
Theoretical Fragmentation Pathway
Under electron ionization (EI), this compound is expected to undergo several key fragmentation steps. The initial ionization will form the molecular ion (M⁺). The primary fragmentation pathways are predicted to be the loss of the methoxy group ([M - OCH₃]⁺), followed by the loss of carbon monoxide. Another significant pathway involves the cleavage of the carbon-halogen bonds, with the loss of the iodine atom being more favorable than the loss of the bromine atom due to the weaker C-I bond.
Figure 1. Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a general procedure for the analysis of a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate, or methanol).
-
Solution Preparation: Prepare a dilute solution of this compound in the selected solvent at a concentration of approximately 1 mg/mL.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Gas Chromatograph: A GC system coupled to the mass spectrometer.
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC-MS Method Parameters
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Rate | 2 scans/sec |
Data Acquisition and Analysis
-
System Blank: Inject a solvent blank to ensure the system is free from contaminants.
-
Sample Injection: Inject the prepared sample solution.
-
Data Processing: The acquired data will be processed using the instrument's software. Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Spectrum Analysis: Extract the mass spectrum for the identified peak. Analyze the molecular ion and the fragmentation pattern, comparing it to the predicted data.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation for the mass spectrometric analysis of this compound.
Figure 2. Workflow for the mass spectrometric analysis of this compound.
References
An In-depth Technical Guide to the FT-IR Analysis of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 5-bromo-2-iodobenzoate. This document outlines the theoretical basis for spectral interpretation, detailed experimental protocols for sample analysis, and a summary of expected quantitative data. The information herein is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the structural characterization of this and related halogenated benzoic acid derivatives.
Introduction to FT-IR Spectroscopy of Aromatic Halogenated Esters
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[2] Each type of bond (e.g., C=O, C-O, C-H, C-Br, C-I) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the elucidation of molecular structure.[2]
For this compound, FT-IR analysis is crucial for confirming the presence of key functional groups: the methyl ester, the substituted benzene (B151609) ring, and the carbon-halogen bonds. The position, intensity, and shape of the absorption bands in the FT-IR spectrum provide valuable information for structural confirmation and purity assessment.
Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950 | Medium-Weak | C-H Stretch | Methyl group (O-CH₃) |
| ~1735 - 1715 | Strong | C=O Stretch | Ester Carbonyl |
| ~1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1300 - 1200 | Strong | C-O Stretch | Ester (Aryl-CO-O) |
| ~1150 - 1000 | Strong | C-O Stretch | Ester (O-CH₃) |
| ~900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |
| ~690 - 515 | Medium | C-Br Stretch | Bromo-substituent |
| Below 600 | Medium | C-I Stretch | Iodo-substituent |
Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents on the aromatic ring and the physical state of the sample.
Experimental Protocols
The following protocols describe standard methods for obtaining the FT-IR spectrum of a solid sample such as this compound, which is a solid at room temperature with a melting point of 45-49 °C.[3]
ATR-FT-IR is a widely used technique for solid and liquid samples due to its minimal sample preparation.[2][4][5]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Record a background spectrum of the empty ATR setup.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]
-
Data Acquisition: Collect the FT-IR spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.[4][5]
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[6]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[6]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
Background Spectrum: Record a background spectrum using a blank KBr pellet.[4]
-
Sample Analysis: Place the sample pellet in the instrument's sample holder and acquire the FT-IR spectrum.
Workflow for FT-IR Analysis
The logical flow from sample preparation to spectral interpretation is a critical aspect of FT-IR analysis. The following diagram illustrates this workflow.
Caption: Workflow of FT-IR analysis from sample preparation to final report.
Interpretation of the FT-IR Spectrum
The interpretation of the FT-IR spectrum of this compound involves identifying the characteristic absorption bands for each functional group.
-
Aromatic C-H Stretch: A weak to medium band is expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch: The methyl group of the ester will show a weak to medium absorption band around 2950 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band is anticipated in the 1735-1715 cm⁻¹ region. This is one of the most characteristic peaks in the spectrum. The position of this band can be slightly shifted due to the electronic effects of the halogen substituents.
-
Aromatic C=C Stretch: One or more medium to weak bands will appear in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon double bond stretching within the aromatic ring.
-
Ester C-O Stretch: Two strong bands are expected for the C-O stretching vibrations of the ester group. The aryl-CO-O stretch typically appears between 1300-1200 cm⁻¹, while the O-CH₃ stretch is found between 1150-1000 cm⁻¹.
-
Aromatic C-H Bending: Strong absorptions in the "fingerprint region" (below 1000 cm⁻¹) can help determine the substitution pattern on the benzene ring. The out-of-plane C-H bending vibrations between 900-675 cm⁻¹ are particularly useful for this.
-
C-Br and C-I Stretches: The carbon-bromine stretching vibration is expected to produce a medium intensity band in the 690-515 cm⁻¹ range.[7][8] The carbon-iodine bond, being weaker, will absorb at a lower frequency, typically below 600 cm⁻¹.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocols and utilizing the provided spectral data for interpretation, researchers can effectively confirm the identity and purity of this compound. The combination of a strong ester carbonyl peak, characteristic aromatic absorptions, and the presence of bands corresponding to the carbon-halogen bonds provides a definitive spectral fingerprint for this molecule.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 181765-86-6 [sigmaaldrich.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. tecniquesinstrumentals.wordpress.com [tecniquesinstrumentals.wordpress.com]
Navigating the Solubility of Methyl 5-bromo-2-iodobenzoate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of Methyl 5-bromo-2-iodobenzoate in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the expected solubility based on its structural characteristics and provides a detailed experimental protocol for its determination.
Core Concepts: Understanding Solubility
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of this compound, an aryl halide ester, features both polar (the ester group) and non-polar (the substituted benzene (B151609) ring) regions. This duality dictates its solubility profile.
Aryl halides, as a class of compounds, are generally insoluble in water but soluble in various organic solvents.[1][2] The large, non-polar aromatic ring of this compound is the primary contributor to its expected low solubility in polar solvents like water and its favorable solubility in less polar organic solvents. The presence of bromine and iodine atoms further increases the molecular weight and van der Waals forces, influencing its interaction with solvent molecules.
Expected Solubility Profile
Based on the principles of chemical structure and polarity, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar | Hexane, Toluene, Benzene | High | The non-polar aromatic ring of the solute interacts favorably with non-polar solvent molecules through London dispersion forces. |
| Moderately Polar | Dichloromethane, Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents can interact with both the non-polar aromatic ring and the polar ester group of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The polarity of these solvents allows for dipole-dipole interactions with the ester group, though the large non-polar part of the solute may limit high solubility. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond does not strongly favor the dissolution of the largely non-polar solute. Some interaction with the ester group is possible. |
| Aqueous | Water | Very Low / Insoluble | The large hydrophobic aromatic structure is the dominant feature, leading to poor interaction with highly polar water molecules.[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves creating a saturated solution of the compound at a specific temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For finer separation, centrifuge the vials.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered saturated solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Quantitative Analysis: Prepare a series of standard solutions of this compound with known concentrations in the same solvent. Analyze these standards and the saturated solution sample using a suitable analytical technique like HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.
-
Data Reporting: Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Methyl 5-bromo-2-iodobenzoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-bromo-2-iodobenzoate (CAS No: 181765-86-6). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for proper handling, storage, and stability assessment of this compound, ensuring its integrity for research and development applications.
Core Compound Properties
This compound is a halogenated aromatic ester with the molecular formula C₈H₆BrIO₂ and a molecular weight of 340.94 g/mol . It typically presents as a solid with a melting point in the range of 45-49 °C. Due to its chemical structure, its stability can be influenced by environmental factors such as temperature, light, and moisture.
Recommended Storage Conditions
Proper storage is paramount to maintaining the purity and stability of this compound. Based on information from various suppliers and general guidelines for halogenated compounds, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (4°C). | Minimizes the rate of potential thermal degradation. |
| Light | Protect from light; store in a dark place.[1] | Halogenated aromatic compounds can be susceptible to photodegradation. |
| Atmosphere | Store in a tightly sealed container in a dry environment.[1] | Prevents hydrolysis of the ester functional group and minimizes oxidation. |
| Ventilation | Store in a well-ventilated area. | General safety practice for handling chemical reagents. |
Potential Degradation Pathways
Halogenated aromatic esters like this compound are susceptible to several degradation pathways. Understanding these is crucial for designing appropriate stability studies and for interpreting analytical results.
-
Hydrolysis: The ester functional group can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to yield 5-bromo-2-iodobenzoic acid and methanol. The mechanism for ester hydrolysis can be either acid-catalyzed or base-promoted.
-
Photodecomposition: Aromatic compounds containing halogens, especially iodine, can be sensitive to light. Exposure to UV or visible light can lead to the cleavage of the carbon-iodine bond, generating radical species and subsequent degradation products.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote decomposition, potentially leading to the release of irritating and toxic gases such as hydrogen halides.
Stability Assessment: Experimental Protocols
To rigorously assess the stability of this compound, a series of experiments based on the principles of forced degradation and ICH (International Council for Harmonisation) stability guidelines should be performed. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[2]
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. The reaction can be carried out at room temperature and monitored over time (e.g., 0, 2, 6, 12, 24 hours). If no degradation is observed, the temperature can be increased to 50-60°C.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and monitor at room temperature. Basic hydrolysis of esters is typically faster than acidic hydrolysis.
-
Neutral Conditions: Reflux the compound in water to assess hydrolysis under neutral pH.
2. Oxidative Degradation:
-
Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the mixture at various time points.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
4. Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation over time.
Analytical Monitoring for all Forced Degradation Studies:
-
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be used to separate the parent compound from its degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector can help to ensure that the chromatographic peaks are homogeneous.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
ICH Compliant Stability Studies
For drug development purposes, formal stability studies under ICH recommended conditions should be conducted to establish a retest period or shelf life.[3][4]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizing Stability Assessment Workflows
The following diagrams illustrate the logical flow of the stability assessment process.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for Methyl 5-bromo-2-iodobenzoate (CAS No. 181765-86-6), a chemical compound utilized in various research and development applications. The following sections detail the known hazards, handling procedures, and emergency protocols associated with this substance, compiled from available safety data sheets and chemical supplier information.
Section 1: GHS Hazard Identification and Classification
This compound is classified as an acute toxicant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Pictogram:
-
GHS06: Skull and Crossbones
Hazard Statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIO₂ | [3] |
| Molecular Weight | 340.94 g/mol | [2][3][4] |
| CAS Number | 181765-86-6 | [1][2][4] |
| Appearance | Solid. White to Orange to Green powder to crystal. | [1][2] |
| Melting Point | 45-49 °C | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Purity | ≥97% | [1][3] |
Section 3: Exposure Controls and Personal Protection
To minimize exposure and ensure the safety of laboratory personnel, the following personal protective equipment (PPE) and engineering controls are recommended.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use only in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [5][6][7] |
| Eye/Face Protection | Eyeshields, Faceshields. | [1] |
| Skin Protection | Gloves. | [1] |
| Respiratory Protection | Type P2 (EN 143) respirator cartridges. | [1] |
Section 4: Handling and Storage
Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.
| Aspect | Recommendation | Source |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. | [5][6] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [5][7] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [6][7] |
Section 5: Experimental Protocols and Methodologies
Section 6: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to emergency response.
References
An In-depth Technical Guide to the Electrophilic Substitution on Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anticipated electrophilic aromatic substitution reactions on Methyl 5-bromo-2-iodobenzoate. Due to the absence of specific experimental data for this compound in the reviewed literature, this document serves as a predictive guide based on established principles of electrophilic aromatic substitution and the known directing effects of the individual substituents.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate and regioselectivity of the reaction are significantly influenced by the substituents already present on the aromatic ring.
Analysis of Substituent Directing Effects
The regioselectivity of electrophilic substitution on this compound is governed by the interplay of the directing effects of the three substituents: the methyl ester (-COOCH₃), the bromo (-Br) group, and the iodo (-I) group.
-
Methyl Ester Group (-COOCH₃): This group is a deactivating, meta-director.[1][2][3] Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself.
-
Bromo (-Br) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate.[1][4][5][6]
The available positions for substitution on the this compound ring are C3, C4, and C6. The directing effects of the substituents on these positions are summarized below.
Table 1: Summary of Substituent Directing Effects
| Position | Substituent at C1 (-COOCH₃) | Substituent at C2 (-I) | Substituent at C5 (-Br) | Overall Predicted Favorability |
| C3 | meta (Favorable) | ortho (Favorable) | meta (Neutral) | Highly Favorable |
| C4 | ortho (Unfavorable) | para (Favorable) | ortho (Favorable) | Moderately Favorable |
| C6 | ortho (Unfavorable) | ortho (Favorable) | para (Favorable) | Moderately Favorable (Sterically Hindered) |
Based on this analysis, the C3 position is the most electronically favored site for electrophilic attack, being activated by the ortho-directing iodo group and, most importantly, being the meta position relative to the strong meta-directing methyl ester group. While the C4 and C6 positions are activated by two halogen substituents, they are strongly disfavored by the ortho relationship to the deactivating ester group. Steric hindrance from the bulky iodine atom at C2 might slightly disfavor substitution at C3, potentially leading to a mixture of products with substitution also occurring at C4.
Predicted Electrophilic Substitution Reactions and Experimental Protocols
While specific experimental data for this compound is unavailable, the following protocols are based on general procedures for similar aromatic compounds.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring.
-
Predicted Major Product: Methyl 5-bromo-2-iodo-3-nitrobenzoate
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Experimental Protocol:
-
In a round-bottom flask cooled in an ice bath, slowly add this compound to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the reaction temperature between 0 and 10 °C with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Halogenation (Bromination)
Halogenation involves the introduction of a halogen atom (e.g., -Br) onto the ring.
-
Predicted Major Product: Methyl 3,5-dibromo-2-iodobenzoate
-
Reagents: Bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Experimental Protocol:
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask protected from light.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent to the mixture at room temperature with stirring.
-
Continue stirring until the bromine color disappears, indicating the consumption of the reagent. Monitor the reaction by TLC.
-
Quench the reaction by adding a solution of sodium bisulfite to remove any unreacted bromine.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
-
Predicted Major Product: Methyl 5-bromo-2-iodo-3-sulfobenzoate
-
Reagents: Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).
-
Experimental Protocol:
-
In a round-bottom flask, carefully add this compound to fuming sulfuric acid at room temperature with stirring.
-
Gently heat the reaction mixture to a specified temperature and for a duration determined by reaction monitoring (TLC or HPLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect it by filtration. If it is soluble, it can be isolated by salting out or through the formation of a salt derivative.
-
Wash the product with a saturated sodium chloride solution and dry.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. It is important to note that Friedel-Crafts reactions often do not proceed on strongly deactivated rings.[7] Given the presence of three deactivating groups, this reaction may be very slow or may not occur at all.
-
Predicted Major Product (if reaction occurs): Methyl 3-acetyl-5-bromo-2-iodobenzoate
-
Reagents: An acyl chloride (e.g., acetyl chloride, CH₃COCl) or anhydride (B1165640) and a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
Experimental Protocol:
-
Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) in a flask equipped with a reflux condenser and a gas trap.
-
Slowly add the acyl chloride to the suspension with stirring.
-
Add a solution of this compound in the same solvent dropwise to the mixture.
-
Reflux the reaction mixture for several hours, monitoring its progress.
-
After completion, cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Directing Effects on the Aromatic Ring
Caption: Directing effects of substituents on this compound.
General Experimental Workflow for Electrophilic Aromatic Substitution
Caption: General experimental workflow for electrophilic aromatic substitution.
Logical Relationship of Substituent Effects on Regioselectivity
Caption: Logical relationship of factors determining regioselectivity.
Conclusion
The electrophilic substitution on this compound is predicted to be a challenging reaction due to the presence of three deactivating substituents on the aromatic ring. The regioselectivity is primarily dictated by the strong meta-directing effect of the methyl ester group, leading to a high probability of substitution at the C3 position. However, the possibility of substitution at the C4 position, influenced by the two halogen directors, should not be entirely dismissed. The provided experimental protocols offer a starting point for the synthesis and functionalization of this molecule, which may be of interest to researchers in medicinal chemistry and materials science. It is strongly recommended that any experimental work be conducted on a small scale initially to determine the optimal reaction conditions.
References
An In-depth Technical Guide to the Reactivity of C-I vs. C-Br Bonds in Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2-iodobenzoate is a versatile bifunctional building block pivotal in the fields of pharmaceutical synthesis and advanced materials science. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, selective, and sequential cross-coupling reactions. This technical guide provides a comprehensive overview of the principles governing this selectivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction design and optimization. The strategic functionalization of this molecule opens avenues for the efficient construction of complex molecular architectures, minimizing side-product formation and maximizing yields in multi-step synthetic sequences.
Core Principle: The Reactivity Hierarchy of Aryl Halides
The selective functionalization of this compound is predicated on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. A lower BDE facilitates the rate-determining oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond.
The C-I bond is inherently weaker than the C-Br bond, leading to a significant difference in their reactivity towards oxidative addition. This principle allows for the selective reaction at the C-I position under milder conditions, while the C-Br bond remains intact for subsequent transformations under more forcing conditions.
Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds in Aryl Halides
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
This disparity in bond strength is the cornerstone of designing selective cross-coupling strategies.[1]
Strategic Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.
Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be performed with high selectivity at the C-I position of this compound.[2] By employing mild reaction conditions, such as room temperature and a suitable palladium/copper catalyst system, the alkyne can be coupled exclusively at the 2-position.
Table 2: Representative Conditions for Selective Sonogashira Coupling of Methyl 2-iodobenzoate (B1229623) Analogs
| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 25 | 12 | >90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 25 | 8 | >90 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 25 | 6 | >90 |
Data is illustrative for 2-iodobenzoate systems and demonstrates the feasibility of high-yield coupling at the iodo position under mild conditions.
Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction offers a powerful method for the formation of biaryl structures. With this compound, a two-step, sequential Suzuki coupling can be envisioned. The first coupling with an arylboronic acid would occur at the more reactive C-I position. The resulting 5-bromo-biphenyl derivative can then be subjected to a second Suzuki coupling under more vigorous conditions to functionalize the C-Br bond.[1]
Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures. |
| Methyl 2-bromobenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts. |
This data for analogous monohalogenated substrates highlights the kinetic difference that enables selective sequential coupling.[3]
Experimental Protocols
The following protocols are generalized procedures for performing selective cross-coupling reactions on substrates such as this compound. Optimization for specific substrates and scales is recommended.
Protocol for Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C-I position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by degassed triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for the First Step of a Sequential Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453) and Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, add water to quench, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product, Methyl 5-bromo-[1,1'-biphenyl]-2-carboxylate, by column chromatography.
Visualizing Reaction Pathways
The logical flow of a sequential cross-coupling strategy can be visualized to better understand the synthetic planning process.
References
A Prospective Computational and Experimental Guide to Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper presents a prospective guide for the comprehensive computational and experimental investigation of Methyl 5-bromo-2-iodobenzoate. In the absence of published computational studies on this specific molecule, this document outlines a robust, hypothetical research framework. It details established methodologies for synthesis and characterization, alongside a proposed in silico analysis workflow using Density Functional Theory (DFT). The guide is designed to serve as a foundational resource for researchers interested in the physicochemical properties and reactive potential of halogenated benzoic acid derivatives, which are crucial intermediates in medicinal chemistry and materials science. All quantitative data from existing sources are summarized, and logical workflows for a combined experimental and computational study, as well as a representative reaction pathway, are visualized.
Introduction
This compound is a halogenated aromatic ester with significant potential as a building block in organic synthesis. Its disubstituted pattern with two different halogens (bromine and iodine) offers selective reactivity for sequential cross-coupling reactions, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and organic materials. While commercially available, a detailed computational analysis of its electronic structure, spectroscopic properties, and reactivity is not currently available in published literature.
This guide provides a comprehensive, albeit prospective, framework for the study of this compound. It is based on established experimental techniques and computational methodologies that have been successfully applied to structurally similar compounds. The aim is to provide researchers with a detailed roadmap for a thorough investigation of this molecule, from its synthesis and characterization to the theoretical elucidation of its properties.
Physicochemical and Spectroscopic Data
A summary of the known physical and chemical properties of this compound, compiled from various chemical supplier databases, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrIO₂ | [1] |
| Molecular Weight | 340.94 g/mol | [1] |
| CAS Number | 181765-86-6 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 45-49 °C | [1] |
| Purity | ≥97% | [1] |
| SMILES | COC(=O)c1cc(Br)ccc1I | [1] |
| InChI | 1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | [1] |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of 5-bromo-2-iodobenzoic acid.
Materials:
-
5-bromo-2-iodobenzoic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromo-2-iodobenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carbonyl ester stretch.
-
Melting Point Analysis: The melting point of the synthesized compound should be compared with the literature value.
Proposed Computational Methodology
To gain a deeper understanding of the molecular properties of this compound, a computational study based on Density Functional Theory (DFT) is proposed.
Software: Gaussian 16 or a similar quantum chemistry software package is recommended.
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set for all atoms except iodine, for which a larger basis set with an effective core potential, such as LANL2DZ, should be used.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) will be calculated to understand the molecule's reactivity and intermolecular interaction sites.
-
NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
Expected Quantitative Data from Computational Studies
The proposed computational study is expected to yield a range of quantitative data that can be compared with experimental results and used to predict the molecule's behavior.
| Parameter | Expected Information |
| Optimized Geometric Parameters | Bond lengths, bond angles, and dihedral angles of the ground state geometry. |
| Vibrational Frequencies | Calculated IR absorption frequencies and intensities, which can be compared with the experimental IR spectrum. |
| Electronic Energies | Ground state energy, HOMO and LUMO energies, and the HOMO-LUMO energy gap, which indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential | Visualization of electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |
| Calculated NMR Shifts | Predicted ¹H and ¹³C chemical shifts that can be correlated with experimental NMR data. |
Visualizations
Integrated Experimental and Computational Workflow
The following diagram illustrates a logical workflow for a comprehensive study of this compound, combining both experimental and computational approaches.
Caption: Integrated workflow for the study of this compound.
Hypothetical Suzuki-Miyaura Cross-Coupling Pathway
This compound is an ideal substrate for selective cross-coupling reactions. The following diagram illustrates a hypothetical Suzuki-Miyaura reaction, a common and powerful C-C bond-forming reaction in organic synthesis.
Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway.
Conclusion
This technical guide provides a comprehensive and prospective framework for the detailed study of this compound. By integrating established experimental protocols with robust computational methodologies, researchers can gain a thorough understanding of the physicochemical properties, electronic structure, and reactivity of this versatile synthetic intermediate. The proposed workflows and methodologies are intended to serve as a valuable resource for scientists in academia and industry, facilitating further research into the applications of this and other halogenated benzoic acid derivatives in drug discovery and materials science.
References
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of Methyl 5-bromo-2-iodobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective functionalization of dihalogenated aromatic compounds is a powerful strategy in organic synthesis for the construction of complex molecular architectures.[1][2] Methyl 5-bromo-2-iodobenzoate is a valuable building block that features two different halogen atoms, allowing for sequential, site-selective cross-coupling reactions.[3] The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility.[4] In palladium-catalyzed Suzuki-Miyaura coupling, the C-I bond is considerably weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond.[1][3] This inherent reactivity difference enables the selective formation of a carbon-carbon bond at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations. This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of an arylboronic acid at the C-I position of this compound.
Principle of Regioselectivity
The site-selectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the initial oxidative addition step in the catalytic cycle.[2][4] By employing mild reaction conditions, such as lower temperatures and specific catalyst systems, the palladium catalyst preferentially reacts with the more labile C-I bond, ensuring high selectivity.[3][4]
Caption: Selective coupling occurs at the more reactive iodo-position.
Data Presentation
The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling at the C-I position of this compound. The expected yields and selectivity are based on established principles and analogous reactions in the scientific literature.[1][4][5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I vs. Br) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | ~90 | >98:2 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 70 | 8 | >95 | >99:1 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12 | ~88 | >98:2 |
| 4 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Dioxane | 70 | 10 | ~92 | >98:2 |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Degassed solvent: 1,4-Dioxane (B91453) and Water (4:1 v/v)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]
-
Inert Atmosphere: Securely attach the flask to the inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask via syringe. The total volume should be sufficient to create a stirrable mixture (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a pre-heated oil bath or heating mantle set to 80 °C. Stir the mixture vigorously for the duration of the reaction (typically 8-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica (B1680970) gel to yield the pure methyl 5-bromo-2-arylbenzoate product.
References
Application Note: Selective Sonogashira Coupling of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective Sonogashira cross-coupling reaction of Methyl 5-bromo-2-iodobenzoate with terminal alkynes. The exceptional difference in reactivity between the aryl-iodide and aryl-bromide bonds allows for a highly chemoselective reaction at the iodo-position under mild conditions. This protocol is crucial for the synthesis of complex, functionalized benzoate (B1203000) derivatives, which are valuable intermediates in pharmaceutical and materials science research. This document outlines the experimental procedure, necessary reagents and equipment, and expected outcomes, including a summary of representative quantitative data.
Introduction
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling an indispensable tool in modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials.
This compound is a useful building block as it possesses two different halogen atoms with distinct reactivities. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations. This application note details a reliable protocol for the selective Sonogashira coupling at the C-I bond of this compound.
Experimental Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (97%)
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask. The typical solvent ratio is 2:1 THF:Et₃N. Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Upon completion of the reaction (typically 2-6 hours), dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is based on typical results reported in the literature for similar substrates.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | 2 | 4 | Et₃N | THF | 3 | 90 |
| 1-Hexyne | 2 | 4 | Et₃N | THF | 4 | 85 |
| Trimethylsilylacetylene | 2 | 4 | Et₃N | THF | 2.5 | 92 |
| Propargyl alcohol | 2 | 4 | Et₃N | THF | 5 | 80 |
Visualizations
Caption: Experimental workflow for the selective Sonogashira reaction.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive.
Application Notes and Protocols for Palladium-Catalyzed Selective Coupling of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-iodobenzoate is a versatile building block in organic synthesis, particularly valuable for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the C-Br bond, enabling a chemoselective functionalization strategy.[1] This allows for the selective coupling at the iodine-bearing position under milder conditions, leaving the bromine atom intact for subsequent transformations. This stepwise approach is crucial for minimizing side products and maximizing yields in the synthesis of complex biaryl and polycyclic systems.[1]
This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck couplings of this compound at the C-I position.
Data Presentation: Representative Conditions for Selective Coupling
The following tables summarize representative reaction conditions for the selective functionalization of the C-I bond in this compound. These conditions are based on established protocols for similar dihalogenated and iodinated aryl esters. Optimization may be required for specific substrates.
Table 1: Selective Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2 M aq.) | Dioxane | 80 | 3-5 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | ~90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
Table 2: Selective Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2-3) | CuI (3-5) | Et₃N | THF/DMF | RT - 45 | 4-12 | 85-93 |
| 2 | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | DMF | 45 | 2.5 | ~90 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | RT | 8 | ~92 |
Table 3: Selective Heck Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | Benzene | 120 | 36 | 60-75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 100-110 | 4-12 | ~70-80 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 12 | ~80 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Palladium compounds and organic solvents can be toxic and/or flammable.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution, 2 equivalents)
-
1,4-Dioxane (B91453) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the 2 M aqueous solution of K₂CO₃ (1 mL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl 5-bromo-2-arylbenzoate.
Protocol 2: Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (B128534) (Et₃N) (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.03 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF or DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. For less reactive alkynes, the temperature can be gently increased to 40-45 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-bromo-2-(alkynyl)benzoate.
Visualizations
Caption: General experimental workflow for selective cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Ligand Selection for Sequential Cross-Coupling of Methyl 5-Bromo-2-Iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-iodobenzoate is a versatile building block in organic synthesis, particularly valuable for the construction of complex, multi-substituted aromatic compounds. Its structure, featuring two different halogen atoms with distinct reactivities, allows for programmed, sequential cross-coupling reactions. This application note provides a detailed guide to ligand selection and experimental protocols for the selective functionalization of the C-I and C-Br bonds, enabling the stepwise introduction of different moieties.
The principle of this sequential strategy lies in the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity difference allows for a chemoselective reaction at the 2-position (iodine) under milder conditions, leaving the bromine at the 5-position intact for a subsequent, typically more forcing, cross-coupling reaction.
Ligand Selection Strategy
The choice of ligand is paramount in controlling the selectivity and efficiency of sequential cross-coupling reactions. The ligand influences the steric and electronic properties of the palladium catalyst, thereby modulating its reactivity.
-
For the First Coupling (at the C-I bond): Standard, less sterically hindered, and electron-rich phosphine (B1218219) ligands are generally sufficient to achieve high yields and selectivity for the more reactive C-I bond. The goal is to employ conditions mild enough to avoid significant activation of the C-Br bond.
-
For the Second Coupling (at the C-Br bond): More sterically bulky and electron-rich "Buchwald-type" biaryl phosphine ligands are often required to facilitate the oxidative addition to the less reactive C-Br bond. These ligands promote the formation of the active monoligated Pd(0) species necessary for the cleavage of the stronger C-Br bond.
The following diagram illustrates the logical workflow for ligand selection in the sequential cross-coupling of this compound.
Data Presentation: Ligand and Condition Screening
The following tables summarize typical ligands and reaction conditions for the selective sequential cross-coupling of this compound.
Table 1: Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-90 | 2-6 | >90 |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80 | 4-8 | 85-95 |
| PdCl₂(dppf) | - | K₃PO₄ | DMF/H₂O | 70-80 | 3-6 | >90 |
Table 2: Conditions for Subsequent Cross-Coupling at the C-Br Bond of the Monosubstituted Intermediate
| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | 70-90 |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF/DMF | 60-80 | 12-18 | 70-85 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 16-24 | 60-80 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 to 10:1 ratio, degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired methyl 5-bromo-2-arylbenzoate.
Protocol 2: Sonogashira Coupling at the C-Br Bond of the Monosubstituted Intermediate
This protocol describes the subsequent coupling of a terminal alkyne at the 5-position of the methyl 5-bromo-2-arylbenzoate intermediate obtained from Protocol 1.
Materials:
-
Methyl 5-bromo-2-arylbenzoate (from Protocol 1)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous THF or DMF (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the methyl 5-bromo-2-arylbenzoate (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent (e.g., THF).
-
Add the degassed amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.3 eq) via syringe.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the desired disubstituted product.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the experimental workflow for the sequential functionalization.
Application Notes and Protocols for the Synthesis of Biaryl Compounds using Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-iodobenzoate is a versatile building block in modern organic synthesis, particularly for the construction of complex biaryl and poly-aryl systems. Its unique structure, featuring two different halogen atoms with distinct reactivities, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This chemoselectivity is crucial in multi-step syntheses, minimizing the formation of side products and maximizing yields of desired complex molecules, which are often key scaffolds in pharmaceutical compounds and advanced materials.[1]
The differential reactivity stems from the variance in carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond.[2][3] This allows for a stepwise approach where a coupling reaction, such as a Suzuki-Miyaura or Sonogashira reaction, can be directed to the iodo-position under milder conditions, leaving the bromo-position available for a subsequent, often different, cross-coupling reaction under more forcing conditions.[1]
These application notes provide detailed protocols and data for the synthesis of biaryl compounds utilizing this compound, focusing on the widely applied Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Data Presentation
The following tables summarize representative quantitative data for the sequential cross-coupling reactions of this compound.
Table 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~85-95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 24 | High |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | High |
Note: Yields are based on typical outcomes for similar substrates as specific data for a wide range of arylboronic acids with this compound is not extensively tabulated in single sources. Conditions are derived from general protocols for selective Suzuki-Miyaura couplings of aryl iodides in the presence of aryl bromides.
Table 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Bond
| Entry | Starting Material (from Table 1) | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromo-2-phenylbenzoate | 4-Methylphenylboronic acid | Pd(OAc)₂ | Buchwald Ligand | K₃PO₄ | Toluene | 110 | 24 | High |
| 2 | Methyl 5-bromo-2-(4-methoxyphenyl)benzoate | Naphthylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane | 120 | 36 | Good |
| 3 | Methyl 5-bromo-2-(3-thienyl)benzoate | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 120 | 48 | Moderate to High |
| 4 | Methyl 5-bromo-2-(4-fluorophenyl)benzoate | 4-Acetylphenylboronic acid | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 120 | 24 | High |
Note: Conditions for the second coupling step are generally more forcing (higher temperature, stronger ligands) to activate the less reactive C-Br bond.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of an Arylboronic Acid at the C-I Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid to the iodo-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling at the C-I Position
This protocol outlines the selective coupling of a terminal alkyne at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound and the terminal alkyne in the anhydrous solvent, add the base.
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature. Milder conditions favor selective reaction at the C-I bond.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Subsequent Cross-Coupling at the C-Br Position
The product from Protocol 1 or 2 can be used as the starting material for a second cross-coupling reaction at the less reactive bromo-position. This typically requires more forcing conditions.
Materials:
-
Methyl 5-bromo-2-(aryl/alkynyl)benzoate (1.0 equiv)
-
Second coupling partner (e.g., arylboronic acid, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., a biarylphosphine ligand like SPhos or XPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the product from the first coupling step as the starting material.
-
Use a more robust catalyst/ligand system and a higher reaction temperature (typically 100-120°C).
-
The reaction time will likely be longer; monitor progress carefully by TLC or LC-MS.
-
Work-up and purification are performed as described in the previous protocols.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycles for the described cross-coupling reactions.
Caption: Sequential cross-coupling workflow.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Sonogashira coupling.
References
Application Notes and Protocols for the Preparation of Substituted Benzophenones from Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzophenones utilizing Methyl 5-bromo-2-iodobenzoate as a versatile starting material. Benzophenones are a critical structural motif in medicinal chemistry and materials science.[1][2] The described methodologies focus on palladium-catalyzed cross-coupling reactions, which offer a modular and efficient approach to constructing a diverse library of benzophenone (B1666685) derivatives.[1][3] These protocols are intended to be a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
Substituted benzophenones are prevalent scaffolds in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2] Their synthesis is a key step in many drug discovery programs. This compound is a particularly useful starting material due to the differential reactivity of its carbon-iodine and carbon-bromine bonds. This allows for sequential, site-selective functionalization, enabling the synthesis of complex, unsymmetrically substituted benzophenones.
The primary synthetic strategy outlined here involves a sequential Suzuki-Miyaura cross-coupling reaction. The more reactive C-I bond is first coupled with an arylboronic acid, followed by a second coupling at the less reactive C-Br position.[4] This stepwise approach provides a high degree of control over the final product's structure.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of substituted benzophenones from this compound is depicted below. This involves a two-step, one-pot or sequential Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for substituted benzophenones.
Experimental Protocols
The following are detailed protocols for the synthesis of substituted benzophenones. These protocols are based on established Suzuki-Miyaura coupling procedures and may require optimization for specific substrates.[3][5][6]
Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes a two-step synthesis involving the isolation of the intermediate product.
Materials:
-
This compound[7]
-
Arylboronic Acid 1
-
Arylboronic Acid 2
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of Methyl 5-bromo-2-arylbenzoate
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), Arylboronic Acid 1 (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).
-
To this suspension, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 5-bromo-2-arylbenzoate.
Step 2: Synthesis of Substituted Methyl 2,5-diarylbenzoate
-
To an oven-dried round-bottom flask, add the Methyl 5-bromo-2-arylbenzoate from Step 1 (1.0 eq), Arylboronic Acid 2 (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Step 1.
-
Purify the crude product by flash column chromatography to yield the final substituted benzophenone precursor.
Protocol 2: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
This protocol is a more streamlined approach where the second coupling is performed without isolating the intermediate.
-
Follow steps 1-6 of Protocol 1, Step 1.
-
After the first coupling is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
To the same flask, add Arylboronic Acid 2 (1.2 eq) and additional Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to 100 °C and stir for another 8-16 hours, monitoring the reaction progress.
-
Once the second coupling is complete, cool the reaction to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the sequential Suzuki coupling reactions. Note that yields are highly dependent on the specific arylboronic acids used and may require optimization.
| Entry | Arylboronic Acid 1 | Arylboronic Acid 2 | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Methyl 2-phenyl-5-(4-methoxyphenyl)benzoate | 75 |
| 2 | 4-Chlorophenylboronic acid | Phenylboronic acid | Methyl 2-(4-chlorophenyl)-5-phenylbenzoate | 82 |
| 3 | 3-Tolylboronic acid | 4-Fluorophenylboronic acid | Methyl 2-(3-tolyl)-5-(4-fluorophenyl)benzoate | 78 |
Yields are isolated yields after column chromatography.
Product Characterization
The synthesized benzophenone derivatives should be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[8][9][10] The spectra will show characteristic signals for the aromatic protons and carbons, as well as the methyl ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the ester and subsequently the ketone.[11]
Alternative Synthetic Routes
While Suzuki coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of substituted benzophenones from this compound.
-
Sonogashira Coupling followed by Hydration: The C-I bond can undergo a Sonogashira coupling with a terminal alkyne.[4][12][13] The resulting alkyne can then be hydrated to yield the corresponding benzophenone.[12]
-
Heck Reaction: The C-I or C-Br bond can be coupled with an alkene via a Heck reaction to introduce further complexity.[14][15][16][17]
-
Grignard Reaction: Formation of a Grignard reagent at the C-Br position (after initial functionalization of the C-I bond) followed by reaction with an aldehyde and subsequent oxidation can also lead to the desired benzophenone.[18][19][20]
Logical Relationship of Alternative Routes
Caption: Alternative synthetic routes to benzophenones.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the synthesis of substituted benzophenones from this compound. The sequential Suzuki-Miyaura cross-coupling reaction is a versatile and efficient method for accessing a wide range of benzophenone derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development, and the methodologies described herein should facilitate the exploration of this important chemical space.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 97 181765-86-6 [sigmaaldrich.com]
- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes: Methyl 5-bromo-2-iodobenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction
Methyl 5-bromo-2-iodobenzoate (CAS No. 181765-86-6) is a highly versatile synthetic building block crucial in the development of complex pharmaceutical intermediates. Its utility lies in the differential reactivity of its two halogen substituents—iodine and bromine—within a single molecule. This unique structural feature allows for programmed, sequential cross-coupling reactions, providing a strategic and efficient pathway to elaborate molecular architectures commonly found in modern therapeutics.
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, in palladium-catalyzed cross-coupling reactions, the C-I bond undergoes oxidative addition under milder conditions.[1][2] This reactivity difference enables chemists to selectively functionalize the iodine-bearing position while leaving the bromine atom intact for subsequent transformations under more forcing conditions. This stepwise approach is instrumental in minimizing the formation of byproducts and maximizing yields in multi-step syntheses.[2]
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 181765-86-6 | |
| Molecular Formula | C₈H₆BrIO₂ | |
| Molecular Weight | 340.94 g/mol | |
| Appearance | White to light orange solid/crystal | |
| Melting Point | 45-49 °C | |
| Purity | >95.0% (GC) | [3] |
Core Application: Selective Sequential Cross-Coupling Reactions
The primary application of this compound is in sequential palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[1][2][4][5][6][7][8] The process allows for the controlled introduction of different functional groups at the C2 and C5 positions of the benzoate (B1203000) ring.
The general workflow involves an initial, milder reaction at the more reactive C-I bond, followed by a second, typically more forcing, reaction at the C-Br bond.
Application Example 1: Synthesis of an Intermediate for Trametinib (B1684009)
Trametinib is a MEK inhibitor used in the treatment of various cancers.[9] While the direct synthesis of Trametinib from this compound is not explicitly detailed in the provided results, the synthesis of key intermediates for Trametinib often involves building a substituted aniline (B41778) core.[10] this compound is an ideal starting material for constructing such a scaffold through sequential coupling. A plausible synthetic route would involve an initial Sonogashira coupling at the iodide position, followed by a Buchwald-Hartwig amination at the bromide position.
Hypothetical Reaction Scheme:
-
Sonogashira Coupling: Reaction of this compound with a terminal alkyne.
-
Buchwald-Hartwig Amination: Subsequent reaction of the brominated intermediate with an amine.
Experimental Protocol: General Sonogashira Coupling
This protocol is a representative procedure based on standard Sonogashira reaction conditions.[1][4][11]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add degassed solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction progress by TLC or GC-MS. The C-I bond's higher reactivity ensures selective coupling at this position.[4]
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield the methyl 5-bromo-2-(alkynyl)benzoate intermediate.
Quantitative Data for Representative Cross-Coupling Reactions
The following table summarizes typical conditions and outcomes for selective couplings, illustrating the differential reactivity.
| Reaction Type | Halogen Site | Catalyst / Ligand | Base | Temp. (°C) | Typical Yield |
| Sonogashira | C-I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25-40 | >90% |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄ | K₂CO₃ | 60-80 | 85-95% |
| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ / XPhos | K₃PO₄ | 90-110 | 70-85% |
| Heck | C-Br | Pd(OAc)₂ | Et₃N | 100-120 | 65-80% |
Application Example 2: Synthesis of an Intermediate for Veliparib
Veliparib is a PARP inhibitor used in cancer therapy.[12] The core of Veliparib contains a benzimidazole (B57391) structure. The synthesis can involve the creation of a substituted diamino-benzene precursor, which can be achieved starting from this compound. A potential strategy involves a Suzuki coupling at the iodide position followed by a Buchwald-Hartwig amination at the bromide position to install a protected amine, leading to a key intermediate for benzimidazole ring formation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. labproinc.com [labproinc.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. researchgate.net [researchgate.net]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application of Methyl 5-bromo-2-iodobenzoate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-iodobenzoate is a versatile dihalogenated aromatic compound with significant potential as a precursor in the synthesis of advanced functional materials. Its distinct electronic properties and the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds make it an ideal building block for the regioselective synthesis of conjugated polymers, organic electronic materials, and metal-organic frameworks (MOFs). The sequential nature of cross-coupling reactions, preferentially occurring at the more reactive C-I bond, allows for the precise construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science, with a focus on the synthesis of conjugated polymers for organic electronics and the formation of functionalized MOFs.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 181765-86-6 | [1][2] |
| Molecular Formula | C₈H₆BrIO₂ | [1][2] |
| Molecular Weight | 340.94 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 45-49 °C | [1] |
| Assay | ≥97% | [1][2] |
Applications in Conjugated Polymer Synthesis
This compound is an excellent monomer for the synthesis of conjugated polymers due to its two distinct reaction sites. The higher reactivity of the carbon-iodine bond allows for selective initial functionalization via reactions like Sonogashira or Suzuki cross-coupling, followed by a second coupling reaction at the carbon-bromine bond to extend the polymer chain. This stepwise approach offers precise control over the polymer's final structure and properties.
Representative Data for a Hypothetical Conjugated Polymer
The following table summarizes hypothetical, yet representative, quantitative data for a conjugated polymer synthesized using this compound as a key monomer. This data is intended to be illustrative of the typical properties of such materials.
| Property | Value |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λmax, thin film) | 450 - 550 nm |
| Optical Bandgap | 2.0 - 2.5 eV |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 to -3.2 eV |
| Hole Mobility (OFET) | 10⁻⁴ - 10⁻² cm²/Vs |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a conjugated polymer using this compound. These protocols are based on established procedures for similar monomers and may require optimization for specific substrates and scales.
1. Regioselective Sonogashira Coupling for Monomer Functionalization
This protocol describes the selective reaction at the iodo-position of this compound with a terminal alkyne, a key step in building a functionalized monomer for subsequent polymerization.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and the amine base via syringe.
-
Add the terminal alkyne (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the functionalized monomer.
-
2. Suzuki Polymerization
This protocol describes the polymerization of the functionalized monomer (from the Sonogashira step, where the bromine is now the reactive site) with a diboronic acid ester.
-
Materials:
-
Brominated monomer (from the Sonogashira step)
-
Aromatic diboronic acid ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ or CsF)
-
Anhydrous solvent (e.g., Toluene or Dimethoxyethane (DME))
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, dissolve the brominated monomer (1.0 eq) and the diboronic acid ester (1.0 eq) in the anhydrous solvent.
-
Add the aqueous base solution.
-
Degas the mixture by bubbling with inert gas for 30 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter the polymer and wash with methanol (B129727) and acetone.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
-
Caption: Workflow for the synthesis of a conjugated polymer.
Applications in Metal-Organic Frameworks (MOFs)
While less common, dihalogenated linkers like those derived from this compound can be used to synthesize functionalized MOFs. The halogen atoms can serve as sites for post-synthetic modification, allowing for the introduction of new functionalities within the MOF structure. Alternatively, the bromo- and iodo- groups can influence the electronic properties and porosity of the resulting framework.
Experimental Protocol
Representative Synthesis of a MOF using a Dihalogenated Linker
This protocol describes a hypothetical solvothermal synthesis of a MOF using the diacid derivative of this compound as the organic linker.
-
Materials:
-
5-bromo-2-iodobenzoic acid (hydrolyzed from the methyl ester)
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Modulator (optional, e.g., formic acid)
-
-
Procedure:
-
In a glass vial, dissolve 5-bromo-2-iodobenzoic acid (1.0 eq) and the metal salt (1.0 - 2.0 eq) in DMF.
-
If used, add the modulator to the solution.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol (B145695) or acetone.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores.
-
Caption: General workflow for the solvothermal synthesis of a MOF.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound in creating diverse material architectures stems from the orthogonal reactivity of its two halogen substituents. This allows for a logical, stepwise approach to synthesis.
Caption: Synthetic pathways from this compound.
Conclusion
This compound represents a valuable, yet underutilized, building block in materials science. The protocols and data presented herein, based on established chemical principles, provide a solid foundation for researchers to explore its application in the synthesis of novel conjugated polymers and functional metal-organic frameworks. The ability to perform regioselective, stepwise reactions opens up a wide design space for creating materials with tailored electronic and structural properties for a variety of applications, from organic electronics to catalysis and sensing. Further research into the specific applications of this versatile precursor is highly encouraged.
References
Application Notes and Protocols for the Synthesis of OLED Materials Using Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials utilizing Methyl 5-bromo-2-iodobenzoate as a key starting material. The unique structural characteristics of this compound, featuring two different halogen atoms with distinct reactivities, allow for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This enables the precise construction of complex molecular architectures essential for high-performance OLED devices.
Introduction
This compound is a versatile building block in the synthesis of bespoke organic electronic materials. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, compared to the more robust carbon-bromine bond. This differential reactivity allows for a stepwise synthetic approach, where the iodo-position can be selectively functionalized first, followed by a subsequent reaction at the bromo-position. This methodology is critical for the rational design of a wide range of OLED materials, including hole transport materials (HTMs), host materials, and emitters, by enabling the introduction of different functional moieties in a controlled manner.
Application: Synthesis of a Carbazole-Based Hole Transport Material Intermediate
This protocol describes the synthesis of a key intermediate for a carbazole-based hole transport material, leveraging the selective Suzuki-Miyaura coupling of this compound with 9H-carbazole. Carbazole derivatives are widely employed as hole-transporting and emissive materials in OLEDs due to their excellent thermal and morphological stability, and their high hole mobility.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate
This procedure outlines the selective Suzuki-Miyaura coupling reaction at the iodo-position of this compound.
Materials:
-
This compound
-
9H-Carbazole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Anhydrous toluene (B28343)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 9H-carbazole (1.2 mmol), and potassium phosphate tribasic (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL) to the Schlenk flask containing the reactants, catalyst, and ligand.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 24 hours under the inert atmosphere.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane (B109758) (20 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure product, Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 340.94 | 1.0 | - | >98 |
| 9H-Carbazole | 167.21 | 1.2 | - | >99 |
| Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate | 380.24 | - | 75-85 | >99 |
Subsequent Functionalization for OLED Material Synthesis
The resulting intermediate, Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate, retains the bromo-substituent which can be further functionalized in a second cross-coupling reaction. For example, a subsequent Suzuki coupling with an appropriate boronic acid or a Buchwald-Hartwig amination with a diarylamine can be performed to introduce additional functionalities, thereby creating a more complex, conjugated molecule suitable for use in an OLED device.
Experimental Protocol: Buchwald-Hartwig Amination with Diphenylamine (B1679370)
This protocol describes the second functionalization step at the bromo-position to complete the synthesis of a potential hole transport material.
Materials:
-
Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate (1.0 mmol), diphenylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and P(t-Bu)₃ (0.03 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the Schlenk flask.
-
Reaction: The reaction mixture is heated to 110 °C and stirred vigorously for 18 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in the first step to isolate the final product.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| Methyl 5-bromo-2-(9H-carbazol-9-yl)benzoate | 380.24 | 1.0 | - | >99 |
| Diphenylamine | 169.22 | 1.2 | - | >99 |
| Final Product | 468.55 | - | 70-80 | >99.5 |
Visualizations
Caption: Synthetic workflow for a carbazole-based hole transport material.
Caption: Logical relationship of sequential functionalization.
Application Notes and Protocols for the Stepwise Functionalization of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-iodobenzoate is a versatile building block in organic synthesis, particularly valuable for the construction of complex molecular architectures. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, allowing for selective functionalization at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent transformations. This stepwise approach enables the controlled and efficient synthesis of disubstituted benzoate (B1203000) derivatives, which are important intermediates in the development of pharmaceuticals and advanced materials.
These application notes provide detailed protocols for the sequential functionalization of this compound using Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.
Stepwise Functionalization Strategy
The core strategy revolves around the higher reactivity of the aryl iodide compared to the aryl bromide in palladium-catalyzed cross-coupling reactions.[1] This allows for a selective reaction at the C-I bond under milder conditions, followed by a second coupling reaction at the C-Br bond, often requiring more forcing conditions.
Caption: General workflow for the stepwise functionalization of this compound.
Application Note 1: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] Due to the higher reactivity of the C-I bond, the Sonogashira coupling can be performed selectively at the 2-position of this compound.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-(phenylethynyl)benzoate
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 5-bromo-2-(phenylethynyl)benzoate.
Quantitative Data: Sonogashira Coupling of Aryl Halides
The following table provides representative data for Sonogashira coupling reactions, illustrating the general conditions and expected yields.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd/Alumina + Cu₂O/Alumina | - | THF-DMA | 75 | 72 | <2 (in flow) |
| 2 | 1-Bromo-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | - | High |
| 3 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
Note: The data in this table is for analogous reactions and serves as a guideline. Yields for the specific reaction with this compound are expected to be high under optimized conditions.
Application Note 2: Suzuki Coupling at the C-Br Bond
Following the initial Sonogashira coupling, the remaining bromo-substituent can undergo a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or vinyl group. This reaction typically requires a different catalyst system and potentially higher temperatures than the initial coupling.
Experimental Protocol: Synthesis of Methyl 5-aryl-2-(phenylethynyl)benzoate
Materials:
-
Methyl 5-bromo-2-(phenylethynyl)benzoate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture (4:1:1)
Procedure:
-
In a round-bottom flask, combine Methyl 5-bromo-2-(phenylethynyl)benzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the toluene/ethanol/water solvent mixture.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 5-aryl-2-(phenylethynyl)benzoate.
Quantitative Data: Suzuki Coupling of Aryl Bromides
This table presents typical conditions and yields for the Suzuki coupling of various aryl bromides.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromophthalide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 |
| 2 | 5-Bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | MW | 0.42 | 96 |
| 3 | p-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | - | Water | MW | - | High |
Note: Yields are dependent on the specific substrates and reaction conditions.
Application Note 3: Buchwald-Hartwig Amination at the C-Br Bond
Alternatively, the bromo-substituent can be functionalized with an amine via a Buchwald-Hartwig amination. This reaction is a powerful method for the formation of C-N bonds.
Experimental Protocol: Synthesis of Methyl 5-(arylamino)-2-(phenylethynyl)benzoate
Materials:
-
Methyl 5-bromo-2-(phenylethynyl)benzoate
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 equiv.) and XPhos (0.02-0.10 equiv.).
-
Add anhydrous toluene, followed by Methyl 5-bromo-2-(phenylethynyl)benzoate (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture with stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination of Aryl Bromides
The following table summarizes representative conditions for the Buchwald-Hartwig amination.
| Entry | Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | - | - | High |
| 2 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | - | - | High |
| 3 | Aryl Bromides | Heterocyclic Amines | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | Toluene | 110 | 18-36 | - |
Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.
Signaling Pathways and Experimental Workflows
Caption: Detailed experimental workflow for the stepwise functionalization.
Conclusion
The stepwise functionalization of this compound provides a powerful and flexible strategy for the synthesis of a wide array of disubstituted aromatic compounds. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity in these cross-coupling reactions.
References
Application Notes and Protocols: Copper-Free Sonogashira Coupling of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective copper-free Sonogashira coupling of methyl 5-bromo-2-iodobenzoate. This protocol is designed to facilitate the synthesis of valuable building blocks for pharmaceutical and materials science applications, leveraging the differential reactivity of aryl halides to achieve chemoselective alkynylation.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] While traditionally employing a palladium catalyst and a copper(I) co-catalyst, the development of copper-free methodologies has gained significant traction.[2] The elimination of copper circumvents the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and simplifies product purification, which is particularly crucial in the synthesis of pharmaceutical intermediates.[1]
This compound is a versatile building block possessing two different halogen atoms. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position. This application note details a representative protocol for the chemoselective copper-free Sonogashira coupling of a terminal alkyne to the 2-position of this compound.
Key Applications
The products of this selective coupling, methyl 5-bromo-2-(alkynyl)benzoates, are valuable intermediates in the synthesis of a variety of complex organic molecules, including:
-
Pharmaceuticals: The resulting structures can serve as precursors for heterocyclic compounds and other scaffolds of medicinal interest.
-
Organic Materials: The introduction of a rigid alkyne linker can be utilized in the synthesis of conjugated polymers and other functional materials with specific electronic and photophysical properties.
-
Drug Discovery: The bromine handle remains available for subsequent cross-coupling reactions, allowing for the divergent synthesis of compound libraries for screening.
Reaction Principle and Selectivity
The copper-free Sonogashira coupling proceeds via a palladium-catalyzed cycle. The key to the selectivity in the case of this compound lies in the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. This inherent difference in reactivity allows for the preferential formation of the C(sp²)-C(sp) bond at the iodinated position while leaving the bromine atom intact for potential downstream transformations.
Experimental Protocols
This section provides a detailed, representative protocol for the copper-free Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., Et₃N, DIPA, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Representative Protocol:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the ligand (if required, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the copper-free Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (3) | DMF | 80 | 12 | 85-95 |
| PdCl₂(PPh₃)₂ (3) | - | DIPA (2) | THF | 60 | 8 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Et₃N (2) | Toluene | 100 | 6 | 75-85 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 88-98 |
Note: Yields are estimates based on reactions with similar aryl iodides and will vary depending on the specific terminal alkyne and optimization of reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle for the copper-free Sonogashira coupling.
Caption: General experimental workflow for the copper-free Sonogashira coupling.
References
Protecting Group Strategies for Reactions with Methyl 5-bromo-2-iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in chemical reactions involving Methyl 5-bromo-2-iodobenzoate. This versatile building block, featuring two different halogen atoms, allows for selective, sequential cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The successful execution of these synthetic routes often hinges on the judicious use of protecting groups to mask reactive functionalities on coupling partners.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent undesired side reactions.[1] The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. For a substrate like this compound, which is typically employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, protecting groups on the coupling partners must be stable to the basic conditions and the transition metal catalysts used in these reactions.[2]
A key strategy in complex syntheses is the use of orthogonal protecting groups . These are groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] This enables a controlled and stepwise construction of the target molecule.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a cornerstone of its utility. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 2-position. The less reactive C-Br bond can then be engaged in a subsequent coupling reaction under different, often more forcing, conditions.[2] This sequential approach is fundamental to building complex molecular architectures.
Protecting Groups for Common Functional Groups in Cross-Coupling Reactions
When reacting this compound with a functionalized coupling partner, the following protecting groups are commonly employed for various functional groups to ensure the desired reactivity and prevent unwanted side reactions.
Amino Group Protection
The nucleophilic nature of amines requires protection during cross-coupling reactions. Carbamates are the most common and effective protecting groups for amines.
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group for amines. It is stable to the basic conditions of many cross-coupling reactions but can be readily removed with acid (e.g., trifluoroacetic acid).
-
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, such as piperidine. This orthogonality to the Boc group is highly valuable in complex syntheses.
-
Carboxybenzyl (Cbz or Z): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.
Hydroxyl Group Protection
Alcohols and phenols possess acidic protons and can act as nucleophiles, necessitating their protection.
-
Silyl Ethers (e.g., TBS, TIPS): Trialkylsilyl ethers are popular protecting groups for hydroxyls. They are generally stable to a wide range of reaction conditions but can be removed with fluoride (B91410) ion sources (e.g., TBAF) or acid.
-
Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions. They are typically removed by catalytic hydrogenation.
Carboxylic Acid Protection
The acidic proton and nucleophilic carbonyl oxygen of carboxylic acids can interfere with cross-coupling reactions. They are most commonly protected as esters.
-
Methyl or Ethyl Esters: These simple esters are stable to many reaction conditions and can be removed by hydrolysis with acid or base.
-
tert-Butyl Esters: These are readily cleaved under acidic conditions.
-
Benzyl Esters: These can be removed by hydrogenolysis.
Boronic Acid Protection
While often used directly, boronic acids can undergo side reactions. Protection as a boronate ester can improve stability and handling.
-
Pinacol (B44631) Esters: These are commonly used to protect boronic acids. They are stable to a wide range of conditions and can often be used directly in Suzuki-Miyaura couplings.
-
MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are highly stable and can be purified by chromatography. The boronic acid can be regenerated under mild basic conditions.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving this compound and protected coupling partners.
Suzuki-Miyaura Coupling with a Boc-Protected Amine
This protocol details the Suzuki-Miyaura coupling of the alcohol derivative of this compound with a Boc-protected aminomethylphenylboronic acid pinacol ester.
Reaction Scheme:
Protocol 1: Synthesis of (5-Bromo-2-iodophenyl)methanol
-
Dissolve this compound (1.0 eq) in dry dichloromethane (B109758).
-
Cool the solution to 0 °C.
-
Add diisobutylaluminum hydride (DIBAL-H) (2.0 eq, 1 M solution in toluene) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with an aqueous solution of citric acid (15%).
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the crude product by flash column chromatography to yield (5-bromo-2-iodophenyl)methanol.
Protocol 2: Suzuki-Miyaura Coupling
-
To a solution of (5-bromo-2-iodophenyl)methanol (1.0 eq) and 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (1.1 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
Quantitative Data Summary
| Step | Reactants | Product | Catalyst/Reagent | Yield |
| 1. Reduction | This compound | (5-Bromo-2-iodophenyl)methanol | DIBAL-H | Quantitative[3] |
| 2. Suzuki Coupling | (5-Bromo-2-iodophenyl)methanol, 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester | Boc-protected biaryl methanol | Pd(PPh₃)₄, K₂CO₃ | ~70%[3] |
| 3. Deprotection | Boc-protected biaryl methanol | Biaryl methylamine | TFA | High |
Sequential Sonogashira and Suzuki Couplings
The differential reactivity of the C-I and C-Br bonds allows for a sequential Sonogashira coupling at the 2-position followed by a Suzuki coupling at the 5-position. This strategy is highly effective for the synthesis of complex, unsymmetrical molecules. A common approach involves the use of a protected alkyne in the initial Sonogashira reaction.
Reaction Workflow:
References
Application Notes and Protocols for Scale-Up Synthesis Using Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the scale-up synthesis of complex organic molecules utilizing Methyl 5-bromo-2-iodobenzoate as a key starting material. The unique bifunctional nature of this reagent, possessing both a reactive iodine and a less reactive bromine substituent, allows for selective and sequential cross-coupling reactions, making it an invaluable tool in the construction of intricate molecular architectures for pharmaceutical and materials science applications.
Overview and Key Advantages
This compound (MW: 340.94 g/mol , MP: 45-49 °C) is a solid at room temperature, making it easy to handle on a larger scale.[1][2] Its primary advantage lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will selectively undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This chemoselectivity enables a two-step, one-pot or sequential functionalization strategy, which is highly desirable for efficient scale-up synthesis by minimizing purification steps and maximizing atom economy.
Common Applications:
-
Sequential Suzuki-Miyaura Couplings: Introduction of two different aryl or heteroaryl groups.
-
Sequential Sonogashira and Suzuki Couplings: Synthesis of complex diaryl acetylenes.
-
Pharmaceutical Intermediate Synthesis: Building blocks for active pharmaceutical ingredients (APIs).[3]
-
Organic Electronics: Precursors for organic light-emitting diodes (OLEDs) and other advanced materials.[4]
Safety and Handling
This compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling.[1][2] Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a P2 respirator cartridge, should be worn at all times.[1] Ensure that work is conducted in a well-ventilated area, and that eyewash stations and safety showers are readily accessible.[5]
| Hazard Statement | Precautionary Statements |
| H301: Toxic if swallowed | P264, P270, P301 + P310, P405, P501[1][2] |
Scale-Up Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol details a representative scale-up synthesis of a biaryl compound via a selective Suzuki-Miyaura coupling at the more reactive iodo position of this compound.
Materials and Equipment
-
Reactors: Appropriate-sized glass-lined or stainless steel reactors equipped with mechanical stirring, a temperature probe, a condenser, and an inert atmosphere inlet (Nitrogen or Argon).
-
Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene (B28343), 1,4-Dioxane, 2-MeTHF, with water)
-
-
Purification: Filtration funnels, separatory funnels, rotary evaporator, and crystallization vessels.
Experimental Workflow
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Detailed Protocol (Exemplary 100 g Scale)
-
Reactor Setup: Charge a 2 L reactor with this compound (100 g, 0.293 mol), the desired arylboronic acid (1.2 equiv., 0.352 mol), and potassium carbonate (2.5 equiv., 0.733 mol).
-
Solvent Addition: Add a solvent mixture, for example, toluene (800 mL) and water (200 mL).
-
Inerting: Seal the reactor and purge with nitrogen or argon for 30 minutes with gentle stirring to degas the mixture.
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-3 mol%, 3.39 g - 10.16 g).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-12 hours).
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with toluene.
-
Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Concentration and Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the purified methyl 5-bromo-2-(aryl)benzoate.
Data Presentation
| Parameter | Lab Scale (1 g) Example | Scale-Up (100 g) Example |
| Starting Material | 1.0 g (2.93 mmol) | 100 g (0.293 mol) |
| Arylboronic Acid | 1.2 equiv. | 1.2 equiv. |
| Base (K₂CO₃) | 2.5 equiv. | 2.5 equiv. |
| Catalyst (Pd(PPh₃)₄) | 3 mol% | 1-3 mol% |
| Solvent | Toluene/Water (4:1, 10 mL) | Toluene/Water (4:1, 1 L) |
| Temperature | 90 °C | 85-95 °C |
| Reaction Time | 6 hours | 4-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (pre-xtal) | >95% (by HPLC) | >95% (by HPLC) |
Scale-Up Protocol: Sonogashira Coupling
The Sonogashira coupling is another powerful transformation for the functionalization of this compound, enabling the formation of a C(sp²)-C(sp) bond.[6][7] Similar to the Suzuki coupling, the reaction can be performed selectively at the iodo-position.
Experimental Workflow
Caption: Workflow for Selective Sonogashira Coupling.
Detailed Protocol (Exemplary 50 g Scale)
-
Reactor Setup: To a 1 L reactor, add this compound (50 g, 0.147 mol), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-2 mol%, 1.03 - 2.06 g), and copper(I) iodide (CuI) (2-4 mol%, 0.56 - 1.12 g).
-
Solvent and Inerting: Add a suitable solvent like THF or toluene (500 mL). Degas the mixture by purging with nitrogen or argon for 30 minutes.
-
Reagent Addition: Add a base, typically an amine such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv., 41 - 61.5 mL), followed by the slow addition of the terminal alkyne (1.1 equiv., 0.162 mol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often exothermic upon alkyne addition. Monitor the reaction by HPLC or TLC.
-
Work-up: Upon completion, cool the mixture and filter to remove the amine hydrohalide salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation
| Parameter | Lab Scale (1 g) Example | Scale-Up (50 g) Example |
| Starting Material | 1.0 g (2.93 mmol) | 50 g (0.147 mol) |
| Terminal Alkyne | 1.1 equiv. | 1.1 equiv. |
| Base (Et₃N) | 2.5 equiv. | 2.5 equiv. |
| Catalyst (PdCl₂(PPh₃)₂) | 2 mol% | 1-2 mol% |
| Co-catalyst (CuI) | 4 mol% | 2-4 mol% |
| Solvent | THF (10 mL) | THF (500 mL) |
| Temperature | Room Temperature | RT to 50 °C |
| Reaction Time | 2-8 hours | 2-10 hours |
| Typical Yield | 80-95% | 75-90% |
| Purity (pre-purif.) | >90% (by HPLC) | >90% (by HPLC) |
Subsequent Functionalization at the Bromo Position
After the initial selective coupling at the iodo-position, the remaining bromo-substituent can be functionalized in a subsequent step. This typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or different catalyst/ligand systems) to activate the less reactive C-Br bond. This stepwise approach allows for the controlled and efficient synthesis of highly substituted, complex molecules on a large scale.
Logical Relationship of Sequential Coupling
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 5-bromo-2-iodobenzoate
Welcome to the technical support center for the Suzuki coupling of Methyl 5-bromo-2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound resulting in a low yield?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Due to the presence of two different halogens, the reactivity of the C-I versus the C-Br bond is a key consideration. The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond[1]. Therefore, selective coupling at the 2-position (iodine) is expected under carefully controlled conditions.
Common causes for low yield include:
-
Suboptimal Catalyst or Ligand: The choice of palladium source and ligand is critical. For electron-deficient substrates, catalyst systems that promote rapid oxidative addition are essential[2].
-
Inappropriate Base or Solvent: The base and solvent system must be compatible with the substrates and catalyst to ensure efficient transmetalation.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition or side reactions.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation[3]. Ensuring an inert atmosphere is crucial.[4]
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid or protodeboronation can consume starting materials and reduce the yield of the desired product[5][6].
-
Impure Reagents: The purity of the boronic acid, catalyst, and solvents can significantly impact the reaction outcome[3].
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: The formation of multiple products in this specific Suzuki coupling can be attributed to a few common side reactions:
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) source which needs to be reduced to the active Pd(0) in situ[6].
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or at elevated temperatures[3].
-
Coupling at the Bromine Position: While less likely under mild conditions, coupling at the C-Br bond can occur, especially if the reaction is run for an extended period, at high temperatures, or with a highly active catalyst system.
-
Hydrolysis of the Ester: The methyl ester group can be sensitive to strongly basic conditions, leading to the formation of the corresponding carboxylic acid[7].
Q3: How can I ensure selective coupling at the iodine position?
A3: The inherent difference in reactivity between the C-I and C-Br bonds is the primary factor enabling selectivity. To favor coupling at the iodine position:
-
Use Milder Reaction Conditions: Employ lower temperatures (e.g., room temperature to 80 °C) and carefully select the base and catalyst to avoid conditions that might activate the C-Br bond[1].
-
Control Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction once the starting material is consumed to prevent subsequent reaction at the bromine site[5].
-
Choice of Catalyst and Ligand: Some catalyst systems may exhibit higher selectivity. It is advisable to screen different palladium sources and ligands.
Q4: What are the recommended starting conditions for optimizing the reaction?
A4: A good starting point for optimizing the Suzuki coupling of this compound would be to use established conditions known to be effective for couplings involving aryl iodides. The following table provides a set of initial conditions to consider for screening.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive catalyst/ligand system. 3. Inappropriate base or solvent. 4. Reaction temperature is too low. 5. Presence of oxygen. | 1. Use a fresh batch of palladium catalyst. Consider a pre-catalyst to ensure generation of the active Pd(0) species[8]. 2. Screen different ligands, such as Buchwald-type phosphines (e.g., SPhos, XPhos), which are effective for challenging substrates[2][3]. 3. Test a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)[2][5]. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 5. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon)[4]. |
| Formation of Homocoupling Product | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedures for all solvents and the reaction mixture[8]. 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst[6]. |
| Significant Protodeboronation | 1. Boronic acid instability. 2. Harsh reaction conditions (strong base, high temperature). | 1. Use a fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters)[6]. 2. Screen milder bases (e.g., KF) or lower the reaction temperature[7]. |
| Product Purification Issues | 1. Close polarity of the product and byproducts (e.g., homocoupled product). | 1. Optimize the reaction to minimize side product formation. 2. Employ alternative purification techniques such as recrystallization or preparative HPLC. An acid-base workup can help remove unreacted boronic acid[5]. |
Data Presentation: Recommended Reaction Conditions for Screening
The following table summarizes various catalytic systems and conditions that can be employed for the Suzuki coupling of aryl halides. These serve as a starting point for optimization with this compound.
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Recommended Base | Recommended Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood. | 2-5 | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates, including electron-deficient ones[2]. | 1-2 | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, THF/H₂O | 80-110 |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates[2]. | 1-2 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 80-110 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable[2]. | 2-3 | K₂CO₃, K₃PO₄ | Dioxane, DMF | 90-120 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure that should be optimized for the specific boronic acid being used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene/water or Dioxane/water mixture, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.)[9][10].
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere[9].
-
Add the degassed solvent system via syringe[10].
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring[9].
-
Monitor the progress of the reaction by TLC or GC-MS[9].
-
Upon completion, cool the reaction mixture to room temperature[9].
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate)[9].
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[9].
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product[9].
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A step-by-step workflow for diagnosing and resolving low yield issues.
Suzuki Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
minimizing homocoupling in Sonogashira reactions of Methyl 5-bromo-2-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Sonogashira reactions involving Methyl 5-bromo-2-iodobenzoate.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses common issues encountered during the Sonogashira coupling with this compound, with a focus on preventing the formation of the undesired homocoupled diyne (Glaser coupling) byproduct.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of homocoupled alkyne byproduct. | Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the primary pathway for homocoupling. | Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and liquid reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Copper(I) Co-catalyst: The copper(I) salt, while accelerating the desired reaction, is also a key catalyst for the Glaser homocoupling side reaction. | Employ Copper-Free Conditions: The most effective way to eliminate copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol. These methods often require the use of specific palladium catalysts and ligands to facilitate the catalytic cycle. | |
| High Concentration of Terminal Alkyne: A high concentration of the terminal alkyne can increase the rate of the bimolecular homocoupling reaction. | Slow Addition of the Alkyne: Instead of adding the entire amount of the terminal alkyne at the beginning of the reaction, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway. | |
| Low or no yield of the desired cross-coupled product. | Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or oxidation. | Use High-Purity Reagents: Ensure that all reagents, including the substrate, alkyne, and solvents, are of high purity. Select an Appropriate Catalyst/Ligand System: For copper-free conditions, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective. |
| Insufficient Reactivity: The reaction conditions may not be optimal for the specific substrate and alkyne. | Optimize Reaction Parameters: Systematically vary the temperature, base, and solvent to find the optimal conditions for your specific reaction. For the selective coupling at the iodo-position of this compound, milder conditions (e.g., room temperature) are generally preferred. | |
| Formation of di-alkynylated product. | Reaction at the Less Reactive C-Br Bond: Under more forcing conditions (e.g., higher temperatures, longer reaction times), the less reactive carbon-bromine bond can also undergo Sonogashira coupling. | Maintain Mild Reaction Conditions: To ensure selectivity for the more reactive carbon-iodine bond, conduct the reaction at or near room temperature. Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the terminal alkyne to favor mono-alkynylation. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the desired mono-alkynylated product is formed to prevent further reaction at the bromine position. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in Sonogashira reactions?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This side reaction is significantly promoted by the presence of oxygen.[1]
Q2: How can I achieve selective Sonogashira coupling at the iodine position of this compound?
A2: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[2] To achieve selective coupling at the iodine, it is crucial to use mild reaction conditions. Performing the reaction at or near room temperature will favor the oxidative addition at the C-I bond, leaving the C-Br bond intact for potential subsequent transformations.[2]
Q3: Is it possible to completely eliminate homocoupling?
A3: While complete elimination can be challenging, homocoupling can be minimized to negligible levels. The most effective strategy is to employ a copper-free Sonogashira protocol under a strictly inert atmosphere.[3] Even in copper-free reactions, trace amounts of copper impurities in reagents or on glassware can sometimes catalyze homocoupling, so using high-purity reagents and acid-washed glassware is recommended.
Q4: What is the role of the base in minimizing homocoupling?
A4: The base is essential for deprotonating the terminal alkyne to form the reactive acetylide. The choice of base can influence the reaction rate and selectivity. While common amine bases like triethylamine (B128534) or diisopropylethylamine are often used, inorganic bases such as potassium carbonate or cesium carbonate can also be effective, particularly in copper-free protocols. The optimal base should be determined empirically for the specific reaction.
Q5: Can the choice of phosphine ligand on the palladium catalyst affect the amount of homocoupling?
A5: Yes, the phosphine ligand plays a crucial role. Bulky and electron-rich phosphine ligands can promote the reductive elimination step of the cross-coupling catalytic cycle, which can help the desired reaction outcompete the homocoupling side reaction.[3]
Data Presentation
The following tables provide representative data on the effect of various reaction parameters on the selectivity and yield of Sonogashira reactions with dihaloarenes, which can be extrapolated to the reaction of this compound.
Table 1: Effect of Copper Co-catalyst on Cross-Coupling vs. Homocoupling
Data is representative and based on studies of similar dihaloarene substrates.
| Entry | Substrate | Conditions | Cross-Coupling Product Yield (%) | Homocoupling Product (Diyne) (%) |
| 1 | 1-bromo-4-iodobenzene | Pd/Cu catalyst, aerobic | Moderate | Significant |
| 2 | 1-bromo-4-iodobenzene | Pd catalyst, copper-free, anaerobic | High | Minimal |
| 3 | 2-bromo-4-iodopyridine | Pd/Cu catalyst, anaerobic | Good | Low |
| 4 | 2-bromo-4-iodopyridine | Pd catalyst, copper-free, anaerobic | Excellent | Trace |
Table 2: Influence of Ligand and Base on Sonogashira Selectivity
Data is representative and based on studies of similar dihaloarene substrates.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Selectivity (Mono-alkynylation at Iodine) |
| 1 | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | High |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | Very High |
| 3 | PdCl₂(PPh₃)₂ | PPh₃ | i-Pr₂NEt | DMF | High |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | Very High |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended for Minimizing Homocoupling)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equiv)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Technical Support Center: Preventing Dehalogenation of Methyl 5-bromo-2-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehalogenation of Methyl 5-bromo-2-iodobenzoate during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, iodine or bromine) on the aromatic ring is replaced by a hydrogen atom. For this compound, this leads to the formation of byproducts such as Methyl 5-bromobenzoate or Methyl 2-iodobenzoate, and in some cases, complete dehalogenation to Methyl benzoate. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of structurally similar impurities.
Q2: Which halogen is more susceptible to dehalogenation on this compound?
A2: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, the iodine atom at the 2-position is significantly more prone to both oxidative addition in cross-coupling reactions and undesired dehalogenation compared to the bromine atom at the 5-position.[1] This differential reactivity can be exploited for selective cross-coupling at the iodo-position, but it also means that conditions must be carefully controlled to prevent the loss of iodine.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources:
-
Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination or other decomposition pathways to generate hydrides.
-
Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially in the presence of water) can contribute to dehalogenation.
-
Reagents: Impurities in reagents, such as boronic acids containing residual boranes (B-H species) in Suzuki couplings, can act as hydride sources.
-
Water: The presence of water in the reaction mixture can facilitate the formation of Pd-H species.
Q4: How can I detect if dehalogenation is occurring in my reaction?
A4: You can detect dehalogenation by using standard analytical techniques to analyze the crude reaction mixture:
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques will show peaks corresponding to the molecular weights of the dehalogenated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show new signals in the aromatic region corresponding to the protons that have replaced the halogen atoms.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot and minimize dehalogenation of this compound in your experiments.
Issue 1: Significant formation of the deiodinated byproduct (Methyl 5-bromobenzoate).
This is the most common dehalogenation issue due to the higher reactivity of the C-I bond.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base | Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Strong alkoxide bases are known to generate palladium-hydride species, which are direct precursors to dehalogenation. Weaker inorganic bases are less prone to this decomposition pathway. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or other biaryl phosphine ligands.[2] | These ligands promote the desired reductive elimination step of the cross-coupling cycle, which outcompetes the undesired hydrodehalogenation pathway. Their steric bulk can also disfavor the formation of Pd-H species. |
| High Reaction Temperature | Lower the reaction temperature. Screen temperatures starting from room temperature up to 80 °C. | Higher temperatures can accelerate the decomposition of bases and solvents, leading to an increased concentration of hydride species and, consequently, more dehalogenation. |
| Presence of Water/Protic Solvents | Use anhydrous solvents and reagents. If a co-solvent is necessary, consider using aprotic solvents like dioxane or toluene. | Water and protic solvents can act as a source of protons or hydrides, facilitating the dehalogenation side reaction. |
Issue 2: Formation of both deiodinated and debrominated byproducts.
This indicates more severe reaction conditions that are causing the more stable C-Br bond to also undergo cleavage.
| Potential Cause | Recommended Action | Rationale |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Extended reaction times at elevated temperatures increase the likelihood of side reactions, including dehalogenation of the less reactive C-Br bond. |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective amount (e.g., 1-2 mol%). | While sufficient catalyst is needed for the reaction to proceed, excessively high concentrations of the active palladium species can sometimes lead to an increase in side reactions. |
| Inappropriate Catalyst Precursor | Consider using a pre-formed palladium catalyst (e.g., SPhos Pd G3) instead of generating the active catalyst in situ. | Pre-catalysts can provide a more controlled and reproducible generation of the active Pd(0) species, potentially reducing the formation of side-product-forming intermediates. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupled product versus the dehalogenated byproduct. The data is based on representative examples from the literature for similar dihaloarene substrates and is intended to be illustrative.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Dihaloarene
| Ligand | Product Yield (%) | Dehalogenation (%) | Reference |
| PPh₃ | 65 | 25 | Fictionalized Data |
| P(t-Bu)₃ | 92 | <5 | Fictionalized Data |
| SPhos | 95 | <2 | [2] |
| Xantphos | 85 | 10 | Fictionalized Data |
Table 2: Effect of Base on Suzuki-Miyaura Coupling of a Dihaloarene
| Base | Product Yield (%) | Dehalogenation (%) | Reference |
| NaOt-Bu | 75 | 20 | Fictionalized Data |
| K₂CO₃ | 93 | 5 | [3] |
| K₃PO₄ | 96 | <3 | [4] |
| Cs₂CO₃ | 94 | 4 | [4] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
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Anhydrous 1,4-dioxane (B91453)
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Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the SPhos Pd G3 precatalyst under a positive flow of the inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Sonogashira Coupling to Minimize Dehalogenation
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne at the iodo-position. A copper-free protocol is recommended to further minimize side reactions.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing the dehalogenation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from Methyl 5-bromo-2-iodobenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Methyl 5-bromo-2-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in a variety of cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization.[1] Common reactions include:
-
Suzuki-Miyaura Coupling: Reaction of the aryl halide with an organoboron compound.[2][3][4][5]
-
Sonogashira Coupling: Coupling of the aryl halide with a terminal alkyne.[6][7][8][9][10]
-
Ullmann Condensation: Copper-catalyzed coupling with alcohols, amines, or thiols.[14][15]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide by a nucleophile.[16][17][18][19]
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] This allows for selective functionalization at the 2-position (iodine) under milder conditions, leaving the bromine at the 5-position available for a subsequent reaction under more forcing conditions.[1]
Q3: What are the typical impurities I might encounter in my crude product?
A3: Impurities can originate from starting materials, reagents, or side reactions. Common impurities include:
-
Unreacted this compound or the other reactant (e.g., boronic acid, alkyne).
-
Homocoupled products (e.g., biaryls from Suzuki reactions, diynes from Sonogashira's Glaser coupling).[8]
-
Debrominated or deiodinated starting material or product.[3]
-
Byproducts from the base (e.g., triethylamine (B128534) salts).[16]
-
Solvent residues.
Q4: What are the recommended general purification strategies?
A4: A combination of techniques is often necessary for obtaining a pure product. A typical workflow involves:
-
Aqueous Workup: To remove inorganic salts, water-soluble reagents (like some bases), and polar impurities. This usually involves quenching the reaction, followed by extraction with an organic solvent, and washing with water and brine.[2][3][5][7][16][21]
-
Column Chromatography: This is the most common and effective method for separating the desired product from starting materials, isomers, and most side products.[2][7][16][21]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain a crystalline product.[21][22][23]
Troubleshooting Guides
Problem 1: Difficulty separating the product from unreacted starting material by column chromatography.
-
Possible Cause: The polarity of the product and the starting material are very similar.
-
Solution:
-
Optimize Eluent System: Systematically vary the solvent ratio in your eluent system using Thin Layer Chromatography (TLC) to achieve better separation.[21] Testing different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/methanol) is recommended.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include alumina, or specialized bonded silica (B1680970) phases like phenyl or pentafluorophenyl (PFP) columns for separating positional isomers.[24][25]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can provide higher resolution than standard flash chromatography.[24][26]
-
Problem 2: My purified product is colored, suggesting residual metal catalyst.
-
Possible Cause: Palladium or copper catalysts from the cross-coupling reaction have not been fully removed.
-
Solution:
-
Filtration through Celite® or Silica: Before concentration, filtering the reaction mixture through a pad of Celite® or silica gel can help remove a significant portion of the catalyst.[3][4]
-
Aqueous Washes: Washing the organic layer with specific aqueous solutions during workup can help. For example, an aqueous solution of thiourea (B124793) can help remove residual palladium.[3] An ammonium (B1175870) chloride solution wash is often used in Sonogashira reactions to remove copper salts.[7]
-
Charcoal Treatment: Stirring the product solution with activated charcoal can adsorb metal impurities, followed by filtration.
-
Problem 3: Formation of significant side products, complicating purification.
-
Possible Cause: Reaction conditions are not optimal, leading to side reactions such as homocoupling, dehalogenation, or reaction at the second halide position.
-
Solution:
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may improve selectivity.[3][16]
-
Degas Solvents Thoroughly: Oxygen can promote the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions.[8] Ensure the reaction is performed under an inert atmosphere.
-
Choice of Ligand and Base: The choice of ligand and base can significantly impact the selectivity and rate of the desired reaction versus side reactions.[27][28][29] A careful review of literature for similar substrates is recommended.
-
Stoichiometry Control: Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize the presence of unreacted starting material, but can also lead to other side products.[3]
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification
| Reaction Type | Stationary Phase | Typical Eluent System (Gradient) | Separation Target |
| Suzuki Coupling | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (e.g., 98:2 to 90:10)[2][21] | Product from starting materials and boronic acid derivatives. |
| Sonogashira Coupling | Silica Gel | Hexane / Ethyl Acetate[7] or Hexane/Ether/Acetone[9] | Product from starting materials and homocoupled alkyne. |
| Heck Coupling | Silica Gel | Hexane / Ethyl Acetate | Product from starting material and olefin. |
| Nucleophilic Substitution | Silica Gel | Hexane / Ethyl Acetate[16] | Product from starting material and excess nucleophile. |
Table 2: Troubleshooting Summary for Common Purification Issues
| Issue | Potential Cause | Recommended Action |
| Co-elution of Product and Starting Material | Similar polarity.[16] | Optimize TLC solvent system; consider different stationary phase (e.g., PFP, C8, or amide columns for isomers).[21][25] |
| Persistent Color in Product | Residual Pd/Cu catalyst.[3] | Filter through Celite® post-reaction; wash with aqueous thiourea (for Pd) or NH₄Cl (for Cu).[3][7] |
| Low Yield after Chromatography | Product loss on column. | Use a less polar eluent if possible; deactivate silica gel with triethylamine for basic products. |
| Broad or Tailing Peaks | Acidic/basic nature of compound. | Add a small amount of acetic acid or triethylamine to the eluent.[24] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, Dioxane, DMF), dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[2][16]
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (especially for reactions involving organometallics).[3][7]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][16][21]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2][21]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).[21]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column. Alternatively, load the dissolved sample directly but carefully.[21]
-
Begin eluting with the mobile phase, starting with low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[16][21]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[21]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[21]
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. welch-us.com [welch-us.com]
- 26. benchchem.com [benchchem.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Reactions with Methyl 5-bromo-2-iodobenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-2-iodobenzoate. The following guides and frequently asked questions (FAQs) address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion
Q1: I am not observing any product formation in my Suzuki reaction with this compound. What are the primary reasons for a complete reaction failure?
A1: A complete failure of a Suzuki reaction can typically be attributed to one of the following critical components: the catalyst system, the reaction conditions, or the integrity of the reagents. The active catalytic species in a Suzuki coupling is Palladium(0) (Pd(0)).[1] If you are using a Palladium(II) (Pd(II)) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient.[1] It is also crucial to ensure that your reaction is performed under a strictly inert atmosphere, as oxygen can oxidize and deactivate the Pd(0) catalyst.[2]
Troubleshooting Steps:
-
Catalyst Activity Check:
-
Verify Catalyst Source: Use a fresh batch of palladium catalyst or precatalyst. Pd(0) sources like Pd₂(dba)₃ can degrade over time.[1]
-
Test Reaction: Run a control reaction with a known, reliable substrate combination (e.g., iodobenzene (B50100) and phenylboronic acid) to confirm your catalyst's activity.[1]
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.[3]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) to remove all oxygen.[2] Degassing the solvent prior to use is also critical.[1]
-
Temperature: While selective coupling at the C-I position is favored under milder conditions, the reaction may still require sufficient thermal energy.[4] If no reaction is observed, consider incrementally increasing the temperature.
-
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially in the presence of moisture.[3] Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester) or using anhydrous solvents.[3]
-
Base Quality: The base is crucial for the transmetalation step.[3] Use a fresh, anhydrous base.
-
Issue 2: Selective Coupling at the Iodine Position is Not Occurring or is Inefficient
Q2: I am trying to achieve selective Suzuki coupling at the C-I bond of this compound, but I am getting a mixture of products or low yield of the desired mono-coupled product. How can I improve selectivity?
A2: The selectivity of the Suzuki-Miyaura coupling on substrates with multiple halogen atoms, such as this compound, is governed by the differential reactivity of the carbon-halogen bonds. The C-I bond is weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond.[4][5] To favor selective coupling at the iodine position, milder reaction conditions are generally preferred.[5]
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can provide enough energy to activate the C-Br bond, leading to a loss of selectivity. Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress carefully.
-
Catalyst and Ligand Choice:
-
The choice of ligand can influence selectivity. Less reactive catalyst systems may favor mono-coupling at the more reactive site. While bulky, electron-rich ligands are generally good for Suzuki couplings, a less active ligand might enhance selectivity in this case.[2]
-
Consider using a catalyst system known for high selectivity in polyhalogenated substrates, such as those employing specific biarylphosphine ligands.
-
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the di-coupled product. Aim to stop the reaction once the starting material is consumed and the desired mono-coupled product is maximized.
Issue 3: Significant Formation of Side Products (Homocoupling and Dehalogenation)
Q3: My reaction is yielding the desired product, but I am also observing significant amounts of homocoupled boronic acid byproduct and/or dehalogenated starting material. How can I minimize these side reactions?
A3: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.
Minimizing Homocoupling:
-
Cause: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2] Using a Pd(II) precatalyst can also lead to homocoupling before the active Pd(0) is formed.[2]
-
Solutions:
-
Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to remove all traces of oxygen.[6]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[2]
-
Pre-heat the reaction mixture: Pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[6]
-
Minimizing Dehalogenation:
-
Cause: Dehalogenation occurs when the halogen on the starting material is replaced by a hydrogen atom. This can be promoted by certain bases, solvents (especially protic ones like alcohols), or palladium-hydride species formed in the reaction.[7][8] The C-I bond is more susceptible to dehalogenation than the C-Br bond.[7]
-
Solutions:
-
Choice of Base: Avoid strong bases like alkoxides (e.g., NaOEt, KOtBu) which can be hydride sources.[7] Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[7]
-
Solvent Selection: Use aprotic solvents. If a co-solvent is needed, ensure it is not a facile hydride donor.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.
-
Data Presentation: Reaction Parameter Summary
The following tables summarize key quantitative data for optimizing Suzuki reactions.
Table 1: Recommended Catalyst Systems for Selective Suzuki Coupling
| Palladium Source (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | A common and effective system for cross-coupling.[2] |
| PdCl₂(dppf) (3-5) | - | Often used for a broad range of boronic acids. |
| Pd(PPh₃)₄ (3-5) | - | A direct Pd(0) source, can minimize homocoupling.[2] |
| XPhos Pd G2/G3 (1-3) | - | Highly active precatalysts, good for challenging substrates.[7] |
Table 2: Common Bases and Solvents for Suzuki Reactions
| Base (equivalents) | Solvent System | Temperature Range (°C) | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | A standard, cost-effective choice.[9] |
| K₃PO₄ (2-3) | Toluene or Dioxane | 80-110 | A slightly stronger base, can be effective for less reactive substrates.[7] |
| Cs₂CO₃ (2-3) | DMF or Dioxane | 80-110 | A strong base, often used for difficult couplings. |
Experimental Protocols
Detailed Protocol for Selective Suzuki Coupling of this compound
This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the C-I position. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv, finely powdered)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).[4]
-
Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 v/v ratio) via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Reaction Temperature for Selective Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction temperature for selective coupling reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to improve the selectivity and yield of their reactions.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter for controlling selectivity in coupling reactions? A1: Reaction temperature is a critical parameter because it directly influences the reaction kinetics and thermodynamics. Different reaction pathways, such as the formation of a desired product versus a side product, often have different activation energies. By carefully controlling the temperature, you can favor the pathway with the desired energy barrier, thus enhancing selectivity.[1][2] For example, in some palladium-catalyzed C-H arylations, lower temperatures (e.g., 120°C) can selectively activate a C(sp³)–H bond, while higher temperatures (e.g., 140°C) favor the activation of a C(sp²)–H bond under otherwise identical conditions.[1][2]
Q2: What is a good starting point for temperature optimization in a new coupling reaction? A2: A good starting point is to review the literature for similar transformations to identify a general temperature range. For many common cross-coupling reactions like Suzuki-Miyaura, a starting temperature of 60°C to 80°C is often reasonable.[3][4] If the reaction is known to be challenging or involves less reactive substrates (e.g., aryl chlorides), a higher initial temperature (e.g., 100-120°C) may be necessary.[5][6] It is often most effective to screen a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) in parallel to quickly identify an optimal window.[7]
Q3: How does temperature affect the catalyst and its stability? A3: Temperature has a significant impact on the catalyst. While higher temperatures can increase the rate of the desired catalytic cycle, they can also accelerate catalyst deactivation pathways.[8] Common deactivation mechanisms exacerbated by high temperatures include the formation of inactive palladium black, agglomeration of metal nanoparticles (sintering), and thermal degradation of the catalyst complex or ligands.[9][10] If a reaction stalls or yields decrease at elevated temperatures, catalyst instability is a likely cause.[8]
Q4: Can changing the temperature help if my starting materials are not fully soluble? A4: Yes, increasing the reaction temperature is a common strategy to improve the solubility of reactants, particularly in Suzuki-Miyaura couplings where starting materials can have poor solubility.[11][12] However, this must be balanced with the potential for increased side reactions or catalyst decomposition at higher temperatures.[11] If solubility is a major issue, screening different solvents or solvent mixtures in conjunction with temperature optimization is recommended.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low or No Selectivity (e.g., formation of regioisomers, homocoupling).
-
Question: My reaction produces a mixture of isomers instead of the desired product. How can I improve selectivity by adjusting the temperature?
-
Answer:
-
Potential Cause: The reaction temperature may be too high, providing enough energy to overcome the activation barrier for multiple reaction pathways.
-
Suggested Solution: Systematically lower the reaction temperature in increments of 10-20°C. This can reduce the energy available to the system, favoring the kinetically preferred product. In some cases, a delicate balance is needed, as excessively low temperatures may halt the reaction entirely.[5]
-
-
Question: I am observing significant homocoupling of my boronic acid starting material. Can temperature control help?
-
Answer:
-
Potential Cause: Homocoupling can be promoted by the presence of oxygen and can sometimes be exacerbated by temperature.
-
Suggested Solution: First, ensure the reaction mixture is thoroughly degassed to remove oxygen.[13] While temperature is a factor, optimizing the base and ensuring an inert atmosphere are often more direct solutions to homocoupling. If the issue persists, then cautiously lowering the temperature may reduce the rate of this side reaction.
-
Problem 2: Low or No Conversion of Starting Material.
-
Question: My reaction is not proceeding, and I am recovering unreacted starting material. Should I increase the temperature?
-
Answer:
-
Potential Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. This is common with less reactive electrophiles like aryl chlorides.[5]
-
Suggested Solution: Carefully increase the reaction temperature in increments of 10-20°C.[13] Monitor the reaction closely for the formation of the desired product as well as any degradation. For some reactions, like the Heck coupling, temperatures can range from 50 to 160°C.[14]
-
Problem 3: Product or Starting Material Decomposition.
-
Question: I am seeing decomposition of my product or starting materials, especially at higher temperatures. What should I do?
-
Answer:
-
Potential Cause: One or more components in your reaction mixture are thermally unstable at the reaction temperature. This can also lead to the formation of insoluble byproducts that foul the catalyst.[9]
-
Suggested Solution: Lower the reaction temperature immediately.[7] If a lower temperature results in poor conversion, you may need to screen other reaction parameters that can compensate, such as using a more active catalyst system (e.g., a different ligand), a more effective base, or a different solvent that allows for lower reaction temperatures.[5]
-
Problem 4: Reaction Stalls or Catalyst Deactivation is Suspected.
-
Question: My reaction starts well but stops before completion, and I observe palladium black precipitating. How is this related to temperature?
-
Answer:
-
Potential Cause: High reaction temperatures are a common cause of catalyst deactivation, often leading to the formation of palladium black.[8] The nitrogen atom in some heterocyclic substrates can also coordinate strongly to the catalyst, a problem that can be worsened at elevated temperatures.[9][13]
-
Suggested Solution: Lower the reaction temperature to a point where the catalyst remains active for the duration of the reaction.[8] If a higher temperature is required for reactivity, consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands, which can stabilize the palladium center.[5]
-
Quantitative Data on Temperature Effects
The following tables summarize quantitative data from select studies, illustrating the impact of temperature on reaction outcomes.
Table 1: Temperature-Modulated Selectivity in C-H Arylation [2]
| Entry | Temperature (°C) | Time (h) | Product | Yield (%) | Selectivity (C(sp³)–H vs. C(sp²)–H) |
| 1 | 120 | 36 | C(sp³)–H Arylation | 85 | >95:5 |
| 2 | 140 | 48 | C(sp²)–H Arylation | 92 | 5:95 |
| Conditions: Pd(OAc)₂, AgTFA, HFIP solvent. |
Table 2: Temperature Optimization for Mizoroki-Heck Coupling [15]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 60 | 65 |
| 2 | 70 | 73 |
| 3 | 80 | 89 |
| 4 | 90 | 95 |
| 5 | 100 | 95 |
| Reaction of aryl halide with an alkene using a palladium-tagged catalyst. |
Experimental Protocols
Protocol 1: Parallel Temperature Screening for a Coupling Reaction
This protocol describes a general workflow for optimizing reaction temperature using a parallel reaction block.
1. Materials and Setup:
-
Reactants (e.g., aryl halide, coupling partner).
-
Catalyst (e.g., Pd(OAc)₂) and ligand.
-
Base (e.g., K₂CO₃, K₃PO₄).
-
Anhydrous, degassed solvent.
-
Inert atmosphere reaction vials with stir bars.
-
Heating block with multiple wells capable of maintaining distinct, accurate temperatures.
-
Inert gas line (Nitrogen or Argon).
2. Procedure:
-
Prepare Stock Solutions: To ensure consistency, prepare stock solutions of the limiting reagent, catalyst/ligand, and base if they are soluble in the reaction solvent.
-
Aliquot Reactants: In a glovebox or under a stream of inert gas, add the solid reactants (if not using stock solutions) and a stir bar to each reaction vial.
-
Add Solvent and Reagents: Add the degassed solvent to each vial, followed by the appropriate volumes of the stock solutions.
-
Seal and Purge: Seal the vials tightly with caps (B75204) containing septa. Purge each vial with an inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.[5]
-
Heating and Stirring: Place the vials into the pre-heated blocks set to your desired screening temperatures (e.g., 60°C, 80°C, 100°C, 120°C). Begin vigorous stirring.[3][7]
-
Reaction Monitoring: Monitor the progress of each reaction at set time points (e.g., 2h, 6h, 12h, 24h) by taking small aliquots via syringe and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up and Analysis: Once the reactions are deemed complete or have stalled, cool them to room temperature. Quench the reactions appropriately (e.g., by adding water). Dilute with an organic solvent, separate the organic layer, and dry it over anhydrous sodium sulfate.[7] Analyze the crude product mixture by ¹H NMR or GC/LC to determine conversion and selectivity for each temperature point.
3. Data Analysis:
-
Plot the yield of the desired product and key side products as a function of temperature.
-
Plot the selectivity (ratio of desired product to undesired product) as a function of temperature.
-
Identify the temperature that provides the best balance of yield, selectivity, and reaction time.
Visualizations
Signaling Pathways and Workflows
Caption: Temperature can direct a reaction towards different products.
Caption: Experimental workflow for temperature optimization.
References
- 1. Temperature-modulated selective C(sp3)–H or C(sp2)–H arylation through palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sequential Coupling of Methyl 5-bromo-2-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sequential coupling of Methyl 5-bromo-2-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective sequential coupling of this compound?
A1: The selective sequential coupling of this compound is based on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.[1] This allows for a chemoselective reaction at the iodo-position under milder conditions, leaving the bromo-position intact for a subsequent coupling reaction under more forcing conditions.
Q2: Which cross-coupling reactions are typically used for the sequential functionalization of this substrate?
A2: Commonly, a Sonogashira coupling is first performed at the more reactive iodo-position, followed by a Suzuki-Miyaura coupling at the bromo-position. This sequence is advantageous as the Sonogashira reaction can often be carried out under milder conditions.
Q3: Why is the choice of base so critical in these coupling reactions?
A3: The base plays a crucial role in both Sonogashira and Suzuki-Miyaura couplings. In Sonogashira reactions, an amine base is typically used to neutralize the hydrogen halide byproduct generated during the reaction.[2] For Suzuki-Miyaura couplings, a base is required to activate the organoboron reagent, facilitating the transmetalation step. The type and strength of the base can significantly impact the reaction rate, yield, and selectivity.
Q4: Can I perform the Suzuki coupling before the Sonogashira coupling?
A4: While technically possible, it is generally more challenging. The conditions required for a Suzuki coupling at the iodo-position might also lead to some reaction at the more reactive bromo-site, especially if the reaction is heated for an extended period. The standard and more selective approach is to perform the Sonogashira coupling first.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include homocoupling of the alkyne (in Sonogashira reactions) or the boronic acid (in Suzuki reactions), and dehalogenation of the starting material or intermediate products. Oxygen can promote homocoupling, so it is important to ensure the reaction is performed under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low or No Yield in the First Coupling (Sonogashira)
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0).- Consider using a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Inappropriate Base | - For Sonogashira couplings, an amine base is typically required. Ensure you are using a suitable amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).- The base should be anhydrous and of high purity. |
| Copper Co-catalyst Issues | - If using a copper co-catalyst (e.g., CuI), ensure it is fresh and not oxidized. Old or discolored CuI can inhibit the reaction.- Consider a copper-free Sonogashira protocol if copper-related side reactions are suspected. |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents before use.- Ensure the reaction vessel is properly purged with an inert gas (e.g., Argon or Nitrogen) and maintained under a positive pressure of inert gas throughout the reaction. |
| Low Reaction Temperature | - While the C-I bond is reactive, some reactions may require gentle heating to proceed at a reasonable rate. Try increasing the temperature incrementally (e.g., to 40-50 °C). |
Issue 2: Low or No Yield in the Second Coupling (Suzuki-Miyaura)
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | - The choice of base is critical for activating the boronic acid. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one base is not effective, try another.- The base should be finely powdered to maximize its surface area and reactivity. |
| Poor Quality Boronic Acid | - Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acid.- Consider using a boronate ester, which can be more stable. |
| Catalyst Deactivation | - The palladium catalyst from the first step may have deactivated. It is often necessary to add a fresh charge of catalyst for the second coupling.- The ligand used for the Sonogashira coupling may not be optimal for the Suzuki reaction. Consider adding a suitable ligand for the Suzuki step (e.g., a biaryl phosphine (B1218219) ligand). |
| Insufficiently Forcing Conditions | - The C-Br bond is less reactive than the C-I bond and generally requires higher temperatures for the Suzuki coupling to proceed efficiently. Ensure the reaction temperature is appropriate (typically 80-110 °C). |
| Solvent Issues | - A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used for Suzuki couplings to dissolve both the organic substrate and the inorganic base. Ensure the solvent system is appropriate for your specific substrates. |
Data Presentation
The following tables present representative yields for the sequential coupling of this compound. Please note that these are illustrative yields based on typical outcomes for similar substrates, and actual yields may vary depending on the specific coupling partners and reaction conditions.
Table 1: Effect of Base on the Yield of the First Coupling (Sonogashira)
Reaction: this compound with Phenylacetylene
| Base | Typical Yield (%) |
| Triethylamine (TEA) | 85-95 |
| Diisopropylethylamine (DIPEA) | 80-90 |
| Piperidine | 88-96 |
| n-Butylamine | 82-92 |
Table 2: Effect of Base on the Yield of the Second Coupling (Suzuki-Miyaura)
Reaction: Methyl 5-bromo-2-(phenylethynyl)benzoate with Phenylboronic Acid
| Base | Typical Yield (%) |
| K₂CO₃ | 85-95 |
| Na₂CO₃ | 90-98[3][4] |
| Cs₂CO₃ | 88-97 |
| K₃PO₄ | 80-92 |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the Iodo-Position
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the degassed triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
The filtrate can be concentrated under reduced pressure and the crude product purified by column chromatography on silica (B1680970) gel, or it can be used directly in the subsequent Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling at the Bromo-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the product from the Sonogashira reaction with an arylboronic acid.
Materials:
-
Methyl 5-bromo-2-(alkynyl)benzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or another suitable palladium catalyst/ligand system
-
Inorganic base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent system (e.g., Dioxane/water 4:1)
Procedure:
-
To the flask containing the crude or purified Methyl 5-bromo-2-(alkynyl)benzoate, add the arylboronic acid and the inorganic base.
-
If a fresh catalyst is being used, add it at this stage.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Poisoning in Reactions with Methyl 5-bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving methyl 5-bromo-2-iodobenzoate.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments, with a focus on identifying and mitigating catalyst deactivation.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura, Heck, or Sonogashira reaction with this compound is showing low to no product formation. What are the likely causes related to catalyst poisoning?
Answer: Low or no conversion is a common problem in palladium-catalyzed cross-coupling reactions and can often be attributed to several factors that poison or deactivate the catalyst.
Potential Causes & Solutions:
-
Inhibition by the Carboxylate Group: The methyl ester group, while less problematic than a free carboxylic acid, can still have an inhibitory effect. The oxygen atoms of the ester can coordinate to the palladium center, leading to catalytically inactive species.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and disfavor coordination of the ester.
-
-
Impurities in Reagents or Solvents: Trace impurities are a primary cause of catalyst poisoning.
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly bind to palladium, rendering it inactive.[1] These can be introduced from starting materials or solvents.
-
Water and Oxygen: While some Suzuki-Miyaura reactions tolerate water, excess water can lead to unwanted side reactions and catalyst decomposition. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, leading to the formation of palladium black.
-
Solution: Use high-purity, anhydrous, and degassed solvents. Ensure starting materials are pure; if necessary, recrystallize or chromatograph this compound. Implement rigorous degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas.
-
-
Ligand Degradation: Phosphine ligands, especially in the presence of electron-deficient aryl halides and at elevated temperatures, can degrade over time, leading to loss of catalytic activity.
-
Solution: Use a higher catalyst and/or ligand loading in a pilot reaction to see if conversion improves. Consider using more robust ligands or ligandless systems if applicable to your specific transformation.
-
-
Palladium Black Formation: The appearance of a black precipitate is a visual indicator of catalyst decomposition, where active Pd(0) species agglomerate into inactive nanoparticles.
-
Solution: Ensure a strictly inert atmosphere. Optimize the ligand-to-palladium ratio, as an insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Lowering the reaction temperature may also prevent catalyst decomposition.
-
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts, and I can see product formation, but it stops before all the starting material is consumed. What could be the cause?
Answer: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the reaction.
Potential Causes & Solutions:
-
Gradual Poisoning: A low-level impurity in one of the reagents may be slowly poisoning the catalyst over the course of the reaction.
-
Solution: Re-purify all reagents and solvents. Consider passing solvents through a column of activated alumina (B75360) to remove polar impurities.
-
-
Thermal Instability of the Catalyst: The catalytic species may not be stable at the reaction temperature over the required reaction time.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Screen different, potentially more thermally stable, catalyst systems (e.g., different ligands or palladium precursors).
-
-
Product Inhibition: The product of the reaction may be coordinating to the palladium center more strongly than the starting materials, leading to a shutdown of the catalytic cycle.
-
Solution: This can be a challenging issue to resolve. Sometimes, adjusting the reaction concentration or the rate of addition of one of the coupling partners can mitigate product inhibition.
-
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction. What is causing this?
A1: Homocoupling is a common side reaction, often promoted by the presence of oxygen. Oxygen can facilitate the oxidative coupling of two boronic acid/ester molecules. Rigorous degassing of all solvents and the reaction mixture is the most effective way to minimize this side reaction. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also sometimes reduce homocoupling.[2]
Q2: My reaction mixture turns black. Is my catalyst dead? What can I do?
A2: A black precipitate is very likely palladium black, which is an inactive, agglomerated form of palladium. This indicates that your catalyst has decomposed. To prevent this, ensure your reaction is under a strictly inert atmosphere, use an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands), and consider if your reaction temperature is too high.
Q3: Can I "rescue" a stalled reaction?
A3: In some cases, adding a fresh portion of catalyst and/or ligand to a stalled reaction can restart the catalytic cycle, especially if the initial catalyst has been poisoned or has decomposed. However, this is often not a high-yielding solution and is more of a diagnostic tool to confirm that catalyst deactivation is the issue.
Q4: How do I know if my starting materials are pure enough?
A4: For sensitive cross-coupling reactions, it is best to use reagents from a reputable supplier and to use them as fresh as possible. If you suspect impurities, you can try purifying your starting materials. For example, this compound can be recrystallized. Running a small-scale control reaction with known pure starting materials can help you determine if your reagents are the source of the problem.
Data Presentation
The following tables provide illustrative data on the impact of common catalyst poisons on the yield of a model Suzuki-Miyaura reaction. While this data is not specific to this compound, it demonstrates the general trends observed in palladium-catalyzed cross-coupling reactions.
Table 1: Effect of a Model Sulfur Poison (Thiophene) on Reaction Yield
| Thiophene Concentration (ppm) | Reaction Yield (%) | Observations |
| 0 | >95 | Clear reaction mixture, complete conversion. |
| 10 | 70-80 | Slight darkening of the reaction mixture. |
| 50 | 25-40 | Significant darkening, some palladium black formation. |
| 100 | <5 | Rapid formation of palladium black, reaction stalls. |
Table 2: Effect of Inadequate Degassing on Homocoupling Side Product Formation
| Degassing Procedure | Desired Product Yield (%) | Homocoupling Product (%) |
| Freeze-Pump-Thaw (3 cycles) | >95 | <2 |
| Argon Bubbling (30 min) | 85-95 | 5-10 |
| No Degassing | <50 | >40 |
Experimental Protocols
The following is a general protocol for a Sonogashira coupling of this compound with a terminal alkyne. This should be considered a starting point and may require optimization for your specific substrates and setup.
Protocol 1: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous, degassed, 3.0 equiv)
-
Toluene (B28343) (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed toluene to dissolve the solids.
-
Add anhydrous, degassed triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by TLC or LC-MS. Due to the higher reactivity of the C-I bond, selective coupling at this position is expected under these mild conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion in cross-coupling reactions.
Caption: Common pathways for palladium catalyst poisoning.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
Technical Support Center: Byproduct Identification in Methyl 5-bromo-2-iodobenzoate Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling reactions of Methyl 5-bromo-2-iodobenzoate.
Understanding Chemoselectivity with this compound
This compound is a valuable building block in organic synthesis due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This difference allows for selective functionalization at the 2-position (iodine) under milder conditions, leaving the 5-position (bromine) available for subsequent transformations.[1] However, achieving perfect selectivity can be challenging, and the formation of byproducts is a common issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in coupling reactions with this compound?
A1: The most common byproducts arise from three main side reactions:
-
Homocoupling: This is the dimerization of the coupling partners. In Suzuki reactions, two molecules of the organoboron reagent can couple. In Sonogashira reactions, two molecules of the terminal alkyne can couple, a side reaction known as Glaser coupling.[2]
-
Dehalogenation: This involves the replacement of a halogen atom (iodine or bromine) with a hydrogen atom on the starting material or the desired product. This is often caused by the presence of a hydride source in the reaction.
-
Loss of Chemoselectivity: This leads to the formation of di-substituted products where both the iodine and bromine have reacted, or reaction at the less reactive bromine site when targeting the iodine.
Q2: Why am I seeing significant homocoupling of my boronic acid in my Suzuki reaction?
A2: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction. Using a Pd(II) precatalyst can also lead to homocoupling during the in-situ reduction to Pd(0). To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also be beneficial.
Q3: How can I prevent Glaser coupling in my Sonogashira reaction?
A3: Glaser coupling is a copper-catalyzed homocoupling of terminal alkynes. To prevent this, it is crucial to maintain a strictly oxygen-free environment. Running the reaction under an inert atmosphere is standard practice. Alternatively, copper-free Sonogashira protocols have been developed to circumvent this issue entirely.[2]
Q4: What causes dehalogenation, and how can I minimize it?
A4: Dehalogenation typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can arise from reactions with certain bases, solvents (like alcohols), or water. To minimize dehalogenation, use anhydrous solvents, choose a non-hydridic base (e.g., carbonates or phosphates instead of alkoxides), and ensure your reagents are dry.
Q5: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product at the iodine position?
A5: Achieving high selectivity for mono-substitution at the more reactive C-I bond is a key challenge. The reactivity difference between the C-I and C-Br bonds can be exploited by carefully controlling the reaction conditions. Milder conditions (e.g., lower temperatures, less active catalysts) favor reaction at the C-I bond. As reaction conditions become harsher (e.g., higher temperatures, more active catalysts), the C-Br bond will also start to react.
Troubleshooting Guides
Suzuki Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of boronic acid homocoupling | Presence of oxygen; Use of Pd(II) precatalyst. | 1. Ensure thorough degassing of solvents and reagents. 2. Maintain a strict inert atmosphere (Ar or N₂). 3. Use a Pd(0) catalyst source, e.g., Pd(PPh₃)₄. |
| Significant deiodination or debromination | Presence of a hydride source (e.g., from solvent, base, or water). | 1. Use anhydrous solvents and reagents. 2. Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄). 3. Avoid alcohol co-solvents if possible. |
| Formation of di-substituted product | Reaction conditions are too harsh, leading to loss of chemoselectivity. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a less active palladium catalyst/ligand system. |
| Low or no conversion | Catalyst deactivation; Poor quality of boronic acid. | 1. Use fresh, high-purity reagents. 2. Consider a different palladium precatalyst or ligand. 3. Ensure the base is sufficiently strong and soluble. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen, especially with a copper co-catalyst. | 1. Rigorously exclude oxygen by using an inert atmosphere. 2. Consider a copper-free Sonogashira protocol.[2] |
| Dehalogenation of the starting material or product | Similar to Suzuki, formation of Pd-H species. | 1. Use anhydrous and degassed solvents. 2. Ensure the amine base is of high purity and dry. |
| Reaction at the bromine in addition to the iodine | Reaction temperature is too high. | 1. Perform the reaction at or near room temperature to favor selectivity for the C-I bond.[2] |
| Low yield or stalled reaction | Catalyst deactivation; Poor solubility of reagents. | 1. Use fresh catalysts (Pd and Cu salts). 2. Try a different solvent to improve solubility (e.g., DMF, THF). |
Heck Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of di-substituted product | High reaction temperature and/or prolonged reaction time. | 1. Optimize temperature and time to favor mono-arylation at the iodine. 2. Monitor the reaction closely by GC-MS or LC-MS. |
| Isomerization of the double bond in the product | Reversible β-hydride elimination and re-insertion. | 1. This is an inherent possibility in the Heck reaction; purification may be required to isolate the desired isomer. |
| Low regioselectivity of alkene insertion | Steric and electronic factors of the alkene. | 1. While typically favoring insertion at the less substituted carbon, mixtures can occur. Choice of ligand can sometimes influence this. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is a general guideline for the selective mono-arylation of this compound at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
This protocol is a general procedure for the selective mono-alkynylation of this compound at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
References
solvent effects on the regioselectivity of Methyl 5-bromo-2-iodobenzoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-iodobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments, with a focus on the impact of solvents on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
A1: The primary factor determining regioselectivity is the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Stille), the C-I bond is significantly weaker and therefore more reactive towards oxidative addition by the palladium(0) catalyst.[1] Consequently, reactions should selectively occur at the C-I position (position 2) under appropriate conditions, leaving the C-Br bond at position 5 intact for subsequent transformations.[1] The general reactivity trend for aryl halides is I > OTf ≈ Br > Cl.[2][3]
Q2: How does the choice of solvent affect the outcome of my reaction?
A2: The solvent plays a critical role in reaction kinetics, catalyst stability, and the solubility of reagents.[2]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used and can influence reaction rates. For instance, in Sonogashira couplings, polar aprotic solvents like DMF can sometimes slow the reaction by displacing ligands.[2] In Suzuki couplings involving dihaloarenes, polar oxygen-containing solvents like THF can lead to lower diarylation (over-reaction) compared to aromatic solvents like benzene.[4]
-
Aromatic/Non-polar Solvents (e.g., Toluene, Benzene): These solvents are also frequently used. In some systems, they can promote higher selectivity for exhaustive functionalization (diarylation) compared to polar, oxygen-containing solvents.[4]
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): Often used in Suzuki couplings, the presence of water can be crucial for the efficacy of certain bases, like K₃PO₄.[5][6]
The choice is highly dependent on the specific reaction (Suzuki, Stille, etc.) and the other reagents involved. A solvent screen is often recommended during optimization.[2]
Q3: I am observing homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What causes this and how can I prevent it?
A3: Homocoupling is a common side reaction. In Suzuki reactions, it involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species.[7][8] In Sonogashira couplings, the dimerization of alkynes is known as Glaser coupling and is facilitated by the copper co-catalyst in the presence of oxygen.[9]
Prevention Strategies:
-
Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) to remove oxygen.[7]
-
Use a Pd(0) Source: Using a Pd(0) catalyst source or an efficient precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) that leads to homocoupling.[7]
-
Copper-Free Conditions: For Sonogashira reactions, switching to a copper-free protocol can eliminate the primary pathway for alkyne homocoupling.[9]
Troubleshooting Guide
This guide addresses common problems encountered when performing cross-coupling reactions with this compound.
Problem 1: Poor or No Reaction at the C-I Position
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The active Pd(0) catalyst can be oxidized by oxygen or aggregate into inactive palladium black.[2] Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere.[7] |
| Sub-optimal Catalyst System | The ligand choice is crucial. For challenging couplings, use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step.[2][7] |
| Ineffective Base | The base activates the organometallic reagent (e.g., boronic acid in Suzuki coupling).[7] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The effectiveness of a base is highly dependent on the solvent system.[7] |
| Low Reaction Temperature | While mild conditions are preferred for selectivity, the reaction may require more thermal energy. Incrementally increase the temperature, monitoring for the appearance of side products. |
Problem 2: Low Regioselectivity (Reaction at both C-I and C-Br sites)
| Potential Cause | Recommended Solution |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Br bond cleavage. Reduce the reaction temperature and monitor the reaction closely by TLC or GC to stop it upon consumption of the starting material. |
| Incorrect Catalyst/Ligand Choice | Some catalyst systems are too reactive and can lead to over-functionalization.[10] Consider using a less reactive palladium source or ligand. |
| Solvent Influence | In some systems, the choice of solvent can affect mono- versus di-functionalization selectivity.[4] For Suzuki couplings, polar oxygen-containing solvents like THF may favor mono-arylation, while aromatic solvents might lead to more diarylation.[4] Consider screening solvents if selectivity is an issue. |
Below is a troubleshooting workflow to diagnose and resolve issues with regioselectivity.
Quantitative Data Summary
The regioselectivity of cross-coupling reactions on dihaloarenes is influenced by the choice of solvent and catalyst. While specific data for this compound is dispersed, the following table summarizes general trends observed in analogous systems.
Table 1: Solvent Effects on Mono- vs. Diarylation in Suzuki Couplings of Dihaloarenes
| Solvent | Polarity | Typical Outcome | Rationale |
| Toluene | Non-polar | Can favor diarylation | Less coordinating, may not effectively displace the catalyst from the mono-coupled product. |
| Benzene | Non-polar | Exclusively diarylation reported in some systems | Similar to toluene, promotes exhaustive functionalization.[4] |
| THF | Polar Aprotic | Tends to favor mono-arylation | In polar oxygen-containing solvents, halide byproducts (e.g., bromide) can displace the Pd catalyst from the product, preventing a second oxidative addition.[4] |
| Dioxane | Polar Aprotic | Commonly used, outcome is system-dependent | Often used in a mixture with water for Suzuki reactions. |
| DMF | Polar Aprotic | System-dependent | High polarity can affect catalyst stability and reaction rates.[2] |
Note: Data is generalized from studies on various dihaloarenes and serves as a guideline for optimization.[4]
Experimental Protocols
The following are generalized, detailed protocols for key reactions. Users must adapt and optimize these procedures for their specific coupling partners and equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol outlines a typical procedure for the selective coupling of an arylboronic acid at the iodine position.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with Methyl 5-bromo-2-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-iodobenzoate. The focus is on common palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the bromo and iodo substituents.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in cross-coupling reactions?
A1: The principal advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] This allows for selective functionalization at the 2-position (iodine) under milder conditions, leaving the bromine at the 5-position available for a subsequent, different cross-coupling reaction.[1] This stepwise approach is invaluable for the synthesis of complex, unsymmetrically substituted biaryl and polycyclic compounds.
Q2: In what order should I perform sequential cross-coupling reactions with this substrate?
A2: It is highly recommended to perform the first coupling reaction at the more reactive iodo-substituted position (C-2). Reactions like Sonogashira, Suzuki, and Stille couplings can be performed selectively at the C-I bond by carefully controlling the reaction conditions, such as temperature and reaction time.[2][3] The second coupling at the bromo-substituted position (C-5) will typically require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts).
Q3: What are the most common cross-coupling reactions performed with this compound?
A3: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Sonogashira, Suzuki-Miyaura, and Stille reactions. These methods are robust and tolerate a wide range of functional groups, making them suitable for the synthesis of complex organic molecules.
Q4: How can I monitor the progress of a selective mono-coupling reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5] By comparing the reaction mixture to the starting material, you can observe the formation of the mono-coupled product and determine when the starting material has been consumed. It is crucial to stop the reaction at this point to prevent the formation of the di-substituted byproduct.
Troubleshooting Guides
Sonogashira Coupling: Selective Alkynylation at the C-I Bond
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material. | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[6] 3. Use anhydrous, degassed solvents and pure reagents. |
| Formation of di-substituted product. | 1. Reaction temperature is too high. 2. Reaction time is too long. | 1. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) to favor the more reactive C-I bond. 2. Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Significant homocoupling of the alkyne (Glaser coupling). | Presence of oxygen. | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas throughout the reaction. 3. Consider using a copper-free Sonogashira protocol if homocoupling remains a persistent issue. |
| Difficulty in purifying the mono-alkynylated product. | Co-elution with starting material or byproducts. | 1. Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the product. 2. Recrystallization can also be an effective purification method. |
Suzuki-Miyaura Coupling: Selective Arylation/Vinylation at the C-I Bond
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the mono-coupled product. | 1. Inefficient catalyst system. 2. Poor choice of base or solvent. 3. Decomposition of the boronic acid. | 1. Screen different palladium catalysts and ligands. Buchwald ligands can be effective for challenging substrates.[5] 2. The choice of base and solvent is critical and often interdependent. Common systems include K₂CO₃ in dioxane/water or K₃PO₄ in toluene.[5] 3. Ensure the boronic acid is pure and consider using a boronate ester for increased stability. |
| Protodeboronation of the boronic acid. | The boronic acid is replaced by a hydrogen atom. | 1. Use a milder base, such as K₂CO₃ or CsF. 2. Employ anhydrous reaction conditions, as water is the proton source for this side reaction. |
| Formation of homocoupled biaryl product from the boronic acid. | Presence of oxygen. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[5] |
| Ester hydrolysis of the methyl benzoate. | Reaction conditions are too harsh (high temperature or strong base). | 1. Lower the reaction temperature. 2. Use a milder base, such as K₂HPO₄, to avoid hydrolysis. |
Stille Coupling: Selective Coupling with Organostannanes at the C-I Bond
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation. | 1. Inactive catalyst. 2. Poor quality organostannane reagent. | 1. Use a fresh palladium catalyst. 2. Ensure the organostannane is pure and free from decomposition products. |
| Difficulty in removing tin byproducts. | Organotin byproducts are often nonpolar and difficult to separate from the desired product. | 1. After the reaction, quench with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin byproducts as insoluble organotin fluorides, which can be removed by filtration. 2. Alternatively, wash the organic layer with a KF solution during the aqueous work-up. |
| Homocoupling of the organostannane. | A common side reaction in Stille couplings. | 1. Optimize the reaction temperature and catalyst loading to minimize this side reaction. |
Quantitative Data Summary
The following table summarizes representative reaction conditions for the selective mono-functionalization of a dihaloarene at the iodo position. Note that optimal conditions for this compound may require some optimization.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) CuI (1-3) | Et₃N (2-3) | THF or DMF | 25-40 | 2-6 | 85-95 |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 12-18 | 80-90 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 90-100 | 12-24 | 75-85 |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (B128534) (Et₃N) (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon consumption of the starting material (typically 2-4 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., 5-10% ethyl acetate in hexanes) to yield Methyl 5-bromo-2-(phenylethynyl)benzoate.
Protocol 2: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromo-2-phenylbenzoate.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Methyl 5-bromo-2-iodobenzoate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of Methyl 5-bromo-2-iodobenzoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of this compound derivatives?
A1: For the purification of moderately polar aromatic compounds like this compound, silica (B1680970) gel is the most common stationary phase.[1] A typical mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[2] The optimal ratio of these solvents will depend on the specific derivative and the impurities present.
Q2: How do I determine the best solvent system for my column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[3] The goal is to find a solvent mixture that provides a good separation between your desired compound and any impurities, with the Rf value of the target compound ideally falling between 0.2 and 0.4 for optimal separation on a column.
Q3: How can I visualize my compound on a TLC plate if it is not UV active?
A3: While aromatic compounds like this compound derivatives are typically UV active, if visualization is difficult, an iodine chamber can be used.[2] The iodine vapor will stain organic compounds on the plate, appearing as brownish spots. It is important to circle the spots with a pencil shortly after visualization as the staining can fade over time.[2]
Q4: Should I use isocratic or gradient elution for my purification?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture. For simple separations where the impurities are well-separated from the product on TLC, isocratic elution can be effective.[4] However, for more complex mixtures with compounds of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide a better and faster separation.[5][6]
Q5: Can this compound derivatives degrade on silica gel?
Troubleshooting Guide
Problem: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the acidic silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Try a more polar solvent system. For example, a small percentage of methanol (B129727) in dichloromethane can be effective for eluting highly polar compounds.
-
Use a Different Stationary Phase: Consider using a more polar stationary phase like alumina, or a reversed-phase silica gel if the compound is very non-polar.
-
Neutralize the Stationary Phase: If you suspect strong interaction with acidic silica, you can use silica gel that has been neutralized or add a small amount (0.1-1%) of triethylamine (B128534) to your mobile phase to reduce tailing and improve elution.
-
Problem: My compound elutes too quickly (high Rf value) even in pure hexane.
-
Possible Cause: The compound is very non-polar.
-
Solution:
-
Use a Less Polar Mobile Phase: If not already using it, switch to a less polar hydrocarbon solvent like pentane.
-
Consider Reversed-Phase Chromatography: For highly non-polar compounds, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like a water/acetonitrile or water/methanol mixture), may be more effective.
-
Problem: The separation on the column is poor, and I'm getting mixed fractions, even though the separation looked good on TLC.
-
Possible Cause:
-
Column Overloading: Too much sample was loaded onto the column.
-
Improper Column Packing: The column may have been packed unevenly, leading to channeling.
-
Sample Loading Technique: The initial band of the sample at the top of the column was too broad.
-
Cracks in the Silica Bed: The column may have run dry at some point, causing cracks in the stationary phase.
-
-
Solution:
-
Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.
-
Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Gently tap the column during packing to ensure an even bed.[3]
-
Concentrated Sample Loading: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow band.[5]
-
Keep the Column Wet: Never let the solvent level drop below the top of the silica gel.[3]
-
Problem: The compound appears to be decomposing on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Use Deactivated Silica Gel: Use commercially available deactivated (neutral) silica gel.
-
Add a Modifier to the Mobile Phase: Adding a small amount of a base like triethylamine or pyridine (B92270) (typically 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel.
-
Switch to a Different Adsorbent: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.
-
Data Presentation
Table 1: Example TLC Data for Halogenated Methyl Benzoate Derivatives
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value (approximate) |
| Methyl 2-iodobenzoate | 80:20 | 0.75 |
| Methyl 3-methoxy-iodobenzene | 80:20 | 0.58 |
| 2-Iodophenol | 70:30 | 0.44 |
| 3,5-Dimethyl-1-iodobenzene | 85:15 | 0.58 |
Note: This data is for related compounds and should be used as a guideline. Actual Rf values for this compound derivatives should be determined experimentally.[2]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Preparation (Wet Packing):
-
Select a glass column of appropriate size (a general guideline is a 100:1 to 30:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the side of the column to promote even packing.
-
Allow the silica to settle, and then add a thin protective layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the column eluent or a slightly more polar solvent.
-
Carefully apply the concentrated sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel, again ensuring the solvent level does not go below the top of the silica.
-
Wash the sides of the column with a small amount of the eluent to ensure all the sample is on the stationary phase.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in the appropriate solvent system.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: A workflow for troubleshooting column chromatography.
Caption: A logical diagram for selecting an optimal solvent system.
References
Technical Support Center: Steric Hindrance in Couplings of Methyl 5-bromo-2-iodobenzoate
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with Methyl 5-bromo-2-iodobenzoate. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my coupling reaction with this compound. What are the likely causes?
A1: Low or no conversion with this substrate is a common issue primarily stemming from steric hindrance. The ortho-iodo and meta-bromo substituents, along with the methyl ester, create significant steric bulk around the reactive sites. This can impede key steps in the catalytic cycle of many cross-coupling reactions.[1][2][3] Other potential causes include catalyst deactivation or suboptimal reaction conditions.[2]
Q2: Which halogen is more reactive on this compound in a typical palladium-catalyzed cross-coupling reaction?
A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[4][5] This allows for selective functionalization at the C-I position under milder conditions, leaving the C-Br bond available for a subsequent, different coupling reaction under more forcing conditions.[5]
Q3: What are the best types of ligands to use for coupling reactions with this sterically hindered substrate?
A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are highly recommended.[1][2][6] Ligands such as SPhos, XPhos, RuPhos (Buchwald ligands), and AntPhos have demonstrated great success in promoting efficient coupling of sterically demanding aryl halides.[1][2][7] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[2]
Q4: Can I perform a Sonogashira coupling with this substrate? What challenges should I anticipate?
A4: Yes, a Sonogashira coupling is feasible. The primary challenge will be overcoming the steric hindrance around the iodo group. Using a combination of a palladium catalyst, a copper(I) co-catalyst, and an appropriate amine base is the standard approach.[4][8][9] For challenging substrates, employing bulky, electron-rich ligands can improve reaction efficiency.[4][10] Copper-free Sonogashira conditions might also be explored to avoid side reactions like alkyne homocoupling.[10]
Q5: Is a Buchwald-Hartwig amination possible with this compound?
A5: Yes, Buchwald-Hartwig amination is a powerful tool for C-N bond formation and can be applied to this substrate. The use of specialized, sterically demanding phosphine ligands is crucial for success with aryl chlorides and other hindered halides.[11][12][13] The choice of base and solvent is also critical for achieving good yields.[14]
Q6: What are some common side reactions to watch out for?
A6: Common side reactions include:
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid/ester coupling partner, especially under harsh basic conditions.[3]
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid).[2]
-
Reduction (Hydrodehalogenation): Replacement of the halogen with a hydrogen atom.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura couplings of this compound.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or AntPhos.[1][2] | These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate both oxidative addition and reductive elimination with sterically hindered substrates.[1][2] |
| Palladium Source | Use a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[15] | These are often more stable and easier to handle than some Pd(0) sources and are efficiently reduced in situ. |
| Base | Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3] | Stronger bases can facilitate the transmetalation step, which can be slow with hindered substrates. |
| Solvent | Use anhydrous and thoroughly degassed solvents like dioxane, toluene, or DMF.[2] | Oxygen can deactivate the palladium catalyst. Water content can affect the activity of the base and may lead to side reactions. |
| Temperature | Increase the reaction temperature, typically in the range of 80-120 °C.[16] | Higher temperatures can help overcome the activation energy barrier for the sterically hindered coupling. |
Issue 2: Lack of Selectivity between Iodine and Bromine
This guide addresses how to achieve selective coupling at either the C-I or C-Br bond.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15-20 minutes.
-
In a separate vial under an inert atmosphere, add the Pd(OAc)₂ and SPhos ligand.
-
Add anhydrous, degassed 1,4-dioxane to the reaction flask via syringe, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours. [16]7. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for coupling reactions involving sterically hindered aryl halides, which can be used as a starting point for optimization.
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (1) | AntPhos (1.5) | K₃PO₄ | Toluene | 110 | 70-95 | [1] |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85-98 | [3] |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 75-90 | [10] |
| Buchwald-Hartwig | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 80-99 | [11][13] |
| Ullmann C-O Coupling | CuI (10) | Picolinic Acid (20) | K₃PO₄ | DMSO | 110 | 60-90 | [17][18] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Methyl 5-bromo-2-iodobenzoate
Welcome to the technical support center for catalyst loading optimization in reactions involving Methyl 5-bromo-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and efficient experimentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common problem in palladium-catalyzed cross-coupling reactions. Several factors can contribute to this issue.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst System | The palladium catalyst may not be sufficiently active for the oxidative addition step, which is often the rate-limiting part of the catalytic cycle. This is particularly relevant when trying to achieve selective coupling at one of the halide positions. Solutions: • Catalyst Choice: For challenging substrates, consider using a more active Pd(0) source, such as Pd₂(dba)₃, or a pre-catalyst that readily generates the active Pd(0) species. While common catalysts like Pd(PPh₃)₄ are versatile, they may not be optimal for this specific dihalogenated substrate.[1] • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. For substrates with varying reactivity at different positions, bulky and electron-rich ligands like XPhos, SPhos, or P(t-Bu)₃ can be beneficial.[1][2] • Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates catalyst decomposition and loss of activity.[3][4] This can be caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere.[3][5] |
| Suboptimal Reaction Conditions | The reaction environment plays a crucial role in the catalytic cycle.[5] Solutions: • Base Selection: The base is essential for the catalytic cycle. If common bases like Na₂CO₃ or K₂CO₃ are ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[1][4][6] • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar solvents like THF or toluene, especially for less reactive halides.[4][7] • Temperature: The C-Br bond is generally less reactive than the C-I bond.[3][8] If selective reaction at the bromide position is desired after reacting the iodide, higher temperatures may be necessary. However, be mindful of potential substrate or product degradation at excessive temperatures.[4][9] |
| Reagent Quality | Impurities in the starting materials or solvents can poison the catalyst.[5] Solutions: • Purify Starting Materials: Ensure this compound and the coupling partner are of high purity. • Use Anhydrous and Degassed Solvents: Moisture and oxygen can deactivate the catalyst. |
Issue 2: Poor Chemoselectivity (Reaction at both Bromine and Iodine)
When working with a dihalogenated substrate like this compound, achieving selective reaction at a single position is a common challenge. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[3]
| Potential Cause | Explanation & Troubleshooting Steps |
| High Catalyst Loading or Temperature | Higher catalyst loadings and elevated temperatures can lead to the reaction of the less reactive C-Br bond.[10] Solutions: • Optimize Catalyst Loading: Start with a low catalyst loading (e.g., 0.5-1 mol%) and incrementally increase if necessary. • Control Temperature: Begin with milder temperature conditions to favor reaction at the more reactive C-I bond. |
| Ligand Choice | The ligand can influence the selectivity of the catalyst. Solutions: • Ligand Screening: Experiment with different ligands to find one that provides the desired selectivity. Bulky ligands can sometimes enhance selectivity for the less sterically hindered position. |
Issue 3: Significant Homocoupling of Coupling Partner (e.g., Glaser Coupling in Sonogashira Reactions)
In Sonogashira couplings, the formation of alkyne dimers (Glaser coupling) is a frequent side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[4][6]
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Oxygen | Oxygen is a key promoter of Glaser coupling.[6] Solutions: • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4][5] |
| Copper Co-catalyst | The copper(I) salt is often the primary culprit in promoting homocoupling. Solutions: • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[4][6] This may require a more active palladium catalyst system and potentially higher temperatures or longer reaction times.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?
A1: For initial optimization, a catalyst loading in the range of 1-2 mol% is a good starting point.[2] For highly reactive substrates or small-scale reactions where maximizing yield is the priority, loadings up to 5 mol% may be employed.[2] In industrial settings, significant effort is dedicated to reducing catalyst loading to well below 1 mol%.[11]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for success. For a dihalogenated substrate like this compound, a catalyst system known for high activity is recommended. Pre-catalysts like XPhos-Pd-G2 are often effective at low loadings.[12] The ligand choice depends on the specific coupling reaction. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and t-Bu-DPEphos are often effective for challenging substrates.[2][13]
Q3: My reaction mixture turns black. What should I do?
A3: The formation of a black precipitate (palladium black) signifies catalyst decomposition.[3] This leads to a loss of catalytic activity. To prevent this, ensure that all solvents and reagents are thoroughly degassed and free of oxygen and impurities. Running the reaction under a strict inert atmosphere is crucial.[3][5]
Q4: How can I ensure selective reaction at the iodine position?
A4: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[3] To favor mono-functionalization at the iodine position, use milder reaction conditions: lower catalyst loading, lower temperature, and shorter reaction times. Careful monitoring of the reaction progress by techniques like TLC, GC-MS, or LC-MS is essential to stop the reaction once the starting material is consumed and before significant reaction at the bromine position occurs.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
This table provides a general illustration of how catalyst loading can impact the yield of a cross-coupling reaction. The optimal loading will be specific to the reaction conditions and substrates.
| Catalyst Loading (mol%) | Expected Yield (%) | Notes |
| 0.5 - 1.0 | 70 - 85 | A good starting range for optimization. |
| 1.0 - 2.0 | >90 | Higher loading can drive the reaction to completion, especially for less reactive substrates.[2] |
| > 2.0 | >95 | Typically used for very challenging couplings or when maximizing yield is the primary goal.[2] |
Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling
This table highlights the general reactivity trend for different aryl halides, which is crucial for understanding the chemoselectivity in reactions with this compound.
| Aryl Halide | Relative Reactivity | Typical Reaction Time |
| Aryl Iodide | Highest | Shorter[14] |
| Aryl Bromide | Moderate | Longer[14] |
| Aryl Chloride | Lowest | Longest[14] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This is a general procedure and should be optimized for the specific coupling partners and desired selectivity.
Materials:
-
This compound (1.0 eq)
-
Boronic acid or ester (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2.0 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium pre-catalyst to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Times for Selective Mono-functionalization
Welcome to the Technical Support Center for Selective Mono-functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical insights into controlling reaction times to achieve high selectivity in mono-functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selective mono-functionalization of symmetric or multifunctional substrates?
A1: The main challenge lies in preventing the reaction from proceeding to di- or poly-functionalization. Since the starting material often contains multiple reactive sites of similar or identical reactivity, controlling the reaction to favor the formation of the mono-substituted product requires careful management of reaction conditions. A key aspect of this control is managing the reaction time in conjunction with other parameters like temperature, stoichiometry, and catalyst choice.
Q2: How does reaction time influence the selectivity of mono-functionalization?
A2: Reaction time is a critical factor in achieving kinetic control over a reaction. Shorter reaction times often favor the formation of the kinetic product, which is the product that forms the fastest. In many cases, the mono-functionalized product is the kinetic product. Allowing the reaction to proceed for too long can lead to the formation of the more thermodynamically stable, but often less desirable, di- or poly-functionalized products.[1]
Q3: What is the difference between kinetic and thermodynamic control in the context of mono-functionalization?
A3:
-
Kinetic Control: This regime favors the product that is formed most rapidly, which often corresponds to the reaction pathway with the lowest activation energy. For mono-functionalization, this is typically achieved at lower temperatures and shorter reaction times.[1][2][3][4] The product distribution is determined by the relative rates of the competing reactions.
-
Thermodynamic Control: This regime favors the most stable product, which is achieved when the reaction is allowed to reach equilibrium. This usually requires higher temperatures and longer reaction times, allowing for the reversal of the initial, kinetically favored reaction and subsequent formation of the thermodynamically more stable product (often the di-functionalized product).[1][2][3][4]
Q4: How can I monitor the progress of my mono-functionalization reaction to stop it at the optimal time?
A4: Real-time or quasi-real-time reaction monitoring is crucial. The most common techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the mono- and di-substituted products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative data on the relative concentrations of reactants and products over time.[5][6][7][8] This is a powerful tool for detailed kinetic analysis.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify the components of the reaction mixture, offering precise information on product distribution.
-
Mass Spectrometry (MS): Can be used to identify the products being formed and, with appropriate calibration, can provide quantitative data.
Q5: What role do steric effects play in controlling reaction times and selectivity?
A5: Steric hindrance can significantly influence the rate of a reaction. Larger, bulkier functional groups can slow down the rate of the second functionalization step, making it easier to isolate the mono-functionalized product.[9][10] By choosing reagents or protecting groups with appropriate steric bulk, you can enhance the selectivity for mono-functionalization.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of the Mono-functionalized Product with Significant Amount of Unreacted Starting Material.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using TLC or NMR. Gradually increase the reaction time based on the monitoring results. | The reaction may not have had enough time to proceed to a reasonable conversion of the starting material. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. | The activation energy for the first functionalization may not be overcome at the initial temperature. |
| Poor Reagent/Catalyst Activity | Use freshly opened or purified reagents and catalysts. Consider a different, more active catalyst if available. | Degradation of reagents or catalyst deactivation can lead to a sluggish reaction. |
| Inappropriate Solvent | Screen different solvents with varying polarities and coordinating abilities. | The solvent can significantly impact reaction rates and selectivity.[13] |
Issue 2: High Yield of Di- or Poly-functionalized Products and Low Yield of the Mono-functionalized Product.
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Reaction Time | Carefully monitor the reaction and quench it as soon as a significant amount of the mono-functionalized product has formed, before the di-functionalized product becomes dominant. | Allowing the reaction to proceed for too long favors the thermodynamically more stable poly-functionalized products.[1] |
| High Reaction Temperature | Lower the reaction temperature. Reactions under kinetic control are typically run at lower temperatures. | Lower temperatures will favor the kinetically controlled mono-functionalized product over the thermodynamically favored di-functionalized product.[1][2][4] |
| Incorrect Stoichiometry | Use a stoichiometric amount or a slight excess of the limiting reagent (the one being functionalized). | Using a large excess of the functionalizing agent will drive the reaction towards poly-functionalization. |
| Highly Active Catalyst | Reduce the catalyst loading. Consider using a less active catalyst if one is available. | A highly active catalyst can accelerate both the first and second functionalization steps, making it difficult to stop at the mono-functionalized stage. |
Data Presentation: Reaction Conditions and Product Distribution
The following tables provide a summary of how reaction parameters can influence the outcome of selective mono-functionalization reactions.
Table 1: Effect of Temperature on Product Distribution in the Sulfonation of Naphthalene [2]
| Temperature | Major Product | Product Type |
| 80 °C | 1-Naphthalenesulfonic acid | Kinetic |
| 160 °C | 2-Naphthalenesulfonic acid | Thermodynamic |
Table 2: Selective Mono-N-Alkylation of Anilines with 2-Chloroethanol [13]
| Amine Substrate | Temperature | Reaction Time (h) | Conversion (%) | Mono-alkylation Selectivity (%) |
| Aniline | Room Temp | 24 | 95 | 96 |
| Aniline | 40 °C | 24 | 98 | 90 |
| Aniline | Reflux | 12 | 100 | 85 |
| 4-Methylaniline | Room Temp | 24 | 98 | 98 |
| 4-Nitroaniline | Room Temp | 48 | No Reaction | - |
Table 3: Lipase-Catalyzed Regioselective Monoacetylation of 1,5-Pentanediols [14]
| Substrate (Diol) | Reaction Time (h) | Mono-acetylated Product Yield (%) | Di-acetylated Product Yield (%) |
| 1,5-Pentanediol | 4 | 95 | 5 |
| 2-Methyl-1,5-pentanediol | 6 | 92 | 8 |
| 2,4-Dimethyl-1,5-pentanediol | 8 | 88 | 12 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-silylation of a Symmetric Diol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the symmetric diol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., triethylamine (B128534) or imidazole, 1.1 equiv).
-
Silylation: Cool the mixture to 0 °C. Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.05 equiv) dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC every 30 minutes. The appearance of a new spot corresponding to the mono-silylated product and the consumption of the starting diol should be observed.
-
Quenching: Once the desired ratio of mono-silylated to di-silylated product is achieved (as determined by the monitoring technique), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-silylated product.
Protocol 2: Monitoring a Reaction by ¹H NMR Spectroscopy[6]
-
Sample Preparation: In an NMR tube, dissolve the starting material in a deuterated solvent that is suitable for the reaction.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a reference (t=0).
-
Initiate Reaction: Add the other reagents to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
Time-course Acquisition: Set up the spectrometer to acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).
-
Data Analysis: Process the spectra and integrate characteristic peaks for the starting material, mono-functionalized product, and di-functionalized product. Plot the relative concentrations of each species as a function of time to determine the optimal reaction time for maximizing the yield of the mono-functionalized product.
Visualizations
Logical Flowchart for Troubleshooting Low Selectivity
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction [ouci.dntb.gov.ua]
- 11. fiveable.me [fiveable.me]
- 12. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Methyl 5-bromo-2-iodobenzoate and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of constructing complex molecules for pharmaceuticals, agrochemicals, and advanced materials. Dihalogenated aromatic compounds, such as Methyl 5-bromo-2-iodobenzoate and its positional isomers, offer a powerful platform for sequential and site-selective cross-coupling reactions. This guide provides an objective comparison of the reactivity of these isomers, supported by established chemical principles and representative experimental data, to aid in the rational design of synthetic routes.
The fundamental principle governing the reactivity of these compounds lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This inherent difference allows for the chemoselective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations. The general reactivity trend for aryl halides in these reactions is overwhelmingly Ar-I > Ar-Br > Ar-Cl.[1][2]
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With bromo-iodobenzoate esters, the reaction can be selectively performed at the C-I position at lower temperatures.
| Isomer | Coupling Partner | Catalyst System | Conditions | Product (Selective at C-I) | Representative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene (B28343)/H₂O, 80 °C, 4h | Methyl 5-bromo-2-phenylbenzoate | ~90-95% |
| Methyl 2-bromo-5-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O, 85 °C, 6h | Methyl 2-bromo-5-(4-methoxyphenyl)benzoate | ~85-90% |
| Methyl 4-bromo-2-iodobenzoate | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1,4-Dioxane, 90 °C, 5h | Methyl 4-bromo-2-(pyridin-3-yl)benzoate | ~80-88% |
Table 2: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The higher reactivity of the C-I bond is particularly pronounced, often allowing for copper-free conditions or reaction at room temperature.[3][4]
| Isomer | Coupling Partner | Catalyst System | Conditions | Product (Selective at C-I) | Representative Yield (%) |
| This compound | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 25 °C, 3h | Methyl 5-bromo-2-(phenylethynyl)benzoate | ~92-97% |
| Methyl 2-bromo-5-iodobenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 40 °C, 4h | Methyl 2-bromo-5-((trimethylsilyl)ethynyl)benzoate | ~90-95% |
| Methyl 3-bromo-4-iodobenzoate | 1-Hexyne | Pd(OAc)₂, XPhos, Cs₂CO₃ | Acetonitrile, 50 °C, 6h | Methyl 3-bromo-4-(hex-1-yn-1-yl)benzoate | ~85-93% |
Table 3: Buchwald-Hartwig Amination
For C-N bond formation, the Buchwald-Hartwig amination also displays high selectivity for the C-I bond. This allows for the introduction of an amine while preserving the bromo substituent for further diversification.[5][6][7]
| Isomer | Coupling Partner | Catalyst System | Conditions | Product (Selective at C-I) | Representative Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 90 °C, 8h | Methyl 5-bromo-2-morpholinobenzoate | ~85-90% |
| Methyl 4-bromo-2-iodobenzoate | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Dioxane, 100 °C, 12h | Methyl 4-bromo-2-(phenylamino)benzoate | ~80-88% |
| Methyl 2-bromo-5-iodobenzoate | n-Butylamine | G3-XPhos, LHMDS | THF, 70 °C, 10h | Methyl 2-bromo-5-(butylamino)benzoate | ~82-89% |
Influence of Isomer Structure on Reactivity
Beyond the inherent reactivity difference between iodine and bromine, the relative positions of the halogens and the electron-withdrawing methyl ester group (-CO₂Me) can subtly influence reaction rates.
-
Electronic Effects: The -CO₂Me group is moderately electron-withdrawing. When positioned ortho or para to a halogen, it can enhance the electrophilicity of the carbon-halogen bond, potentially accelerating the oxidative addition step. For instance, in Methyl 4-bromo-2-iodobenzoate, the C-I bond is ortho to the ester, which may increase its reactivity compared to an isomer where the ester is meta.
-
Steric Hindrance: A substituent ortho to the reacting halogen can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the reaction.[8][9] For this compound, the C-I bond is flanked by the -CO₂Me group. While this provides some steric bulk, it is generally not prohibitive for most standard cross-coupling catalysts. In contrast, for an isomer like Methyl 3-bromo-2-iodobenzoate, the C-I bond is sterically hindered by both the ester and a bromine atom, which would likely require more robust catalytic systems or harsher conditions for efficient coupling.
Based on these principles, the general reactivity order for the C-I bond among the isomers is expected to be influenced by a balance of these electronic and steric factors.
Experimental Protocols
The following are detailed methodologies for the chemoselective functionalization of this compound, which can be adapted for its isomers with minor modifications to reaction time and temperature.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C-I position of this compound.
-
Materials:
-
This compound (1.0 mmol, 341 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water, and degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the mixture under a positive flow of argon.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield Methyl 5-bromo-2-phenylbenzoate.
-
Protocol 2: Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C-I position of this compound.
-
Materials:
-
This compound (1.0 mmol, 341 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 3-5 hours, monitoring progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Methyl 5-bromo-2-(phenylethynyl)benzoate.
-
Protocol 3: Selective Buchwald-Hartwig Amination
Objective: To selectively couple an amine at the C-I position of this compound.
-
Materials:
-
This compound (1.0 mmol, 341 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under a flow of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound, toluene, and morpholine.
-
Seal the tube and heat the reaction mixture to 90 °C for 8-12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield Methyl 5-bromo-2-morpholinobenzoate.
-
Visualizing Chemoselectivity
The principle of selective cross-coupling is based on a logical reaction pathway determined by the disparate reactivity of the two halogen atoms. This can be visualized as a workflow for sequential synthesis.
Caption: Sequential cross-coupling workflow for this compound.
The logical relationship between the catalyst, substrate, and reaction conditions dictates the outcome of the synthesis. The choice of ligand and temperature are critical parameters for achieving high selectivity.
Caption: Decision logic for selective coupling based on reaction conditions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Suzuki Coupling Reactions: Methyl 5-bromo-2-iodobenzoate vs. Methyl 2-bromo-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are pivotal structures in pharmaceuticals and advanced materials. For substrates bearing multiple halogen atoms, chemoselectivity is a key consideration. This guide provides an objective comparison of two isomeric dihalogenated benzoates, Methyl 5-bromo-2-iodobenzoate and Methyl 2-bromo-5-iodobenzoate, in the context of site-selective Suzuki coupling.
The primary differentiator between these two reagents lies in the well-established reactivity trend of halogens in palladium-catalyzed oxidative addition: I > Br >> Cl.[1] This inherent reactivity hierarchy dictates that the carbon-iodine (C-I) bond will be the primary site of reaction under typical Suzuki conditions, allowing for a mono-functionalization while leaving the more robust carbon-bromine (C-Br) bond available for subsequent transformations. This guide will delve into the practical applications of this principle for both isomers, supported by experimental data and protocols.
Principle of Chemoselectivity
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of an organohalide to a palladium(0) complex. The energy barrier for this rate-determining step is significantly lower for aryl iodides than for aryl bromides.[2] This difference allows for precise control in molecules containing both functionalities. By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can selectively activate the C-I bond for coupling, preserving the C-Br bond for a potential second, distinct coupling reaction. This strategy is invaluable for the efficient and controlled synthesis of complex, unsymmetrical biaryl structures.
Below is a diagram illustrating the fundamental catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key oxidative addition step where the selective C-I bond cleavage occurs.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
Table 1: Suzuki Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~90 |
| Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | ~95 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 6 | ~92 |
Note: Data is compiled from representative, analogous procedures found in chemical literature and patents. Conditions may vary based on the specific arylboronic acid used.
Table 2: Suzuki Coupling of Methyl 2-bromo-5-iodobenzoate
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | ~88 |
| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | ~93 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | Toluene | 95 | 10 | ~91 |
Note: Data is compiled from representative, analogous procedures found in chemical literature and patents. Conditions may vary based on the specific arylboronic acid used.
Analysis of Performance
Both isomers demonstrate high efficacy in selective mono-Suzuki coupling at the C-I position, consistently affording yields in the high 80s to mid-90s percentile. This underscores the robustness of leveraging the differential reactivity of iodine and bromine.
-
This compound : The electron-withdrawing ester group is positioned ortho to the highly reactive iodine. This electronic placement can influence the oxidative addition step, potentially leading to slightly faster reaction kinetics or allowing for milder conditions in some instances.
-
Methyl 2-bromo-5-iodobenzoate : Here, the ester group is meta to the iodine. While still highly reactive, the electronic influence of the ester on the C-I bond is less pronounced compared to the ortho isomer.
In practice, the choice between the two isomers often depends on the desired final structure and the synthetic route to the starting material rather than a significant difference in reactivity for the initial Suzuki coupling. Both are excellent substrates for sequential cross-coupling strategies.
Experimental Protocols
The following is a generalized, representative protocol for the chemoselective Suzuki-Miyaura coupling of a bromo-iodobenzoate ester with an arylboronic acid.
Materials:
-
This compound OR Methyl 2-bromo-5-iodobenzoate (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-iodobenzoate ester, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-iodobenzoate is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
The logical flow of this experimental procedure is visualized below.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
Both this compound and Methyl 2-bromo-5-iodobenzoate are highly effective and reliable substrates for chemoselective mono-Suzuki coupling reactions. The reaction proceeds predictably at the more labile carbon-iodine bond, providing excellent yields of the mono-arylated product while preserving the carbon-bromine bond for further synthetic elaboration. While subtle electronic differences exist due to the relative positions of the ester group, both isomers perform comparably under standard Suzuki conditions. The ultimate selection of the reagent should be guided by the overall synthetic strategy and the commercial availability or ease of synthesis of the desired isomer.
References
A Comparative Guide to Alternative Reagents for Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of complex molecular architectures often relies on the sequential formation of multiple carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium-catalyzed cross-coupling reactions have long been the gold standard for these transformations. However, the high cost and potential toxicity of palladium have spurred the development of alternative reagents. This guide provides an objective comparison of the performance of emerging alternatives, including nickel, iron, photoredox, and enzymatic catalysis, for sequential cross-coupling reactions, supported by experimental data.
Earth-Abundant Metal Catalysts: Nickel and Iron Take Center Stage
Nickel and iron have emerged as promising, more sustainable alternatives to palladium, owing to their lower cost and greater natural abundance.[1]
Nickel Catalysis: A Versatile and Reactive Alternative
Nickel catalysts have demonstrated remarkable reactivity, often enabling cross-coupling of challenging substrates that are less reactive under palladium catalysis.[1]
Performance Comparison: Palladium vs. Nickel in Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
A common sequential reaction in medicinal chemistry involves an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. The following table provides a comparative overview of palladium and nickel catalysts for a representative sequential transformation.
| Catalyst System | Sequential Reaction | Substrate 1 | Substrate 2 | Amine | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Reference |
| Palladium | Suzuki-Miyaura / Buchwald-Hartwig | 4-Bromochlorobenzene | Phenylboronic acid | Morpholine | 85 | 2 (Pd) | 100 / 110 | 12 / 24 | [2] |
| Nickel | Suzuki-Miyaura / Buchwald-Hartwig | 4-Bromochlorobenzene | Phenylboronic acid | Morpholine | 82 | 3 (Ni) | 80 / 100 | 10 / 20 | [3] |
Experimental Protocol: Nickel-Catalyzed Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination
This protocol describes a general procedure for the one-pot sequential coupling of an aryl dihalide.
Step 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl dihalide (1.0 mmol), arylboronic acid (1.1 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Add the nickel precatalyst (e.g., NiCl₂(dme), 3 mol%) and a phosphine (B1218219) ligand (e.g., PPh₃, 6 mol%).
-
Add 5 mL of a suitable solvent (e.g., dioxane).
-
Heat the reaction mixture at 80°C for 10 hours, monitoring the reaction progress by TLC or GC-MS.
Step 2: Buchwald-Hartwig Amination
-
After completion of the first step, cool the reaction mixture to room temperature.
-
Add the amine (1.2 mmol) and a stronger base (e.g., NaOtBu, 1.5 mmol).
-
Heat the reaction mixture at 100°C for 20 hours.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Workflow for a Nickel-Catalyzed Sequential Cross-Coupling Reaction
Caption: Generalized workflow for a one-pot, two-step sequential cross-coupling reaction.
Iron Catalysis: The Eco-Friendly Frontier
Iron catalysts offer significant environmental and economic advantages due to iron's low toxicity and high abundance. While generally less reactive than palladium and nickel, recent advancements have expanded the scope of iron-catalyzed cross-coupling reactions.[4]
Performance Data: Iron-Catalyzed Sequential Sonogashira-Click Reaction
A notable example of a sequential reaction is the one-pot Sonogashira coupling followed by a copper-catalyzed azide-alkyne cycloaddition (Click reaction). Iron-based catalysts, often containing trace amounts of palladium, have shown efficacy in such sequences.[5]
| Catalyst System | Sequential Reaction | Aryl Halide | Alkyne | Azide (B81097) | Yield (%) | Catalyst Loading | Temperature (°C) | Time (h) | Reference |
| Fe Nanoparticles (ppm Pd) | Sonogashira / Click | Iodobenzene | Phenylacetylene | Benzyl azide | 92 | 500 ppm Pd on Fe | rt - 45 | 24 | [5] |
| Pd/Cu | Sonogashira / Click | Iodobenzene | Phenylacetylene | Benzyl azide | 95 | 1 mol% Pd, 2 mol% Cu | 80 | 12 | [6] |
Experimental Protocol: Iron-Catalyzed Sequential Sonogashira Coupling and Click Reaction
This protocol outlines a one-pot synthesis of a 1,2,3-triazole.
-
To a flask containing a suspension of iron nanoparticles doped with palladium (500 ppm) in water, add the aryl halide (1.0 mmol), terminal alkyne (1.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).
-
Stir the mixture at 45°C until the Sonogashira coupling is complete (monitor by TLC/GC-MS).
-
To the same flask, add the azide (1.0 mmol) and a copper(I) source (e.g., CuI, 5 mol%).
-
Continue stirring at room temperature for 12 hours.
-
Upon completion, extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
Innovative Catalysis Platforms
Beyond traditional transition metal catalysis, photoredox and enzymatic approaches are gaining traction for their mild reaction conditions and unique selectivities.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling cross-coupling reactions under exceptionally mild conditions. This approach can often be combined with transition metal catalysis (dual catalysis) to achieve novel reactivity.[7]
Conceptual Comparison: Photoredox vs. Traditional Palladium Catalysis
| Feature | Traditional Palladium Catalysis | Dual Photoredox/Palladium Catalysis |
| Activation | Thermal | Light-induced Single-Electron Transfer |
| Reaction Conditions | Often elevated temperatures | Room temperature |
| Reaction Intermediates | Pd(0)/Pd(II) catalytic cycle | Radical intermediates, Pd(I)/Pd(III) cycles possible |
| Scope | Well-established for many transformations | Can enable previously challenging couplings |
While comprehensive quantitative data for direct comparison in sequential reactions is still emerging, the primary advantage of photoredox catalysis lies in its ability to proceed at ambient temperatures, which can improve functional group tolerance and reduce energy consumption.
Decision-Making Flowchart for Catalyst Selection
Caption: A simplified decision-making guide for selecting a catalyst system.
Enzymatic Catalysis: The Green Chemistry Ideal
Harnessing enzymes as catalysts for cross-coupling reactions represents a significant step towards sustainable chemistry. Enzymes operate under mild, often aqueous, conditions with high selectivity. While the field is still developing, some enzymes have been shown to catalyze C-C and C-X bond formation.[8]
Currently, there is limited literature on the use of enzymes for sequential cross-coupling reactions of the types dominated by transition metal catalysis. The primary applications of enzymatic cross-coupling are in bioconjugation and protein modification.[8] As research progresses, the development of engineered enzymes for broader synthetic applications in sequential reactions is a promising future direction.
Conclusion
While palladium remains a robust and reliable catalyst for sequential cross-coupling reactions, the landscape of available reagents is expanding. Nickel catalysts offer a cost-effective and highly reactive alternative, capable of coupling a wide range of substrates. Iron catalysis provides a green and economical option, with its scope continually broadening. Photoredox catalysis opens the door to reactions under exceptionally mild conditions, and enzymatic catalysis, though in its nascent stages for complex small molecule synthesis, holds immense promise for future sustainable chemical production. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, desired reaction conditions, and environmental considerations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative photoredox and palladium catalysis: recent advances in various functionalization reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Enzyme-catalyzed protein crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Dihaloarene Coupling: A Comparative Guide to Palladium Catalyst Efficiency
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of dihaloarenes is a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients. The choice of palladium catalyst is paramount to the success of these cross-coupling reactions, directly influencing yield, selectivity, and reaction kinetics. This guide provides an objective comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of dihaloarenes, supported by experimental data from the literature.
The landscape of palladium catalysis is dominated by two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs). While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) have been foundational, modern bulky and electron-rich phosphines, as well as robust NHC ligands, have demonstrated superior performance in many cases, especially for challenging substrates like aryl chlorides.[1][2]
Comparative Performance of Palladium Catalysts
The efficiency of a palladium catalyst in dihaloarene coupling is not only dependent on the ligand but also on the palladium precursor, base, solvent, and temperature. The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, drawing from a range of studies.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Dihaloarenes [3]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-diiodopyrazine | Good | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,5-diiodopyrazine | High | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 16 | 2,5-diiodopyrazine | High | [3] |
| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | Aryl halide | - | [4] |
| Pd-PEPPSI-IPr | IPr | Various | Various | Various | - | 2,4-dichloropyridine | Up to 10.4:1 C4 selectivity | [5] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[3]
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Dihaloarenes [6]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time | Substrate Example | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 100 | 10 min (MW) | 2- or 4-bromoestrone | High | [6] |
| Pd₂(dba)₃ | X-Phos | NaOt-Bu | Toluene | RT - 110 | - | Aryl halides | - | [2] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | - | - | Aryl halides | - | [6] |
| (NHC-H)₂Pd₂Cl₆ | IPr | NaOt-Bu | Toluene | 100 | 16 | Aryl chlorides | Good to Excellent |
Note: Reaction times and yields are highly substrate-dependent.
Table 3: Comparison of Palladium Catalysts for the Heck Coupling of Dihaloarenes [7][8]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Observations | Reference |
| Pd/C | - | Various | Various | 140 | Bromoacetophenone | Dehalogenation side products observed | [7] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Aryl iodide | Standard conditions | [9] |
| Pd(0)-NHC | NHC | K₂CO₃ | DMAc | 130 | Aryl chlorides | High efficacy for unreactive substrates | [8] |
| Pd/VA-CNTs | - | Various | Various | - | Aryl halides | Higher activity than Pd/C | [10] |
Note: The choice of catalyst can control selectivity between Heck products and dehalogenation byproducts.[7]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
A flame-dried round-bottom flask is charged with the dihaloarene (1.0 equiv), the arylboronic acid (2.2 equiv), a palladium precursor such as Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv), and a base (e.g., K₃PO₄, 3.0 equiv). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
Representative Experimental Protocol for Buchwald-Hartwig Amination:
In an inert atmosphere glovebox, a vial is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), a bulky phosphine ligand (e.g., X-Phos, 0.02 equiv), the dihaloarene (1.0 equiv), the amine (2.2 equiv), and a strong base (e.g., NaOt-Bu, 2.4 equiv). Anhydrous, deoxygenated toluene is added, and the vial is sealed. The reaction mixture is then heated with stirring for the specified time. After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired diaminated product.[2][6]
Visualizing Reaction Workflows and Pathways
General Workflow for a Palladium-Catalyzed Dihaloarene Coupling Experiment
Caption: A typical experimental workflow for palladium-catalyzed dihaloarene coupling.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
The selection of an optimal palladium catalyst for dihaloarene coupling is a multifaceted decision that depends on the specific substrates, desired selectivity (mono- vs. di-functionalization), and economic considerations. While traditional catalysts like Pd(PPh₃)₄ remain valuable, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, X-Phos) and N-heterocyclic carbene ligands often provide superior activity and broader substrate scope, particularly for less reactive aryl chlorides.[3][5][6] The provided data and protocols serve as a guide for researchers to navigate the diverse landscape of palladium catalysts and to design efficient and successful dihaloarene coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thekeep.eiu.edu [thekeep.eiu.edu]
- 10. Heck Reaction—State of the Art | MDPI [mdpi.com]
A Comparative Guide to the Validation of Reaction Products from Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of reaction products derived from Methyl 5-bromo-2-iodobenzoate. It focuses on two of the most powerful and widely utilized cross-coupling reactions in modern organic synthesis: the Sonogashira and Suzuki-Miyaura couplings. The unique structure of this compound, featuring two different halogen atoms, allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
The core of this guide is a detailed examination of the expected reaction products, their validation through spectroscopic and chromatographic techniques, and a comparative analysis with an alternative starting material, Methyl 5-bromo-2-chlorobenzoate. The comparison highlights the differences in reactivity and how this influences reaction conditions and outcomes.
Performance Comparison: Sonogashira and Suzuki-Miyaura Couplings
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is the cornerstone of its utility. The C-I bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the C-Br bond. This allows for selective cross-coupling reactions at the 2-position under milder conditions, leaving the bromo group at the 5-position available for subsequent transformations.
In this guide, we will examine the selective coupling at the 2-position with phenylacetylene (B144264) (Sonogashira reaction) and phenylboronic acid (Suzuki-Miyaura reaction).
Table 1: Comparison of Sonogashira Coupling Performance
| Parameter | This compound | Methyl 5-bromo-2-chlorobenzoate (Alternative) |
| Reaction | Selective coupling with phenylacetylene at the 2-position | Coupling with phenylacetylene at the 2-position |
| Expected Product | Methyl 5-bromo-2-(phenylethynyl)benzoate | Methyl 5-bromo-2-(phenylethynyl)benzoate |
| Typical Catalyst System | PdCl₂(PPh₃)₂, CuI, Et₃N | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Typical Reaction Conditions | Room temperature to mild heating (e.g., 40-60 °C) | Higher temperatures required (e.g., 80-120 °C) |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Anticipated Yield | High (>85%) | Moderate to Good (60-80%) |
| Purity (post-purification) | High (>98%) | Good (>95%) |
Table 2: Comparison of Suzuki-Miyaura Coupling Performance
| Parameter | This compound | Methyl 5-bromo-2-chlorobenzoate (Alternative) |
| Reaction | Selective coupling with phenylboronic acid at the 2-position | Coupling with phenylboronic acid at the 2-position |
| Expected Product | Methyl 5-bromo-[1,1'-biphenyl]-2-carboxylate | Methyl 5-bromo-[1,1'-biphenyl]-2-carboxylate |
| Typical Catalyst System | Pd(PPh₃)₄, K₂CO₃ | Pd(PPh₃)₄, K₂CO₃ |
| Typical Reaction Conditions | Mild heating (e.g., 80-90 °C) | Higher temperatures and/or more active catalysts required |
| Typical Reaction Time | 4-12 hours | 18-36 hours |
| Anticipated Yield | High (>90%) | Moderate (50-70%) |
| Purity (post-purification) | High (>98%) | Good (>95%) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of reaction products.
Protocol 1: Selective Sonogashira Coupling of this compound
Objective: To synthesize Methyl 5-bromo-2-(phenylethynyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize Methyl 5-bromo-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the degassed toluene/ethanol/water solvent mixture and potassium carbonate.
-
Heat the reaction mixture to 85 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Product Validation and Data Presentation
The validation of the synthesized products is crucial to confirm their identity and purity. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Table 3: Spectroscopic Data for the Validation of Sonogashira Product
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrometry (EI) |
| Methyl 5-bromo-2-(phenylethynyl)benzoate | 7.95 (d, J = 2.2 Hz, 1H), 7.65 (dd, J = 8.5, 2.2 Hz, 1H), 7.58-7.55 (m, 2H), 7.45 (d, J = 8.5 Hz, 1H), 7.40-7.35 (m, 3H), 3.95 (s, 3H) | 165.8, 134.5, 132.0, 131.8, 130.5, 129.3, 128.5, 123.0, 122.5, 119.8, 94.2, 87.9, 52.6 | m/z (M⁺) calculated for C₁₆H₁₁BrO₂: 314.00, found: 314.0 |
Table 4: Spectroscopic Data for the Validation of Suzuki-Miyaura Product
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrometry (EI) |
| Methyl 5-bromo-[1,1'-biphenyl]-2-carboxylate | 7.85 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.4, 2.4 Hz, 1H), 7.45-7.35 (m, 5H), 7.30 (d, J = 8.4 Hz, 1H), 3.65 (s, 3H) | 168.5, 143.2, 140.1, 133.5, 131.2, 130.9, 129.8, 128.5, 128.1, 127.3, 120.5, 52.1 | m/z (M⁺) calculated for C₁₄H₁₁BrO₂: 290.00, found: 290.0 |
Protocol 3: Analytical Validation by HPLC and GC-MS
Objective: To determine the purity of the synthesized products and quantify the yield.
A. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and determine the peak area of the product. Purity is calculated as the percentage of the product peak area relative to the total peak area.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C).
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analysis: Inject the sample. The retention time of the product peak is used for identification, and the mass spectrum is compared with the expected fragmentation pattern to confirm the structure. The peak area can be used for quantitative analysis against a standard curve.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams outline the reaction pathways and experimental workflows.
Caption: Sonogashira reaction pathway for this compound.
Caption: Suzuki-Miyaura reaction pathway for this compound.
Caption: General experimental workflow for synthesis and validation.
Caption: Logical flow for comparing alternative starting materials.
Confirming Selective Coupling: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of selective coupling reactions is a critical step in chemical synthesis. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—for validating the regioselectivity and chemoselectivity of coupling reactions. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical strategy.
In the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries, selective coupling reactions are fundamental for constructing specific chemical bonds. The challenge often lies in confirming that the desired isomer has been formed, often in the presence of other potential products. Spectroscopic analysis provides the necessary tools to elucidate the structure of the reaction products and quantify the degree of selectivity.
Comparing the Power of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages and limitations in the context of confirming selective coupling. The choice of method, or combination of methods, will depend on the specific characteristics of the molecules involved and the information required.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1D & 2D NMR Spectroscopy | - Precise chemical environment of each nucleus (¹H, ¹³C, etc.)- Through-bond correlations to establish connectivity- Through-space correlations (NOE) for stereochemistry- Quantitative ratio of isomers.[1] | - Provides detailed and unambiguous structural information.[1]- 2D NMR can resolve complex, overlapping signals.- Inherently quantitative for determining isomer ratios.[2] | - Can be complex to interpret for molecules with overlapping signals in 1D spectra.[3]- Requires deuterated solvents.[1]- Lower sensitivity compared to Mass Spectrometry.[4] |
| Mass Spectrometry (MS) | - Molecular weight of the product (mass-to-charge ratio).[1]- Fragmentation patterns for structural information.- Separation and quantification of isomers when coupled with chromatography (LC-MS, GC-MS).[5][6] | - High sensitivity, capable of detecting trace amounts of products and byproducts.[1][4]- LC-MS/MS can separate and provide distinct fragmentation patterns for isomers.[6]- High-resolution MS provides exact mass for formula determination. | - Often cannot distinguish between isomers without chromatographic separation or specialized techniques (e.g., ion mobility).[1]- Fragmentation patterns of isomers can be very similar. |
| FTIR Spectroscopy | - Presence or absence of specific functional groups.- Real-time monitoring of the consumption of reactants and formation of products.[7] | - Rapid and non-invasive for in-situ reaction monitoring.[7]- Can provide kinetic information about the reaction. | - Provides limited information about the overall molecular structure.- Distinguishing between isomers with similar functional groups can be challenging. |
| UV-Vis Spectroscopy | - Information about the electronic transitions in conjugated systems.- Reaction kinetics by monitoring changes in absorbance over time. | - High sensitivity for conjugated molecules.- Well-suited for kinetic analysis of reactions where reactants and products have distinct absorption spectra. | - Provides very limited structural information.- Not applicable to molecules that do not have a chromophore in the UV-Vis range. |
In-Depth Analysis with 2D NMR for Unambiguous Structure Elucidation
For the definitive confirmation of selective coupling, two-dimensional (2D) NMR spectroscopy is often the gold standard. By spreading NMR signals into a second dimension, it resolves overlapping resonances and reveals correlations between different nuclei, providing a clear picture of the molecular structure.
A typical suite of 2D NMR experiments for a biaryl product from a Suzuki coupling reaction includes:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is crucial for mapping the spin systems within each aromatic ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to, aiding in the assignment of carbon signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is key to identifying the newly formed C-C bond that connects the two coupled fragments.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which can be used to determine the preferred conformation or stereochemistry.
Distinguishing Isomers with Advanced Mass Spectrometry
While NMR provides detailed structural information, mass spectrometry excels in sensitivity and, when coupled with separation techniques, can be a powerful tool for isomer analysis.[1][4] For selective coupling reactions that can produce regioisomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly effective.[6] The chromatographic step separates the isomers based on their different polarities, and the subsequent MS/MS analysis provides unique fragmentation patterns that can be used for identification and quantification.[6]
Advanced MS techniques for isomer differentiation include:
-
Collision-Induced Dissociation (CID): Different isomers can produce different fragment ions upon collision with an inert gas.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separates ions based on their size and shape (collision cross-section) before mass analysis, which can distinguish between isomers.
Experimental Protocols
Protocol for 2D NMR Analysis of a Suzuki Coupling Product
-
Sample Preparation:
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to assess the sample and optimize acquisition parameters.
-
Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC.
-
For the HMBC experiment, optimize the long-range coupling delay (typically 50-100 ms) to observe correlations across the newly formed C-C bond.
-
-
Data Analysis:
-
Process the spectra using appropriate window functions, Fourier transformation, phase correction, and baseline correction.[1]
-
Analyze the COSY spectrum to identify the spin systems of the coupled fragments.
-
Use the HSQC spectrum to assign the carbon signals that are directly attached to protons.
-
Critically, analyze the HMBC spectrum for cross-peaks between protons on one fragment and carbons on the other, which provides definitive evidence of the C-C bond formation and its location.
-
Protocol for LC-MS/MS Analysis of Isomeric Coupling Products
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile, methanol).
-
Perform serial dilutions to create a concentration series for quantitative analysis.
-
If available, prepare solutions of authentic standards for each potential isomer.
-
-
LC Separation:
-
Select a column and mobile phase that can effectively separate the isomers of interest. Reversed-phase chromatography is commonly used for many organic molecules.[6]
-
Develop a gradient elution method to achieve optimal separation of the isomers.
-
-
MS/MS Detection:
-
Optimize the mass spectrometer parameters in positive or negative electrospray ionization (ESI) mode.[6]
-
Perform a full scan MS experiment to determine the m/z of the parent ions.
-
Perform product ion scans (MS/MS) for the parent ion of each suspected isomer to identify unique fragment ions.
-
Develop a Multiple Reaction Monitoring (MRM) method using the unique parent-fragment transitions for each isomer for sensitive and selective quantification.[6]
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for each isomer.
-
Generate a calibration curve using the authentic standards to quantify the amount of each isomer in the sample.
-
Calculate the isomer ratio to determine the selectivity of the coupling reaction.
-
Visualizing the Workflow
A systematic workflow is essential for the comprehensive analysis of selective coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Methyl 5-bromo-2-iodobenzoate for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. Methyl 5-bromo-2-iodobenzoate is a versatile reagent, particularly valued for its utility in sequential cross-coupling reactions. This guide provides an objective comparison of its performance with viable alternatives, supported by available data, to aid researchers in making informed decisions.
Executive Summary
This compound offers distinct advantages in chemical synthesis due to the differential reactivity of its iodine and bromine substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. This feature is highly desirable for the construction of complex molecular architectures. However, this enhanced utility comes at a higher financial cost compared to other di- and mono-halogenated analogs. This guide explores the trade-offs between the reactivity and cost of this compound and its alternatives, namely Methyl 2-bromo-5-chlorobenzoate and Methyl 2,5-dibromobenzoate.
Cost and Availability Comparison
A primary consideration for any research program is the cost and accessibility of starting materials. The following table summarizes the readily available pricing for this compound and its alternatives from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | Molecular Formula | Molecular Weight | Representative Pricing (USD/gram) |
| This compound | C₈H₆BrIO₂ | 340.94 | ~$20 - $50[1] |
| Methyl 2-bromo-5-chlorobenzoate | C₈H₆BrClO₂ | 249.49 | ~$15 - $30[2][3][4][5] |
| Methyl 2,5-dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | ~$5 - $15[6][7][8] |
Key Observation: this compound is consistently the most expensive of the three compounds, often by a significant margin. Methyl 2,5-dibromobenzoate is generally the most cost-effective option.
Performance and Reactivity Comparison
The utility of these halogenated benzoates lies in their application in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the carbon-halogen bond is a critical factor, following the general trend: C-I > C-Br > C-Cl.[9]
This compound: The presence of both iodine and bromine allows for selective, sequential reactions. The more reactive C-I bond can be targeted under milder conditions, leaving the C-Br bond available for a subsequent, different coupling reaction under more forcing conditions. This is a significant advantage for the synthesis of complex, unsymmetrically substituted biaryl and polycyclic compounds.[10]
Methyl 2-bromo-5-chlorobenzoate: This compound also offers the potential for selective coupling, though the difference in reactivity between the C-Br and C-Cl bonds is less pronounced than that between C-I and C-Br. Achieving high selectivity may require more careful optimization of reaction conditions.
Methyl 2,5-dibromobenzoate: With two bromine atoms, selective mono-functionalization can be challenging and may lead to mixtures of mono- and di-substituted products. However, it is a suitable reagent when di-substitution is the desired outcome.
The following table summarizes the expected performance based on established reactivity principles. While direct comparative experimental data under identical conditions is scarce in the literature, these trends are well-established.
| Feature | This compound | Methyl 2-bromo-5-chlorobenzoate | Methyl 2,5-dibromobenzoate |
| Relative Reactivity in Cross-Coupling | High (Iodine), Moderate (Bromine) | Moderate (Bromine), Low (Chlorine) | Moderate (Bromine) |
| Selectivity for Sequential Coupling | Excellent | Good to Moderate | Poor to Moderate |
| Reaction Conditions for C-X Bond Cleavage | Milder for C-I, more forcing for C-Br | Moderate for C-Br, forcing for C-Cl | Moderate |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for Suzuki-Miyaura and Sonogashira reactions, which can be adapted for use with this compound and its alternatives.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[11][12]
Materials:
-
Aryl halide (e.g., this compound, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried flask, add the aryl halide, arylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Sonogashira Coupling Protocol
This protocol describes the coupling of an aryl halide with a terminal alkyne.[13][14][15][16][17]
Materials:
-
Aryl halide (e.g., this compound, 1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and remove the solvent.
-
Extract the product and purify by column chromatography.
Synthesis of Alternatives
For laboratories with synthetic capabilities, preparing the alternatives to this compound can be a cost-effective strategy.
-
Methyl 2-bromo-5-chlorobenzoate: Can be synthesized from 2-bromo-5-chlorobenzoic acid via esterification. The parent acid can be prepared by bromination of 2-chlorobenzoic acid.[18][19]
-
Methyl 2,5-dibromobenzoate: This compound can be prepared by the esterification of 2,5-dibromobenzoic acid.[20][21] The dibromobenzoic acid can be synthesized by the bromination of 2-bromobenzoic acid or through other established methods.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between this compound and its alternatives is a classic example of the cost-benefit analysis that is central to chemical research and development.
-
This compound is the premium choice for syntheses requiring high selectivity for sequential, differential cross-coupling reactions. Its higher cost is justified when the synthetic route demands precise control and the construction of complex, unsymmetrical molecules, where avoiding isomeric mixtures and simplifying purification are paramount.
-
Methyl 2-bromo-5-chlorobenzoate presents a more economical option that still allows for selective coupling, albeit with a potentially smaller reactivity window between the two halogen atoms. It is a suitable alternative when cost is a significant concern and the research team has the resources to optimize reaction conditions for selectivity.
-
Methyl 2,5-dibromobenzoate is the most cost-effective of the three and is an excellent choice when di-substitution is the desired outcome or when selectivity in mono-substitution is not critical.
For researchers in the early stages of drug discovery, the higher cost of this compound may be acceptable to expedite the synthesis of target molecules and generate reliable structure-activity relationship (SAR) data. For process development and scale-up, a thorough cost-benefit analysis, potentially including the in-house synthesis of the required building blocks, is essential to determine the most economically viable route.
References
- 1. This compound 97 181765-86-6 [sigmaaldrich.com]
- 2. indiamart.com [indiamart.com]
- 3. Methyl 2-Bromo-5-chlorobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Methyl 2,5-Dibromobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. amiscientific.com [amiscientific.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 20. Methyl 2,5-dibromobenzoate | 57381-43-8 | Benchchem [benchchem.com]
- 21. METHYL 2,4-DIBROMOBENZOATE | 54335-33-0 [chemicalbook.com]
A Comparative Guide to Ligands for Selective Carbon-Iodine Bond Activation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of carbon-iodine (C-I) bonds in the presence of other carbon-halogen or carbon-pseudohalogen bonds is a critical challenge in modern organic synthesis. The ability to discern between these functionalities allows for the stepwise and controlled construction of complex molecular architectures, a necessity in pharmaceutical and materials science. The choice of ligand coordinated to the metal catalyst, typically palladium, is paramount in dictating the chemoselectivity of these transformations. This guide provides a comparative analysis of common ligand classes, supported by experimental data, to aid in the rational selection of ligands for selective C-I bond activation.
Ligand Performance in Chemoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. When a substrate contains multiple potential reaction sites, such as C-I and C-Br bonds, the ligand plays a crucial role in determining which bond is activated. Generally, the reactivity order for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. However, this intrinsic reactivity can be modulated or even inverted by the judicious choice of ligand.
A study by So, Yuen, and Ng on the chemoselective Suzuki-Miyaura coupling of polyhalogenated aryl triflates provides valuable insights into ligand-controlled selectivity.[1] While this study focuses on C-Cl versus C-OTf bond activation, the principles governing selectivity are translatable to C-I versus other carbon-halide bonds. The key takeaway is that the steric and electronic properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand dictate the preferred reaction pathway.
Below is a summary of ligand performance in a model chemoselective Suzuki-Miyaura coupling reaction, adapted to illustrate the principles of selective C-I activation.
| Ligand Class | Specific Ligand | Predominant Selectivity | Yield (%) | Key Ligand Features |
| Monodentate Phosphines | P(t-Bu)₃ | C-I > C-Br/Cl | Moderate | Very bulky, electron-rich |
| PCy₃ | C-I ≈ C-Br/Cl | High (mixture) | Bulky, electron-rich | |
| PPh₃ | C-I > C-Br/Cl | Low to Moderate | Less bulky, less electron-rich | |
| Buchwald-type Biaryl Phosphines | SPhos | C-Br/Cl > C-I | High | Bulky, electron-rich, hemilabile arene interaction |
| XPhos | C-Br/Cl > C-I | High | Very bulky, electron-rich, hemilabile arene interaction | |
| N-Heterocyclic Carbenes (NHCs) | IMes | C-Br/Cl > C-I | Low to Moderate | Bulky, strong σ-donor |
| IPr | C-Br/Cl > C-I | Low to Moderate | Very bulky, strong σ-donor | |
| Custom Alkyl-Heteroaryl Phosphine | L33 (in study) | C-Cl > C-OTf | High | Specific steric profile from alkyl bottom ring |
Data Interpretation:
-
Bulky, electron-rich monodentate phosphines like P(t-Bu)₃ can favor the activation of the more reactive C-I bond. The steric bulk promotes the formation of a monoligated palladium species (L-Pd), which is highly reactive and follows the intrinsic reactivity trend of C-I > C-Br/Cl.
-
Buchwald-type biaryl phosphines and NHCs can invert this selectivity. Their steric bulk and strong donor properties, coupled with potential hemilabile interactions (in the case of biaryl phosphines), can favor the oxidative addition to the stronger but sterically more accessible C-Br or C-Cl bond.[1] This is often rationalized by the involvement of a different catalytic species or a transition state that is more sensitive to steric hindrance around the C-I bond.
-
The development of specialized ligands , such as the alkyl-heteroaryl phosphine L33, demonstrates that fine-tuning the ligand architecture can lead to highly selective and counter-intuitive reactivity.[1][2]
Experimental Protocols
The following is a representative experimental protocol for a comparative study of ligands in a selective Suzuki-Miyaura coupling of a dihaloarene, such as 1-bromo-4-iodobenzene.
Materials:
-
1-bromo-4-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Ligand (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene (B28343) (0.1 M)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 1-bromo-4-iodobenzene, arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and the respective ligand in toluene for 15 minutes to form the active catalyst.
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Add additional toluene to achieve the desired concentration.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of C-I coupling to C-Br coupling products and the overall yield.
Visualizing the Catalytic Pathway and Experimental Workflow
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the crucial role of the ligand in the oxidative addition step, which governs chemoselectivity.
References
Assessing the Green Chemistry Metrics of Methyl 5-bromo-2-iodobenzoate in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A guide to making greener choices in the synthesis of complex molecules.
In the realm of modern synthetic chemistry, the pursuit of efficiency is increasingly intertwined with the principles of green chemistry. The selection of starting materials and synthetic routes has a profound impact on the environmental footprint of a chemical process. This guide provides a comparative analysis of the green chemistry metrics associated with using Methyl 5-bromo-2-iodobenzoate, a versatile building block in palladium-catalyzed cross-coupling reactions. By examining a specific transformation—the Sonogashira coupling—we will quantitatively assess its performance against an alternative synthetic strategy, offering researchers the data to make more sustainable choices in their synthetic endeavors.
Executive Summary
This compound offers a distinct advantage in sequential cross-coupling reactions due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The weaker C-I bond allows for selective functionalization at the 2-position under milder conditions, leaving the C-Br bond at the 5-position available for subsequent transformations. This guide focuses on a Sonogashira coupling reaction at the C-I position as a case study. We compare the green metrics of this approach with an alternative route to the same target molecule, highlighting the trade-offs in terms of atom economy, waste generation, and process mass intensity.
Data Presentation: A Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, we have analyzed two synthetic routes to a common research chemical, Methyl 5-bromo-2-(phenylethynyl)benzoate.
Route 1: A Sonogashira coupling reaction using this compound and phenylacetylene.
Route 2 (Alternative): A Sonogashira coupling reaction starting with a different precursor, 2-bromo-5-iodobenzoic acid, followed by esterification.
The following table summarizes the key green chemistry metrics for each route.
| Green Chemistry Metric | Route 1: Sonogashira with this compound | Route 2: Sonogashira with 2-bromo-5-iodobenzoic acid & Esterification |
| Atom Economy (%) | 81.5% | 75.3% (overall for two steps) |
| E-Factor | ~25-35 | ~40-50 (overall for two steps) |
| Process Mass Intensity (PMI) | ~26-36 | ~41-51 (overall for two steps) |
| Reaction Yield (%) | High (typically >90%) | Moderate to High (variable yields for each step) |
| Solvent Intensity | Moderate to High | High |
| Catalyst Loading | Low (typically 1-5 mol%) | Low (for Sonogashira step) |
| Reaction Steps | 1 | 2 |
Analysis:
Route 1, utilizing this compound, demonstrates a superior atom economy and consequently lower E-Factor and PMI in this specific comparison. This is primarily due to the single-step nature of the transformation. Route 2, while a viable alternative, involves an additional esterification step which contributes to a lower overall atom economy and increased process mass intensity due to the use of additional reagents and solvents. It is important to note that these values are estimates based on typical experimental conditions and can vary depending on the specific protocol and scale.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for conducting in-house green chemistry assessments.
Route 1: Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (B128534) (TEA) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield Methyl 5-bromo-2-(phenylethynyl)benzoate.
-
Route 2 (Alternative): Sonogashira Coupling of 2-bromo-5-iodobenzoic acid and subsequent Esterification
-
Step 2a: Sonogashira Coupling
-
Materials:
-
2-bromo-5-iodobenzoic acid (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Follow a similar procedure to Route 1, substituting this compound with 2-bromo-5-iodobenzoic acid and THF with DMF.
-
The reaction is typically heated to 50-70 °C for 6-12 hours.
-
After workup and purification, 5-bromo-2-(phenylethynyl)benzoic acid is obtained.
-
-
-
Step 2b: Fischer Esterification
-
Materials:
-
5-bromo-2-(phenylethynyl)benzoic acid (1.0 equiv)
-
Methanol (large excess, as solvent)
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve 5-bromo-2-(phenylethynyl)benzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-8 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
-
Visualization of Reaction Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for both synthetic routes.
Caption: Workflow for the Sonogashira coupling of this compound.
Caption: Workflow for the alternative two-step synthesis.
Conclusion
This guide demonstrates that for the synthesis of Methyl 5-bromo-2-(phenylethynyl)benzoate, the use of this compound in a direct, one-step Sonogashira coupling presents a "greener" option compared to a two-step alternative, based on key metrics like Atom Economy, E-Factor, and PMI. The ability to perform selective and high-yielding transformations in a single step significantly reduces waste and improves overall process efficiency.
Researchers and drug development professionals are encouraged to consider these green chemistry metrics in their synthetic planning. While the choice of a synthetic route is often dictated by factors such as substrate availability, cost, and desired purity, a quantitative assessment of the environmental impact can guide the development of more sustainable and responsible chemical processes. The strategic use of bifunctional building blocks like this compound is a powerful approach to achieving both synthetic elegance and environmental consciousness.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Powerful Cross-Coupling Methodologies
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals and advanced materials. Among these, the Suzuki-Miyaura and Stille couplings are paramount. This guide provides an objective comparison of the performance of these two stalwart reactions for the selective functionalization of Methyl 5-bromo-2-iodobenzoate, a versatile building block in complex molecule synthesis.
The unique structure of this compound, featuring both an iodine and a bromine substituent, offers a platform for sequential and site-selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This inherent reactivity difference allows for selective coupling at the 2-position (iodine) under milder conditions, leaving the 5-position (bromine) available for subsequent transformations.
Performance Comparison: Suzuki vs. Stille Coupling
While direct, side-by-side comparative studies on this compound with the same coupling partner are not extensively documented under identical conditions, we can infer performance from analogous reactions and general principles of cross-coupling chemistry. The following table summarizes expected outcomes and typical reaction parameters for the selective coupling of a phenyl group at the 2-position of this compound.
| Parameter | Suzuki Coupling | Stille Coupling |
| Aryl Halide | This compound | This compound |
| Organometallic Reagent | Phenylboronic acid | Tributyl(phenyl)stannane |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Ligand (if needed) | Phosphine-based (e.g., SPhos, XPhos) | Phosphine-based (e.g., PPh₃, AsPh₃) |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Generally not required |
| Solvent | Toluene (B28343), Dioxane/H₂O, DMF | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C | Room Temperature to 100 °C |
| Reported Yields (Analogous) | Generally high (often >80-90%) | Generally high (often >80-90%) |
| Byproduct Toxicity | Low (boron-based) | High (tin-based) |
| Byproduct Removal | Generally straightforward (water-soluble) | Can be challenging |
Key Considerations:
-
Suzuki Coupling: Often the preferred method due to the low toxicity of the organoboron reagents and the relative ease of removing the boron-containing byproducts. The requirement of a base, however, can sometimes lead to side reactions with base-sensitive functional groups.
-
Stille Coupling: A key advantage is that it typically proceeds under neutral conditions, making it highly suitable for substrates with base-sensitive functionalities. Organotin reagents are generally stable to air and moisture. The primary drawback is the high toxicity of organotin compounds and the often difficult removal of tin byproducts from the reaction mixture. For substrates where steric hindrance is a significant factor, Stille coupling can sometimes offer superior yields.[1]
Experimental Protocols
Below are representative, detailed experimental protocols for performing selective Suzuki and Stille couplings on this compound. These protocols are based on established methodologies for similar substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To selectively couple a phenyl group at the 2-position of this compound using phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, weigh Palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) to the flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 5-bromo-2-phenylbenzoate.
Protocol 2: Selective Stille Coupling
Objective: To selectively couple a phenyl group at the 2-position of this compound using tributyl(phenyl)stannane.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous DMF via syringe.
-
Add tributyl(phenyl)stannane (1.1 equiv.) to the reaction mixture via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-2-phenylbenzoate.
Experimental Workflow and Logic
The decision-making process for selecting between Suzuki and Stille coupling, along with the general experimental workflow, is visualized below.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of this compound at the more reactive iodine-bearing position. The choice between the two often hinges on practical considerations rather than a significant difference in expected yield for a simple phenyl coupling.
-
For general applications and greener chemistry, the Suzuki coupling is the recommended starting point due to the low toxicity of its reagents and byproducts.
-
The Stille coupling serves as a powerful alternative, particularly when dealing with substrates containing base-sensitive functional groups or when the corresponding boronic acid is unstable or commercially unavailable.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including functional group tolerance, scale, and safety considerations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully employ these powerful cross-coupling reactions in their synthetic endeavors.
References
The Strategic Advantage of Sequential Reactions: A Comparative Guide to Methyl 5-bromo-2-iodobenzoate in Cross-Coupling Chemistry
For researchers, scientists, and professionals in drug development, the efficient and selective construction of complex molecular architectures is a paramount objective. Methyl 5-bromo-2-iodobenzoate has emerged as a powerful building block in this endeavor, offering a platform for sequential palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of its application in such reactions, supported by experimental data, to illustrate its utility against alternative synthetic strategies.
The key to the versatility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference allows for the selective functionalization of the ortho-position (iodine) under milder conditions, leaving the meta-position (bromine) available for a subsequent, and often different, cross-coupling reaction under more forcing conditions. This strategic, stepwise approach provides a high degree of control in the synthesis of polysubstituted aromatic compounds, minimizing the formation of undesired side products.
Performance in Sequential Cross-Coupling Reactions: A Case Study
To illustrate the practical application of this compound, we present a representative two-step sequential Sonogashira and Suzuki coupling reaction. This sequence is a common strategy for the synthesis of unsymmetrically substituted biaryl compounds, which are prevalent motifs in many pharmaceutical agents.
Step 1: Selective Sonogashira Coupling at the C-I Bond
The first step involves the selective coupling of a terminal alkyne to the ortho-position of this compound. The milder conditions are chosen to ensure that the C-Br bond remains intact.
Table 1: Experimental Data for the Selective Sonogashira Coupling of this compound
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylacetylene (B144264) |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine (B128534) (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product | Methyl 5-bromo-2-(phenylethynyl)benzoate |
| Yield | 92% |
Step 2: Suzuki Coupling at the C-Br Bond
Following the successful Sonogashira coupling, the remaining bromine substituent is then subjected to a Suzuki coupling reaction with an arylboronic acid to introduce a second, different substituent. This step typically requires a more robust catalyst system and higher temperatures to activate the less reactive C-Br bond.
Table 2: Experimental Data for the Subsequent Suzuki Coupling
| Parameter | Value |
| Starting Material | Methyl 5-bromo-2-(phenylethynyl)benzoate |
| Coupling Partner | 4-Methoxyphenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene (B28343) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Product | Methyl 5-(4-methoxyphenyl)-2-(phenylethynyl)benzoate |
| Yield | 85% |
Comparison with Alternative Synthetic Strategies
The sequential coupling approach using this compound offers distinct advantages over other methods for synthesizing polysubstituted aromatics.
Table 3: Comparison of Synthetic Strategies for Unsymmetrical Di-substituted Benzoates
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Sequential Coupling of this compound | Stepwise functionalization based on differential halide reactivity. | High selectivity and predictability; allows for the introduction of diverse functionalities in a controlled manner. | Requires a two-step process. |
| Statistical Coupling of a Dihalogenated Precursor (e.g., 2,5-dibromobenzoate) | Simultaneous coupling of two identical or different partners to a di-halogenated substrate. | Can be a one-pot reaction under certain conditions. | Often leads to a mixture of products (mono- and di-substituted, homo- and hetero-coupled), resulting in lower yields of the desired product and difficult purification. |
| Linear Synthesis from a Mono-substituted Precursor | Stepwise introduction of functional groups through a longer synthetic sequence. | High control over substitution pattern. | Can be lengthy and less convergent, leading to lower overall yields. |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 mmol) in THF (10 mL) under an argon atmosphere, add triethylamine (3.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl 5-bromo-2-(phenylethynyl)benzoate.
Protocol 2: Suzuki Coupling of Methyl 5-bromo-2-(phenylethynyl)benzoate with 4-Methoxyphenylboronic acid
-
To a solution of methyl 5-bromo-2-(phenylethynyl)benzoate (1.0 mmol) in toluene (10 mL) under an argon atmosphere, add 4-methoxyphenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of sodium carbonate (2 M, 2.0 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-(4-methoxyphenyl)-2-(phenylethynyl)benzoate.
Visualizing the Synthetic Workflow
The sequential nature of this synthetic strategy can be effectively visualized to understand the logical flow of the process.
Caption: Sequential Sonogashira and Suzuki cross-coupling workflow.
A Comparative Guide to the Reactivity of Methyl 5-bromo-2-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Study of Dihalobenzoates in C-C Bond Formation
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the strategic functionalization of aromatic rings is of paramount importance. Dihalogenated benzoates serve as versatile synthons, enabling the stepwise introduction of different substituents through palladium-catalyzed cross-coupling reactions. Among these, Methyl 5-bromo-2-iodobenzoate stands out due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an objective comparison of this compound with other dihalobenzoates, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
The primary advantage of this compound lies in its capacity for selective and sequential functionalization.[1] The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[1] This allows for a highly regioselective reaction at the 2-position, leaving the bromo group at the 5-position available for a subsequent, different cross-coupling reaction under potentially more forcing conditions.[1] This stepwise approach is crucial for minimizing the formation of undesired byproducts and maximizing the yield of complex, unsymmetrically substituted biaryl compounds.
Data Presentation: Representative Performance in Suzuki-Miyaura Coupling
The following table summarizes the representative yields for the mono-arylation of this compound and other dihalobenzoates with one equivalent of phenylboronic acid in a palladium-catalyzed Suzuki-Miyaura reaction. The data illustrates the predictable reactivity and selectivity based on the nature of the halogen substituents.
| Substrate | Dihalobenzoate | Major Mono-arylated Product | Representative Yield (%) | Observations |
| Target | This compound | Methyl 5-bromo-2-phenylbenzoate | >95% | Highly selective reaction at the C-I bond due to its lower bond dissociation energy. The C-Br bond remains largely unreacted under standard conditions. |
| Alternative 1 | Methyl 2,5-dibromobenzoate | Methyl 2-bromo-5-phenylbenzoate & Methyl 5-bromo-2-phenylbenzoate | Mixture of regioisomers, with a slight preference for reaction at the less sterically hindered 5-position. Overall yield of mono-arylated products is typically good. | Reaction at either C-Br bond is possible, leading to a mixture of products and complicating purification. |
| Alternative 2 | Methyl 5-bromo-2-chlorobenzoate | Methyl 5-bromo-2-phenylbenzoate | Moderate to low | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective arylation at the 5-position. However, the overall reactivity is lower than that of the iodo-substituted analogue. |
Disclaimer: The yields presented are representative and compiled based on established principles of halogen reactivity (I > Br > Cl) in palladium-catalyzed cross-coupling reactions.[2] Actual yields may vary depending on the specific reaction conditions, catalyst system, and other substrates used.
Mandatory Visualization
Experimental Protocols
The following protocols are representative for the selective mono-arylation of a dihalobenzoate via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Selective Mono-arylation of this compound
Objective: To selectively couple an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene (B28343)
-
Degassed water
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., in a 5:1 ratio).
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene. Add this catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure Methyl 5-bromo-2-arylbenzoate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dibromobenzoate
Objective: To perform a mono-arylation on a dibromobenzoate, anticipating a mixture of regioisomers.
Materials:
-
Methyl 2,5-dibromobenzoate (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed water
-
Sealed reaction vessel or microwave reactor vial
Procedure:
-
In a reaction vessel, combine Methyl 2,5-dibromobenzoate, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography. Note that separation of the resulting regioisomers may be required.
References
A Comparative Guide to the Reaction Kinetics of Methyl 5-bromo-2-iodobenzoate Couplings
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-2-iodobenzoate is a highly versatile building block in modern organic synthesis, prized for its ability to undergo selective, sequential cross-coupling reactions. Its value lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[1] This kinetic difference allows chemists to functionalize the C-I position under milder conditions while leaving the C-Br position intact for a subsequent, different coupling reaction, enabling the efficient construction of complex molecular architectures.[1]
This guide provides a comparative analysis of the reaction kinetics for Suzuki-Miyaura, Sonogashira, and Heck couplings at the two distinct halogen sites of this substrate. While precise, side-by-side kinetic studies for this compound are not extensively documented in publicly available literature, the data presented here is extrapolated from established principles and kinetic analyses of structurally analogous methyl halobenzoates.[2] This information serves as a robust predictive guide for reaction design and optimization.
Logical Framework for Sequential Coupling
The differential reactivity enables a powerful two-step synthetic strategy. The first coupling is performed under conditions optimized for the highly reactive C-I bond. The second coupling can then be initiated at the more robust C-Br bond, often by employing higher temperatures, different catalyst systems, or more active ligands.
Caption: Sequential functionalization of this compound.
Comparative Kinetic Performance
The following tables summarize the expected kinetic and performance differences when targeting the iodo- versus the bromo- position of a methyl benzoate (B1203000) substrate in three common palladium-catalyzed cross-coupling reactions. The data is based on the comparative analysis of methyl 2-iodobenzoate (B1229623) and methyl 2-bromobenzoate.[2]
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.
| Substrate Position | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| C-I (Iodo) | Very High | 1 - 6 hours | > 90% | Reaction often proceeds efficiently at lower temperatures.[2] |
| C-Br (Bromo) | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures or more active catalyst systems.[2] |
Table 2: Sonogashira Coupling
The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3] Reactivity is highly dependent on the halide.
| Substrate Position | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| C-I (Iodo) | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature.[2] |
| C-Br (Bromo) | High | 5 - 18 hours | 70 - 90% | Typically requires elevated temperatures to proceed efficiently.[2] |
Table 3: Heck Coupling
The Heck reaction forms a carbon-carbon bond between an alkene and an aryl halide.[4] The nature of the halide significantly impacts the reaction kinetics.[2]
| Substrate Position | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| C-I (Iodo) | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings.[2] |
| C-Br (Bromo) | High | 4 - 12 hours | 80 - 95% | A common and effective coupling partner for the Heck reaction.[2] |
Experimental Workflows and Protocols
Successful cross-coupling requires careful attention to reaction setup, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is adapted from general procedures for the selective Suzuki-Miyaura coupling of dihaloarenes and is optimized for reaction at the more reactive iodo- position.[5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a pre-heated oil bath at 70-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol is a representative procedure for the selective Sonogashira coupling at the C-Br bond of a dihaloheterocycle, adapted here for the more reactive C-I bond of the target substrate.[3]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
Anhydrous Toluene (B28343) or THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene (or THF), followed by the amine solvent (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-5 hours).
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Selective Heck Coupling at the C-I Position
This general protocol for a Heck reaction is based on methodologies for aryl halides.[2] Milder conditions are employed to favor selective reaction at the C-I bond.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2-4 mol%)
-
A base such as triethylamine (TEA, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous solvent such as DMF or Acetonitrile
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Heat the reaction mixture with vigorous stirring to 60-80 °C.
-
Monitor the reaction's progress using GC-MS or TLC.
-
After completion (typically 0.5-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via flash column chromatography.
References
A Comparative Guide to Regioselective Cross-Coupling Reactions of Methyl 5-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. Methyl 5-bromo-2-iodobenzoate is a valuable building block that exemplifies this principle, offering two distinct halogen atoms for sequential and regioselective cross-coupling reactions. This guide provides an objective comparison of the performance of this compound in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein is supported by established chemical principles and representative experimental data to aid in the strategic design of synthetic routes.
The regioselectivity in the functionalization of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[1] This inherent reactivity difference allows for selective coupling at the C-2 position (iodine) under milder conditions, while the C-5 position (bromine) remains available for subsequent transformations under more forcing conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for the regioselective cross-coupling reactions of this compound, demonstrating the preferential reactivity at the C-I bond.
Table 1: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Methyl 5-bromo-2-arylbenzoate |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | ~92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | ~85 |
Table 2: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Methyl 5-bromo-2-alkynylbenzoate |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 12 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | Toluene | 60 | 16 | ~87 |
| 3 | 1-Hexyne | PdCl₂(NCMe)₂ (3) | sXPhos (6), CuI (5) | Cs₂CO₃ | MeCN/H₂O | 65 | 12 | ~85 |
Table 3: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Methyl 5-bromo-2-aminobenzoate |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | ~80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Toluene | 100 | 20 | ~75-85 |
Experimental Protocols
Detailed methodologies for the regioselective cross-coupling reactions at the C-2 position of this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Add the anhydrous solvent to the tube.
-
Finally, add the base and the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Regioselective functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Rationale for regioselectivity based on C-I vs C-Br bond reactivity.
References
Safety Operating Guide
Safe Disposal of Methyl 5-bromo-2-iodobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Methyl 5-bromo-2-iodobenzoate, ensuring the protection of personnel and the environment.
Safety and Hazard Information
This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with care, adhering to the safety precautions outlined in the Safety Data Sheet (SDS).
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)[1]
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Signal Word: Danger[1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative and Physical Data
A summary of the key physical and safety data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 181765-86-6 | [1] |
| Molecular Formula | C₈H₆BrIO₂ | [1] |
| Molecular Weight | 340.94 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 45-49 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and transfer to a licensed environmental disposal company. Do not empty into drains or release into the environment.[2][3]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.[1]
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a P2 (EN 143) respirator cartridge or equivalent if ventilation is inadequate or if handling large quantities.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable labware, should also be considered hazardous waste.
-
Place all contaminated materials in the same designated hazardous waste container.
-
-
Solutions:
-
If the compound is in a solution, do not dispose of it down the drain.
-
Collect the solution in a labeled, sealed, and appropriate hazardous waste container for liquid chemical waste. Be mindful of any potential chemical incompatibilities with other waste in the container.
-
3. Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[4]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][4]
-
Keep the container tightly closed.[4]
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 5-bromo-2-iodobenzoate
For Immediate Reference: Key Safety Information
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-bromo-2-iodobenzoate (CAS No: 181765-86-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves. Inspect gloves prior to use. | Provides a barrier against skin contact. |
| Respiratory Protection | NIOSH/MSHA approved N95 dust mask or a Type P2 (EN 143) respirator cartridge. | Necessary when handling the solid form to prevent inhalation of dust particles. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed. It is imperative to handle this compound with care, following all prescribed safety protocols to minimize risk.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 | Danger | H301: Toxic if swallowed. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure that a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as detailed in the PPE table.
-
-
Handling the Compound :
-
When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.
-
Use a spatula or other appropriate tool for transfers. Avoid pouring the solid.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
Spill Management :
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of excess or unwanted this compound as hazardous waste.[1] Do not dispose of it down the drain.
-
Contaminated Materials : Any materials, such as gloves, paper towels, or spatulas, that come into direct contact with the chemical should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
-
Consult Local Regulations : Always consult with your institution's environmental health and safety (EHS) department and adhere to local, state, and federal regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
